5,5'-Difluoro BAPTA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38F2N2O18/c1-21(39)49-17-53-31(43)13-37(14-32(44)54-18-50-22(2)40)27-11-25(35)5-7-29(27)47-9-10-48-30-8-6-26(36)12-28(30)38(15-33(45)55-19-51-23(3)41)16-34(46)56-20-52-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREZMAAQVYVESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=CC(=C1)F)OCCOC2=C(C=C(C=C2)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38F2N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376342 | |
| Record name | 5,5'-Difluoro BAPTA AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156027-00-8 | |
| Record name | 5,5'-Difluoro BAPTA AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,5'-Difluoro BAPTA: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,5'-Difluoro BAPTA, a high-affinity and selective fluorescent indicator for intracellular calcium (Ca²⁺) measurements. The document delves into its core mechanism of action as a calcium chelator, its physicochemical properties, and its primary application in the quantitative measurement of cytosolic free calcium using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for cell loading and ¹⁹F NMR-based calcium determination are provided, alongside a discussion of its advantages and limitations. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations of calcium signaling pathways.
Core Mechanism of Calcium Chelation
This compound (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a derivative of the parent calcium chelator BAPTA. The fundamental mechanism of action for all BAPTA derivatives lies in their specific molecular structure, which forms a coordination complex with calcium ions.
The core structure consists of two aniline nitrogen atoms and four carboxylate groups linked by an ethylene glycol diether bridge. These eight coordinating atoms create a cage-like structure that selectively encapsulates a single Ca²⁺ ion. The addition of electron-withdrawing fluorine atoms at the 5 and 5' positions of the benzene rings modifies the electron density of the phenoxy oxygen atoms, thereby altering the binding affinity for Ca²⁺ compared to the parent BAPTA molecule.
A key advantage of BAPTA and its derivatives is their high selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺), which is present at much higher concentrations within the cell. This high selectivity is crucial for accurately measuring or buffering intracellular Ca²⁺ without perturbing Mg²⁺-dependent cellular processes. Furthermore, the Ca²⁺ binding of BAPTA derivatives is relatively insensitive to changes in intracellular pH within the physiological range.
Physicochemical and Binding Properties
| Property | Value | Conditions |
| Ca²⁺ Dissociation Constant (K_d) | ~635 nM | In the absence of Mg²⁺ |
| ~705 nM | In the presence of 1 mM Mg²⁺ | |
| Selectivity for Ca²⁺ over Mg²⁺ | High (characteristic of BAPTA derivatives) | |
| pH Sensitivity | Relatively insensitive in the physiological range | |
| Binding Kinetics | Fast on- and off-rates | Characteristic of BAPTA derivatives |
Key Applications
The primary application of this compound is the measurement of intracellular free Ca²⁺ concentration using ¹⁹F NMR spectroscopy. The fluorine atoms provide a distinct NMR signal that shifts upon Ca²⁺ binding, allowing for the quantification of both the free and Ca²⁺-bound forms of the chelator.
Measurement of Intracellular Calcium by ¹⁹F NMR
This technique offers a non-invasive method to determine intracellular Ca²⁺ levels in cell suspensions and even in perfused organs. The distinct chemical shifts of the fluorine nuclei in the free and Ca²⁺-bound states of this compound allow for the calculation of the free calcium concentration.
Experimental Protocols
Loading Cells with this compound AM
For intracellular applications, the membrane-impermeant this compound is used in its acetoxymethyl (AM) ester form. The lipophilic AM ester readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytosol.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound, AM in anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light and moisture.
-
Loading Solution Preparation:
-
For a final loading concentration of 10-50 µM, dilute the stock solution into HBSS.
-
To aid in the dispersion of the AM ester in the aqueous loading buffer, first mix the this compound, AM stock solution with an equal volume of 20% Pluronic® F-127.
-
Vortex this mixture and then dilute it into the final volume of pre-warmed (37°C) HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the prepared loading solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.
-
-
Washing:
-
After incubation, remove the loading solution.
-
Wash the cells two to three times with fresh, warm HBSS to remove any extracellular AM ester.
-
-
De-esterification:
-
Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
The cells are now loaded with this compound and are ready for the experiment.
-
Measurement of Intracellular Ca²⁺ using ¹⁹F NMR
Materials:
-
Cells loaded with this compound (from Protocol 4.1)
-
NMR spectrometer equipped with a fluorine probe
-
Perfusion system (for cell suspensions or perfused organs)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
For cell suspensions, gently pellet the loaded cells and resuspend them in a suitable buffer at a high density.
-
For perfused organs, cannulate the organ and place it within the NMR coil, ensuring continuous perfusion with oxygenated buffer.
-
-
NMR Data Acquisition:
-
Tune the ¹⁹F probe to the appropriate frequency.
-
Acquire ¹⁹F NMR spectra using a standard pulse-acquire sequence. Key parameters to optimize include the pulse width, repetition time, and number of scans to achieve an adequate signal-to-noise ratio.
-
Distinct peaks for the free and Ca²⁺-bound forms of this compound should be observable.
-
-
Data Analysis:
-
Integrate the areas of the peaks corresponding to the free and Ca²⁺-bound this compound.
-
Calculate the intracellular free calcium concentration using the following equation: [Ca²⁺] = K_d * ([Ca-BAPTA] / [Free BAPTA]) Where K_d is the dissociation constant of this compound for Ca²⁺ under the experimental conditions.
-
Mandatory Visualizations
Caption: Experimental workflow for loading cells with this compound AM.
References
5,5'-Difluoro BAPTA: A Technical Guide to Its Calcium Dissociation Constant and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Difluoro BAPTA is a crucial tool in the study of calcium signaling, serving as a non-fluorescent chelator with a high affinity for calcium ions.[1] Its utility in controlling intracellular calcium concentrations allows for the precise investigation of calcium's role in a myriad of cellular processes.[2][3] This guide provides a comprehensive overview of the calcium dissociation constant (Kd) of this compound, detailed experimental protocols for its determination, and its application in dissecting calcium-dependent signaling pathways.
Quantitative Data on Calcium Binding
The dissociation constant (Kd) is a fundamental parameter that quantifies the affinity of a chelator for an ion. In the case of this compound, the Kd for calcium is influenced by experimental conditions such as pH, ionic strength, and temperature. The following table summarizes the reported Kd values under various conditions.
| Parameter | Dissociation Constant (Kd) | Experimental Conditions |
| Ca²⁺ | 635 nM | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05[4] |
| Ca²⁺ | 635 nM | No Mg²⁺ present[4] |
| Ca²⁺ | 705 nM | 1 mM Mg²⁺ present[4] |
| Fe²⁺ | 50 nM | Not specified[5][6] |
Experimental Protocols for Kd Determination
Accurate determination of the Kd is critical for the effective use of this compound in buffering intracellular calcium to a specific concentration. Below are detailed methodologies for determining the Ca²⁺ dissociation constant.
Spectrophotometric Analysis
This method relies on the change in absorbance of BAPTA upon binding to calcium.
Materials:
-
This compound
-
TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine)
-
Calcium chloride (CaCl₂) standard solution
-
Zinc chloride (ZnCl₂) solution
-
Buffered measurement solution
Protocol:
-
Prepare a 0.15 mM solution of this compound in the desired measurement buffer.
-
To account for potential zinc binding, add TPEN to a final concentration of 0.2 mM.[7]
-
Record the baseline absorbance spectrum of the BAPTA/TPEN solution (typically scanning from 250-350 nm).[7]
-
Perform a step-wise titration by adding known concentrations of CaCl₂ to the solution. For each addition, allow the solution to equilibrate and then record the full absorbance spectrum.[7]
-
The binding of calcium to BAPTA will result in a shift in the absorbance spectrum.[7]
-
The dissociation constant can be calculated by fitting the absorbance changes at a specific wavelength to a binding isotherm.
¹⁹F NMR Spectroscopy
This compound's fluorine atoms provide a sensitive probe for monitoring cation binding via ¹⁹F NMR, as the chemical shift is sensitive to the local electronic environment.[5]
Materials:
-
This compound
-
Calcium chloride (CaCl₂) standard solution
-
NMR buffer (e.g., a buffered solution with a known ionic strength)
-
NMR spectrometer with a fluorine probe
Protocol:
-
Dissolve a known concentration of this compound in the NMR buffer.
-
Acquire a ¹⁹F NMR spectrum of the apo-chelator (calcium-free).
-
Incrementally add known amounts of CaCl₂ to the NMR tube.
-
Acquire a ¹⁹F NMR spectrum after each addition, ensuring the sample has reached equilibrium.
-
The chemical shift of the fluorine resonance will change upon calcium binding.
-
Plot the change in chemical shift as a function of the free calcium concentration and fit the data to a suitable binding model to determine the Kd.
Visualization of Methodologies and Pathways
Experimental Workflow for Kd Determination
The following diagram outlines the general workflow for determining the dissociation constant of this compound.
Caption: Workflow for determining the calcium dissociation constant.
Role in G-Protein Coupled Receptor (GPCR) Signaling
This compound is frequently used to buffer intracellular calcium, thereby elucidating the role of calcium as a second messenger in signaling pathways such as those initiated by GPCRs. The acetoxymethyl (AM) ester form of this compound is membrane-permeant and can be loaded into cells, where intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm.[2][3][8]
Caption: GPCR signaling pathway modulated by this compound.
By buffering the increase in cytosolic calcium, this compound allows researchers to investigate the necessity of the calcium signal for the activation of downstream effectors. This approach is invaluable in drug development for identifying and characterizing compounds that modulate GPCR signaling pathways.
References
- 1. scbt.com [scbt.com]
- 2. biotium.com [biotium.com]
- 3. thomassci.com [thomassci.com]
- 4. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - BG [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 5, 5'-Difluoro BAPTA, AM Ester - Biotium [bioscience.co.uk]
5,5'-Difluoro BAPTA AM: A Technical Guide to a High-Affinity Intracellular Calcium Chelator
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Difluoro BAPTA AM is a high-affinity, cell-permeant chelator used for the precise control of intracellular calcium concentrations ([Ca²⁺]i). As a derivative of the widely used calcium buffer BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), the 5,5'-difluoro modification confers a higher affinity for Ca²⁺, making it a powerful tool for investigating cellular processes that are exquisitely sensitive to changes in calcium levels. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant this compound within the cytosol. This technical guide provides an in-depth overview of the mechanism of action, key quantitative data, experimental protocols, and applications of this compound AM in dissecting calcium-dependent signaling pathways.
Core Mechanism of Action
The utility of this compound AM lies in its two-step mechanism of action.[1][2][3] Initially, the lipophilic AM ester groups facilitate its passage across the plasma membrane into the cell.[1][2][3] Once inside, cytosolic esterases hydrolyze these AM groups, rendering the molecule hydrophilic and trapping the active form, this compound, within the intracellular environment.[1][2][3] The active chelator possesses a high affinity for calcium ions, rapidly binding to free Ca²⁺ in the cytosol. This buffering action effectively clamps the intracellular calcium concentration at a low level, allowing researchers to probe the necessity of calcium signaling in a multitude of cellular pathways.[1][2][3] By observing the attenuation or abolition of a cellular response in the presence of this compound, a causal link to calcium signaling can be established. One of the key advantages of BAPTA and its derivatives is their relative insensitivity to changes in intracellular pH within the physiological range.[4]
Quantitative Data
The following table summarizes the key physicochemical and binding properties of this compound.
| Parameter | Value | Notes |
| Ca²⁺ Dissociation Constant (Kd) | 635 nM | In 115 mM KCl, 20 mM NaCl, 10 mM MOPS, pH 7.2 |
| Fe²⁺ Dissociation Constant (Kd) | 50 nM | |
| Molecular Weight | 800.67 g/mol (AM ester) | |
| Solubility | Soluble in DMSO, DMF, EtOAc, CHCl₃ | The AM ester form is soluble in organic solvents. |
| Storage | -20°C, desiccated, protected from light | Stable for at least 2 years under these conditions. |
Experimental Protocols
The following is a generalized protocol for loading cells with this compound AM. Optimal conditions, including concentration and incubation time, are cell-type dependent and should be empirically determined.
Reagent Preparation
-
This compound AM Stock Solution (1-10 mM): Dissolve this compound AM in anhydrous dimethyl sulfoxide (DMSO). Store in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Pluronic™ F-127 Stock Solution (10-20% w/v in DMSO): Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester in the aqueous loading buffer.
-
Probenecid Stock Solution (100-250 mM in 1 M NaOH or buffer): Probenecid is an organic anion transporter inhibitor that can be used to reduce the leakage of the de-esterified chelator from the cells.
Cell Loading Procedure
-
Cell Preparation: Culture cells on a suitable substrate (e.g., coverslips, glass-bottom dishes, or multi-well plates) to the desired confluency.
-
Loading Buffer Preparation: On the day of the experiment, prepare the loading buffer. Dilute the this compound AM stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium) to the final desired working concentration (typically in the range of 1-50 µM).
-
To aid in solubilization, the this compound AM stock solution can be mixed with an equal volume of 20% Pluronic™ F-127 before final dilution in the buffer. The final concentration of Pluronic™ F-127 should be around 0.02-0.04%.
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Incubation: Remove the culture medium and wash the cells once with the physiological buffer. Add the prepared loading buffer to the cells and incubate for 15-60 minutes at 37°C.
-
Washing: After incubation, aspirate the loading solution and wash the cells two to three times with a fresh, warm physiological buffer to remove any extracellular this compound AM.
-
De-esterification: Incubate the cells in a fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM esters by intracellular esterases. The cells are now loaded with this compound and are ready for the experiment.
Applications in Elucidating Signaling Pathways
This compound AM has been utilized in various research areas to investigate the role of calcium in complex signaling cascades.
Neuroscience Research: Neuroprotection in Ischemic Injury
In the context of neuroscience, intracellular calcium overload is a key mediator of neuronal damage following ischemic events. Studies have shown that cell-permeant calcium chelators, including this compound, can be neuroprotective.[5] By buffering the pathological increase in intracellular calcium, these chelators attenuate glutamate-induced neurotoxicity and can reduce the volume of cortical infarction in animal models of focal ischemia.[5] The neuroprotective effects of different BAPTA derivatives have been shown to correlate with their affinity for Ca²⁺.[5]
Apoptosis in Hematological Cancers
Recent research has implicated a role for intracellular calcium signaling in the survival of certain cancer cells. In a study on hematological cancer cell lines, the use of 5,5'-difluoro-BAPTA-AM helped to uncover a potential Ca²⁺-independent mechanism of action for BAPTA derivatives.[6] While BAPTA-AM induced apoptosis, this effect was also observed with analogs having a low affinity for calcium, suggesting an off-target effect.[6] This research points towards the inhibition of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) as a Ca²⁺-independent mechanism through which BAPTA can impair cellular metabolism and induce apoptosis in MCL-1-dependent cancers.[6] This highlights the importance of using appropriate controls to distinguish between calcium-dependent and independent effects of chelators.
Experimental Workflow
The following diagram illustrates a general workflow for using this compound AM to investigate the role of calcium in a cellular response.
Conclusion
This compound AM is a valuable tool for researchers investigating the intricate roles of intracellular calcium signaling. Its high affinity for Ca²⁺ allows for effective buffering of cytosolic calcium, enabling the elucidation of calcium-dependent cellular processes. However, as with any pharmacological tool, it is crucial for researchers to be aware of potential off-target effects and to include appropriate controls in their experimental design. This technical guide provides a comprehensive foundation for the effective application of this compound AM in diverse research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. thomassci.com [thomassci.com]
- 5. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Embrace: A Technical Deep Dive into 5,5'-Difluoro BAPTA's Affinity for Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes, from gene transcription and muscle contraction to apoptosis. The ability to precisely measure and control intracellular Ca²⁺ concentrations is paramount to unraveling these complex pathways. 5,5'-Difluoro BAPTA, a fluorinated derivative of the chelator BAPTA, has emerged as a powerful tool for these investigations. Its high selectivity for Ca²⁺, coupled with its utility in ¹⁹F NMR studies, makes it an invaluable asset for researchers. This technical guide provides a comprehensive overview of the core principles underlying this compound's selectivity for Ca²⁺, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
The Foundation of Selectivity: Chemical Structure and Ion Coordination
The remarkable selectivity of this compound for Ca²⁺ is rooted in its molecular architecture. Like its parent compound, BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it features a cage-like structure formed by two aniline nitrogen atoms, two ether oxygen atoms, and four carboxylate groups. This arrangement creates a coordination sphere that is sterically and electronically optimized for the ionic radius and charge density of Ca²⁺.
The introduction of fluorine atoms at the 5 and 5' positions of the aromatic rings has a nuanced effect on the chelator's properties. These electron-withdrawing groups modulate the pKa of the aniline nitrogens, influencing the pH dependence of Ca²⁺ binding. While BAPTA derivatives are generally less pH-sensitive than their predecessor EGTA, these modifications fine-tune the affinity and selectivity profile of the molecule.
Quantitative Analysis of Ion Selectivity
The dissociation constant (Kd) is a critical measure of the affinity between a chelator and an ion; a lower Kd signifies a higher affinity. The selectivity of this compound for Ca²⁺ is best illustrated by comparing its Kd for Ca²⁺ with those for other biologically relevant divalent cations.
| Ion | Dissociation Constant (Kd) | Experimental Conditions |
| Ca²⁺ | 635 nM | In the absence of Mg²⁺. Measured in 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05.[1] |
| Ca²⁺ | 705 nM | In the presence of 1 mM Mg²⁺. Measured in 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05.[1] |
| Fe²⁺ | 50 nM | [2][3][4][5] |
Experimental Protocols
Determining Ca²⁺ Binding Affinity via UV-Vis Spectrophotometry
A common method to determine the dissociation constant of a chelator like this compound is through UV-Vis spectrophotometry by monitoring changes in its absorbance spectrum upon ion binding.
Materials:
-
This compound
-
Calcium chloride (CaCl₂) standard solution
-
Buffer solution (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the buffer.
-
Prepare a series of CaCl₂ solutions of known concentrations in the same buffer.
-
-
Spectrophotometric Titration:
-
Place a known concentration of this compound in a quartz cuvette.
-
Record the initial absorbance spectrum.
-
Incrementally add small aliquots of the CaCl₂ stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the full absorbance spectrum.
-
-
Data Analysis:
-
The binding of Ca²⁺ to this compound will result in a change in the absorbance at specific wavelengths.
-
Plot the change in absorbance as a function of the free Ca²⁺ concentration.
-
Fit the resulting binding curve to a suitable equation (e.g., the Hill equation) to determine the dissociation constant (Kd).
-
Visualizing the Role of this compound in a Biological Context
Store-Operated Calcium Entry (SOCE) Signaling Pathway
This compound is an invaluable tool for dissecting Ca²⁺-dependent signaling pathways such as Store-Operated Calcium Entry (SOCE). SOCE is a crucial mechanism for replenishing intracellular Ca²⁺ stores and is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER). By buffering intracellular Ca²⁺, this compound can be used to investigate the downstream consequences of SOCE.
Caption: Store-Operated Calcium Entry (SOCE) Pathway.
Experimental Workflow for Determining Ion Selectivity
The following diagram illustrates a generalized workflow for determining the selectivity of a chelator like this compound for Ca²⁺ over other divalent cations.
Caption: Workflow for Determining Ion Selectivity.
Conclusion
This compound stands as a testament to the power of targeted chemical design in advancing biological research. Its high selectivity for Ca²⁺, a consequence of its unique structural and electronic properties, allows for precise manipulation and measurement of this critical second messenger. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers aiming to leverage the capabilities of this compound in their studies of Ca²⁺-mediated cellular processes. As our understanding of the "calcium signalosome" continues to evolve, the role of such sophisticated molecular tools will undoubtedly become even more central to discovery.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - RU [thermofisher.com]
An In-depth Technical Guide to 5,5'-Difluoro BAPTA-AM: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,5'-Difluoro BAPTA-AM, a cell-permeant calcium chelator. The document details its chemical structure, mechanism of action, key quantitative data, and detailed experimental protocols for its application in cellular and physiological research.
Core Concepts: Chemical Structure and Properties
This compound-AM is a non-fluorescent calcium (Ca²⁺) indicator and a derivative of the widely used Ca²⁺ chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[1] The defining features of this molecule are the fluorine atoms substituted at the 5 and 5' positions of the BAPTA backbone and the acetoxymethyl (AM) ester groups. These modifications confer specific properties that are advantageous for particular research applications.
The AM ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, this compound, in the cytosol.[1][2] This active form is a potent and selective chelator of Ca²⁺ ions.
The fluorine substitutions make this compound particularly suitable for the measurement of intracellular free Ca²⁺ concentrations using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] This technique is not sensitive to the high natural background fluorescence present in some cells.[3]
Chemical Structure:
-
Synonyms: 5FBAPTA-AM; 1,2-Bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester
-
Appearance: White to off-white crystalline powder.[3]
-
Solubility: Soluble in DMSO, DMF, EtOAc, or CHCl₃.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound-AM and its active form, this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈ | [1][2] |
| Molecular Weight | 800.67 g/mol | [1] |
| Purity | ≥97% (HPLC) | [3] |
| CAS Number | 128255-42-5 | [3] |
| Storage and Stability | Store at -20°C, protected from light and moisture. Stable for at least 2 years. | [2][3] |
Table 1: Physicochemical Properties of this compound-AM
| Parameter | Value | Conditions | Reference(s) |
| Ca²⁺ Dissociation Constant (Kd) | 635 nM | In the absence of Mg²⁺ | [6] |
| Ca²⁺ Dissociation Constant (Kd) | 0.70 µM | In the presence of 1 mM Mg²⁺ | |
| Selectivity | High for Ca²⁺ | Not significantly affected by physiological Mg²⁺ concentrations or pH changes between 6-8. | [3][5] |
Table 2: Calcium Binding Properties of this compound (Active Form)
Mechanism of Action and Cellular Loading
The utility of this compound-AM lies in its ability to be loaded into live cells and subsequently buffer intracellular Ca²⁺. The process is a two-step mechanism.
Experimental Protocols
General Protocol for Loading Cells with this compound-AM
This protocol provides a general guideline for loading adherent cells. Optimization of concentrations and incubation times is highly recommended for each specific cell line and experimental condition.
Materials:
-
This compound-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (optional, to aid solubilization)
-
Balanced salt solution or cell culture medium (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cultured cells on coverslips or in microplates
Procedure:
-
Prepare Stock Solution: Dissolve this compound-AM in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Prepare Loading Buffer: Dilute the stock solution into a balanced salt solution or serum-free medium to a final working concentration, typically in the range of 1-50 µM. The optimal concentration should be determined empirically for each cell type. If using Pluronic® F-127, it can be added to the loading buffer at a final concentration of 0.02-0.04%.
-
Cell Loading: a. Remove the culture medium from the cells. b. Wash the cells once with the balanced salt solution. c. Add the loading buffer containing this compound-AM to the cells. d. Incubate the cells for 15-60 minutes at 37°C.
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with fresh, warm balanced salt solution or culture medium to remove any extracellular chelator.
-
De-esterification: Incubate the cells in fresh medium for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases. The cells are now loaded with the active this compound and are ready for the experiment.
Protocol for Measuring Intracellular Ca²⁺ using ¹⁹F NMR Spectroscopy
This protocol outlines the general steps for using this compound-AM to measure intracellular Ca²⁺ concentrations via ¹⁹F NMR.
Materials:
-
Cells or tissue loaded with this compound as described in Protocol 4.1.
-
NMR spectrometer equipped for ¹⁹F detection.
-
Perfusion system for tissues or organs, if applicable.
Procedure:
-
Cell/Tissue Preparation: Load the cells or perfuse the tissue with this compound-AM as described previously. Ensure adequate washing to remove extracellular probe.
-
NMR Data Acquisition: a. Place the sample within the NMR spectrometer. b. Acquire ¹⁹F NMR spectra. The spectra will show distinct peaks for the free this compound and the Ca²⁺-bound form. c. The chemical shift or the areas of the resonances from the free and complexed forms can be used to determine the free Ca²⁺ concentration.[5]
-
Data Analysis: a. Calculate the ratio of the areas of the Ca²⁺-bound and free this compound peaks. b. Use the known Kd of this compound for Ca²⁺ to calculate the intracellular free Ca²⁺ concentration using the following formula: [Ca²⁺] = Kd * ([Ca²⁺-BAPTA] / [Free BAPTA])
References
- 1. biotium.com [biotium.com]
- 2. thomassci.com [thomassci.com]
- 3. adipogen.com [adipogen.com]
- 4. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
5,5'-Difluoro BAPTA: A Technical Guide to its Solubility in DMSO and Application in Calcium Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of 5,5'-Difluoro BAPTA in Dimethyl Sulfoxide (DMSO) and its application as a crucial tool for investigating intracellular calcium signaling pathways. This document details experimental protocols and presents key data in a structured format to aid researchers in their experimental design and execution.
Introduction to this compound
This compound (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity, selective calcium chelator. Like its parent compound BAPTA, it is an invaluable tool for buffering intracellular calcium concentrations ([Ca²⁺]i) and elucidating the role of calcium in a myriad of cellular processes. The difluorinated derivative offers specific advantages, including altered calcium binding kinetics and the potential for ¹⁹F NMR studies. To facilitate its use in cellular assays, this compound is often used in its cell-permeant acetoxymethyl (AM) ester form. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm.
Solubility of this compound in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and its AM ester due to its excellent solvating properties for this class of compounds and its miscibility with aqueous media used in cell culture.
Quantitative Solubility Data
While specific quantitative solubility values for this compound and its AM ester in DMSO are not consistently published across all suppliers, the available data for the parent BAPTA compounds provide a strong indication of their solubility.
| Compound | Form | Solvent | Reported Solubility | Molar Mass ( g/mol ) | Molar Solubility (approx.) |
| This compound, AM Ester | Acetoxymethyl Ester | DMSO | Soluble[1][2] | 800.66 | Not specified, but sufficient for stock solutions |
| BAPTA | Free Acid | DMSO | ~20 mg/mL[3] | 476.44 | ~42 mM |
| BAPTA, AM Ester | Acetoxymethyl Ester | DMSO | >16.3 mg/mL[4], ~20 mg/mL[5] | 764.68 | >21.3 mM, ~26 mM |
Based on the data for analogous compounds, it is reasonable to expect that this compound, AM Ester has a solubility in DMSO well sufficient for the preparation of concentrated stock solutions in the millimolar range (e.g., 1-10 mM), which are standard for cell-based assays.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound, AM Ester in DMSO
This protocol describes the preparation of a concentrated stock solution of the cell-permeant form of the chelator.
Materials:
-
This compound, AM Ester (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial containing this compound, AM Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the compound. For a 10 mM stock solution, you will need approximately 8.01 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial or a microcentrifuge tube containing the solid.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution[4].
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Workflow for preparing a stock solution of this compound, AM Ester in DMSO.
Cell Loading with this compound, AM Ester for Intracellular Calcium Chelation
This protocol outlines the general procedure for introducing the chelator into live cells.
Materials:
-
10 mM stock solution of this compound, AM Ester in DMSO
-
Pluronic® F-127, 20% solution in DMSO (optional, but recommended)
-
Physiological buffer suitable for your cells (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cultured cells
Procedure:
-
Prepare Loading Buffer:
-
Thaw an aliquot of the 10 mM this compound, AM Ester stock solution.
-
For a final loading concentration of 10 µM, dilute the stock solution 1:1000 in the physiological buffer.
-
To aid in the dispersion of the AM ester in the aqueous buffer and prevent precipitation, it is recommended to first mix the required volume of the BAPTA-AM stock with an equal volume of 20% Pluronic® F-127 before diluting it into the final volume of pre-warmed buffer[6]. The final concentration of Pluronic® F-127 should be around 0.02%.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the pre-warmed physiological buffer.
-
Add the prepared loading buffer to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.
-
-
Washing and De-esterification:
-
After incubation, wash the cells two to three times with fresh, warm physiological buffer to remove extracellular this compound, AM Ester.
-
Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-esterification of the AM esters by intracellular esterases.
-
-
The cells are now loaded with this compound and are ready for the experiment to investigate calcium-dependent signaling pathways.
Application in Studying Store-Operated Calcium Entry (SOCE)
This compound is a powerful tool for dissecting calcium signaling pathways, such as Store-Operated Calcium Entry (SOCE). SOCE is a major mechanism for calcium influx into cells, which is activated in response to the depletion of calcium from intracellular stores like the endoplasmic reticulum (ER).
The key molecular players in SOCE are the STIM proteins (stromal interaction molecules) in the ER membrane, which act as calcium sensors, and the Orai proteins, which form the calcium channels in the plasma membrane[1][7].
Signaling pathway of Store-Operated Calcium Entry (SOCE).
By loading cells with this compound, researchers can chelate the intracellular calcium released from the ER and the subsequent influx through Orai channels. If a cellular response is diminished or abolished in the presence of this compound, it provides strong evidence for the calcium-dependency of that response.
Experimental Workflow for Investigating SOCE using this compound
Investigating SOCE using this compound.
Conclusion
This compound is a vital tool for researchers investigating the complex roles of intracellular calcium. Its reliable solubility in DMSO allows for the straightforward preparation of stock solutions for cell-based experiments. By following the detailed protocols and understanding its application in studying signaling pathways like SOCE, scientists and drug development professionals can effectively utilize this chelator to advance our understanding of calcium-mediated cellular functions and identify potential therapeutic targets.
References
- 1. STIM AND ORAI, THE LONG AWAITED CONSTITUENTS OF STORE-OPERATED CALCIUM ENTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Forms and functions of store-operated calcium entry mediators, STIM and Orai - PubMed [pubmed.ncbi.nlm.nih.gov]
5,5'-Difluoro BAPTA: A High-Fidelity Tool for Intracellular Calcium Chelation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5,5'-Difluoro BAPTA, a high-affinity intracellular calcium chelator. It details the key advantages of its use, presents comparative quantitative data, offers detailed experimental protocols, and illustrates its application in dissecting calcium-dependent signaling pathways.
Core Advantages of this compound
This compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a fluorescent calcium indicator and a potent chelator that offers several distinct advantages for studying the intricate role of calcium in cellular physiology. Its strategic fluorination enhances its utility in various research applications.
A primary benefit of this compound, and BAPTA derivatives in general, is their relative insensitivity to changes in intracellular pH within the physiological range.[1][2] This characteristic ensures that fluctuations in cellular pH do not significantly impact the accuracy of calcium measurements, a common challenge with other classes of calcium indicators.
Furthermore, BAPTA and its derivatives are known for their rapid binding and release of calcium ions.[1][2] This fast kinetic profile allows for the effective buffering of rapid and transient changes in intracellular calcium concentrations, making it an invaluable tool for studying dynamic cellular processes. The acetoxymethyl (AM) ester form of this compound is membrane-permeant, allowing for straightforward loading into live cells. Once inside the cell, cytosolic esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.[1][2]
Quantitative Data Presentation
The selection of an appropriate calcium chelator is critical for experimental success and depends on the specific intracellular calcium concentrations and dynamics being investigated. The following table provides a comparative summary of the key quantitative properties of this compound and other commonly used BAPTA derivatives.
| Chelator | Kd for Ca2+ (No Mg2+) | Kd for Ca2+ (1 mM Mg2+) | On-Rate (kon) (M-1s-1) | Off-Rate (koff) (s-1) | Selectivity (Ca2+ vs. Mg2+) |
| This compound | 635 nM | 705 nM | ~108 - 109 (inferred) | Not specified | High |
| BAPTA | 160 nM | 700 nM | ~4.0 - 5.5 x 108 | ~79 - 257 | >105 |
| 5,5'-Dibromo BAPTA | 1.6 µM | Not specified | ~108 - 109 (inferred) | Not specified | High |
| 5,5'-Dimethyl BAPTA | 40 nM | Not specified | Not specified | Not specified | High |
Note: The on-rate for this compound is inferred from data on BAPTA and other derivatives, which are known to have very fast association rates.
Experimental Protocols
This section provides a detailed methodology for loading cells with the membrane-permeant acetoxymethyl (AM) ester form of this compound to buffer intracellular calcium.
Protocol 1: Loading of Cultured Cells with this compound-AM
Materials:
-
This compound, AM ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.
-
-
Loading Buffer Preparation:
-
On the day of the experiment, prepare the loading buffer. For a final loading concentration of 10 µM this compound, AM, dilute the stock solution into HBSS.
-
To aid in the dispersion of the AM ester in the aqueous loading buffer, first mix the this compound, AM stock with an equal volume of a 10% (w/v) stock solution of Pluronic® F-127 in DMSO. Vortex this mixture and then dilute it into the final volume of HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02%.
-
Optional: To inhibit the activity of organic anion transporters that may extrude the de-esterified chelator from the cells, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Replace the cell culture medium with the prepared loading buffer.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
-
Washing and De-esterification:
-
After incubation, wash the cells two to three times with fresh, warm HBSS to remove extracellular this compound, AM.
-
Incubate the cells for an additional 30 minutes in fresh HBSS at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.
-
The cells are now loaded with this compound and are ready for the experiment.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for intracellular calcium buffering using this compound-AM.
Signaling Pathway: Role of Calcium in Pollen Tube Growth
This compound has been utilized in plant biology to investigate the critical role of the intracellular calcium gradient in pollen tube growth. This process is dependent on a tip-focused influx of extracellular calcium, which creates a steep intracellular calcium gradient that is essential for polarized growth. By injecting BAPTA-type buffers with varying affinities, researchers can dissect the relationship between the calcium gradient and the mechanics of cell elongation.
Caption: Role of this compound in modulating the calcium gradient and inhibiting pollen tube growth.
References
An In-depth Technical Guide to 5,5'-Difluoro BAPTA for Studying Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and cell fate. The precise spatial and temporal regulation of intracellular Ca²⁺ concentrations, known as calcium homeostasis, is therefore critical for cellular function. To dissect the intricate mechanisms of calcium signaling, researchers rely on a variety of tools to both manipulate and monitor intracellular Ca²⁺ levels. Among these, the family of chelators based on 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) has proven indispensable.
This technical guide provides a comprehensive overview of a key member of this family, 5,5'-Difluoro BAPTA, and its cell-permeant acetoxymethyl (AM) ester form. Renowned for its utility in ¹⁹F nuclear magnetic resonance (NMR) spectroscopy, this compound offers a unique and powerful method for the quantitative measurement of intracellular free Ca²⁺ concentrations. This document will detail its physicochemical properties, provide in-depth experimental protocols for its use, and illustrate its application in studying various calcium signaling pathways.
Core Properties of this compound
This compound is a derivative of the parent BAPTA molecule, engineered to possess distinct characteristics beneficial for experimental applications. The addition of fluorine atoms to the benzene rings significantly alters its properties, most notably enabling its use as a ¹⁹F NMR probe for calcium.
Physicochemical and Binding Characteristics
A summary of the key quantitative data for this compound and its AM ester is presented in the table below. This information is crucial for the effective design and interpretation of experiments.
| Property | Value | Conditions / Notes |
| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈ (AM Ester) | |
| Molecular Weight | 800.67 g/mol (AM Ester)[1] | |
| Appearance | White to off-white crystalline powder[2] | |
| Solubility (AM Ester) | Soluble in DMSO, DMF, EtOAc, or CHCl₃[2] | Anhydrous DMSO is recommended for preparing stock solutions. |
| Storage (AM Ester) | Store desiccated at -20°C, protected from light and moisture.[2] | Stable for at least 2 years under these conditions.[2] |
| Calcium Dissociation Constant (Kd) | 635 nM | In the absence of Mg²⁺ (10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05)[3] |
| 705 nM | In the presence of 1 mM Mg²⁺ (10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05)[3] | |
| Selectivity | High selectivity for Ca²⁺ over Mg²⁺.[4][5] | Unaffected by free Mg²⁺ concentrations less than 10 mM.[4] Also shows selectivity over other divalent cations like Zn²⁺, Fe²⁺, and Mn²⁺.[4] |
Mechanism of Action for Intracellular Calcium Measurement
The utility of this compound in living cells is made possible through its acetoxymethyl (AM) ester derivative. The lipophilic AM groups facilitate the passive diffusion of the molecule across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, converting the molecule into its active, membrane-impermeant form, this compound.[6] This active form is then free to bind with high selectivity to intracellular Ca²⁺ ions.
The key to its application in ¹⁹F NMR lies in the distinct chemical shifts of the fluorine atoms in the free versus the Ca²⁺-bound state of the chelator. By measuring the relative abundance of these two states, a quantitative determination of the intracellular free Ca²⁺ concentration can be achieved.[4]
Mechanism of this compound-AM cell loading and calcium chelation.
Experimental Protocols
Preparation of Stock and Loading Solutions
A detailed protocol for preparing this compound-AM for cell loading is provided below. This protocol can be adapted for various cell types, but empirical optimization is recommended.
-
Prepare Stock Solution:
-
Dissolve this compound-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.
-
For example, to make a 2 mM stock solution, dissolve 1 mg of this compound-AM (MW = 800.67 g/mol ) in approximately 624.5 µL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, prepare the loading buffer. The final working concentration typically ranges from 1-50 µM, which should be optimized for the specific cell type and experimental conditions.
-
For a final loading concentration of 10 µM, dilute the stock solution into a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a serum-free medium.
-
To aid in the dispersion of the lipophilic AM ester, it is recommended to first mix the required volume of the stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the final volume of the physiological buffer.[7] The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
If dye extrusion is a concern, the organic anion transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[7]
-
Cell Loading Procedure
The following workflow outlines a standard procedure for loading adherent cells with this compound-AM.
General workflow for loading cells with this compound-AM.
-
Cell Preparation: Plate cells on a suitable culture dish and grow them to the desired confluency.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with a pre-warmed physiological buffer (e.g., HBSS).
-
Add the prepared loading buffer containing this compound-AM to the cells, ensuring the entire surface is covered.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically for each cell type.
-
Washing: After incubation, aspirate the loading solution and wash the cells two to three times with pre-warmed physiological buffer to remove any extracellular this compound-AM.
-
De-esterification: It is advisable to allow for a de-esterification period of at least 30 minutes at room temperature or 37°C in fresh physiological buffer to ensure complete cleavage of the AM esters by intracellular esterases.
-
Experiment: The cells are now loaded with this compound and are ready for the experiment.
¹⁹F NMR Spectroscopy for Intracellular Calcium Measurement
The following provides a general outline for acquiring and analyzing ¹⁹F NMR data for the determination of intracellular Ca²⁺.
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Tune the probe to the ¹⁹F frequency.
-
Acquire ¹⁹F NMR spectra using a standard one-pulse sequence.
-
Maintain the sample temperature at 37°C throughout the experiment.
-
-
Data Acquisition:
-
Acquire a baseline ¹⁹F NMR spectrum of the loaded cells. Two distinct peaks should be observable, corresponding to the Ca²⁺-bound and Ca²⁺-free forms of this compound.
-
Introduce the stimulus of interest (e.g., agonist, ionophore) to the cells and acquire a series of time-resolved ¹⁹F NMR spectra to monitor changes in intracellular Ca²⁺.
-
-
Data Analysis:
-
Integrate the areas of the peaks corresponding to the Ca²⁺-bound (A_bound) and Ca²⁺-free (A_free) forms of this compound.
-
Calculate the intracellular free Ca²⁺ concentration using the following equation, where Kd is the dissociation constant of this compound for Ca²⁺ under the experimental conditions:
[Ca²⁺]_i = Kd * (A_bound / A_free)
-
Applications in Studying Calcium Homeostasis
This compound is a powerful tool for investigating a variety of calcium-dependent signaling pathways. Its ability to provide quantitative measurements of intracellular Ca²⁺ makes it particularly valuable for understanding the dynamics of calcium homeostasis.
Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry is a crucial mechanism for replenishing intracellular Ca²⁺ stores and for sustaining Ca²⁺ signaling. By providing a quantitative measure of the rise in cytosolic Ca²⁺ following store depletion, this compound can be used to study the kinetics and regulation of SOCE.
References
- 1. Presynaptic calcium dynamics and transmitter release evoked by single action potentials at mammalian central synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring calcium dynamics in living cells with Genetically Encodable Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to 19F NMR for Intracellular Calcium Measurement Using 5,5'-Difluoro BAPTA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the principles and applications of using the fluorinated chelator 5,5'-Difluoro BAPTA (5,5'-F2-BAPTA) for the quantitative measurement of intracellular free calcium ([Ca²⁺]i) by 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique offers a non-invasive method to determine [Ca²⁺]i in living cells and tissues.
Core Principle: Slow-Exchange Kinetics Yield Distinct Signals
The fundamental principle behind the use of this compound as a ¹⁹F NMR Ca²⁺ indicator lies in its "slow-exchange" kinetics on the NMR timescale.[1][2][3] This means that the rate at which Ca²⁺ ions bind to and dissociate from the 5,5'-F2-BAPTA molecule is slow compared to the difference in the resonance frequencies of the fluorine nuclei in the free and Ca²⁺-bound states.
Consequently, the ¹⁹F NMR spectrum of a sample containing 5,5'-F2-BAPTA and Ca²⁺ will display two distinct and well-resolved resonance peaks: one corresponding to the fluorine atoms of the free chelator (5,5'-F2-BAPTA) and another for the fluorine atoms of the calcium-bound chelator (Ca²⁺-5,5'-F2-BAPTA).[1][2] The relative areas of these two peaks are directly proportional to the concentrations of the free and calcium-bound forms of the chelator.
This slow-exchange regimen is advantageous as it allows for the direct quantification of the free and bound populations, from which the intracellular free Ca²⁺ concentration can be calculated.[1][2] The large chemical shift difference between the bound and free forms further enhances the accuracy of this method.[2][3][4]
The relationship between the concentrations of free and bound 5,5'-F2-BAPTA and the intracellular free calcium concentration is described by the following equilibrium equation:
[Ca²⁺]i = Kd * [Ca²⁺-5,5'-F2-BAPTA] / [5,5'-F2-BAPTA]
where Kd is the dissociation constant of the Ca²⁺-5,5'-F2-BAPTA complex.
Logical Workflow for [Ca²⁺]i Measurement
The following diagram illustrates the logical workflow for determining intracellular calcium concentration using this compound and ¹⁹F NMR.
Caption: Logical workflow for determining intracellular Ca²⁺ with 5,5'-F2-BAPTA.
Quantitative Data
The accuracy of the [Ca²⁺]i measurement is critically dependent on the dissociation constant (Kd) of the Ca²⁺-5,5'-F2-BAPTA complex. It is important to use a Kd value determined under conditions that closely mimic the intracellular environment (pH, temperature, and ionic strength).
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | 635 nM | No Mg²⁺ | [5] |
| 705 nM | 1 mM Mg²⁺ | [5] | |
| 232 nM | 25°C | [6] | |
| 285 nM | 30°C | [6] | |
| 337 nM | 37°C | [6] | |
| Dissociation Constant (Kd) for Pb²⁺ | 2 x 10⁻¹⁰ M | 30°C, pH 7.1, 0.5 mM Mg²⁺ | [7] |
| ¹⁹F Chemical Shift | Large shift upon Ca²⁺ binding | - | [2][3][4] |
Experimental Protocols
Cell Loading with this compound-AM
The cell-permeant acetoxymethyl ester form of this compound (5,5'-F2-BAPTA-AM) is used to load the chelator into intact cells.[4][6][8] Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the membrane-impermeant 5,5'-F2-BAPTA in the cytoplasm.[4]
Materials:
-
This compound-AM (acetoxymethyl ester)
-
Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (optional, to aid solubilization)
-
Cell culture medium or appropriate buffer
Procedure:
-
Prepare a stock solution of 5,5'-F2-BAPTA-AM in high-quality, anhydrous DMSO. The concentration of the stock solution is typically in the range of 10-100 mM.
-
For cell loading, dilute the 5,5'-F2-BAPTA-AM stock solution into the cell culture medium or desired buffer to the final loading concentration (typically 1-10 µM). To prevent precipitation, it can be beneficial to first mix the stock solution with an equal volume of a 20% (w/v) solution of Pluronic F-127 in DMSO before diluting into the aqueous medium.
-
Incubate the cells with the 5,5'-F2-BAPTA-AM containing medium for a sufficient duration to allow for de-esterification and accumulation of the chelator. The optimal loading time and temperature will vary depending on the cell type and should be determined empirically (e.g., 30-60 minutes at 37°C).
-
After loading, wash the cells with fresh medium or buffer to remove any extracellular 5,5'-F2-BAPTA-AM.
19F NMR Data Acquisition
Instrumentation:
-
High-field NMR spectrometer equipped with a fluorine probe.
Typical Acquisition Parameters:
-
Pulse Angle: 90°
-
Spectral Width (SW): Sufficient to encompass the resonances of both free and Ca²⁺-bound 5,5'-F2-BAPTA.
-
Number of Scans (NS): Dependent on the intracellular concentration of the probe and the desired signal-to-noise ratio.
-
Relaxation Delay (D1): Should be at least 5 times the longitudinal relaxation time (T₁) of the fluorine nuclei to ensure full relaxation and accurate quantification.
Procedure:
-
Maintain the cells under physiological conditions (e.g., temperature, perfusion with oxygenated medium) throughout the NMR experiment. For cultured cells, this may involve using a perifusion system within the NMR tube.
-
Acquire ¹⁹F NMR spectra using the optimized parameters. A reference compound, such as a fluorinated tryptophan derivative, can be included in a separate capillary for chemical shift referencing.[6]
-
Process the acquired free induction decay (FID) using appropriate software (e.g., applying an exponential multiplication for sensitivity enhancement, Fourier transformation, and phase correction).
Data Analysis
-
Identify the two resonance peaks corresponding to free 5,5'-F2-BAPTA and Ca²⁺-bound 5,5'-F2-BAPTA in the ¹⁹F NMR spectrum.
-
Integrate the areas of both peaks.
-
Calculate the ratio of the areas of the bound and free peaks.
-
Use the known dissociation constant (Kd) for the Ca²⁺-5,5'-F2-BAPTA complex under the experimental conditions to calculate the intracellular free calcium concentration using the formula: [Ca²⁺]i = Kd * (Area_bound / Area_free)
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the experimental workflow from cell preparation to the final calculation of intracellular calcium concentration.
Caption: Experimental workflow for ¹⁹F NMR measurement of intracellular Ca²⁺.
Advantages and Considerations
Advantages:
-
Non-invasive: Allows for measurements in living cells and tissues without disrupting cellular integrity.
-
Quantitative: The slow-exchange kinetics provide a direct measure of the concentrations of free and bound chelator.[1][2]
-
High Selectivity for Ca²⁺: 5,5'-F2-BAPTA exhibits high selectivity for Ca²⁺ over other divalent cations such as Mg²⁺.[2]
-
Insensitivity to pH: The ¹⁹F NMR chemical shifts of 5,5'-F2-BAPTA are relatively insensitive to pH changes within the physiological range.[1][2]
-
No Autofluorescence: Unlike fluorescent indicators, ¹⁹F NMR is not susceptible to interference from cellular autofluorescence.
Considerations:
-
Sensitivity: NMR is an inherently less sensitive technique than fluorescence spectroscopy, requiring higher intracellular concentrations of the probe (in the millimolar range).[4]
-
Potential for Buffering: The high intracellular concentrations of 5,5'-F2-BAPTA required for NMR detection can buffer intracellular Ca²⁺ transients, potentially altering the cellular response being studied.[6][8]
-
Probe Loading and Compartmentalization: Incomplete de-esterification of the AM ester or compartmentalization of the probe within organelles can complicate data interpretation.[9]
-
Instrumentation: Requires access to a high-field NMR spectrometer with a fluorine probe.
References
- 1. pnas.org [pnas.org]
- 2. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pnas.org [pnas.org]
- 7. Development of 19F NMR for measurement of [Ca2+]i and [Pb2+]i in cultured osteoblastic bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of [Ca2+]i in perfused hearts. Critical evaluation of the 5F-BAPTA and nuclear magnetic resonance method as applied to the study of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5,5'-Difluoro BAPTA AM in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Difluoro BAPTA AM is a cell-permeant calcium (Ca²⁺) chelator used to buffer intracellular calcium concentrations.[1][2] As an acetoxymethyl (AM) ester derivative of BAPTA, it can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, this compound, in the cytosol.[1][3][4] This active form is a highly selective Ca²⁺ buffer that is relatively insensitive to pH changes around physiological values and exhibits fast binding and release kinetics.[2][5] These properties make it an invaluable tool for investigating the role of Ca²⁺ in a multitude of cellular processes, including signal transduction, neurotransmission, and muscle contraction.[5][6] By clamping intracellular Ca²⁺ at a specific level, researchers can elucidate the calcium dependency of various physiological events.[5]
The fluorinated BAPTA analog, this compound, is particularly useful for studying cytosolic free Ca²⁺ by ¹⁹F-NMR.[7][8][9] Determinations with this compound AM are not sensitive to cells with high natural background fluorescence.[8][9]
Mechanism of Action
The utility of this compound AM lies in its ability to be loaded into live cells in a non-disruptive manner. The lipophilic AM ester groups render the molecule membrane-permeant.[4] Following entry into the cell, cytosolic esterases hydrolyze the AM esters, yielding the tetraanion form of this compound, which is membrane-impermeant and thus trapped within the cell.[1][7] This active form then acts as a Ca²⁺ buffer, rapidly chelating free intracellular calcium ions.
Mechanism of this compound AM action in cells.
Data Presentation
The following table summarizes key quantitative parameters for the use of this compound AM. Note that optimal conditions can vary significantly between cell types and experimental setups. Therefore, the provided values should be used as a starting point for optimization.
| Parameter | Recommended Range/Value | Notes |
| Chemical Properties | ||
| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈[1][10] | |
| Molecular Weight | ~800.67 g/mol [10] | |
| Purity | >97% (HPLC)[9] | |
| Appearance | White to off-white crystalline powder[8][9] | Colorless solid[1][2] |
| Solubility | DMSO, DMF, EtOAc, CHCl₃[8][9] | |
| Storage | -20°C, desiccated, protected from light[1][8][9] | Stable for at least 2 years under proper storage conditions.[8][9] |
| Experimental Parameters | ||
| Stock Solution Concentration | 1-10 mM in anhydrous DMSO[3] | Prepare fresh or store in small aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles.[3] |
| Working Concentration | 1-50 µM[3] | The optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 15-60 minutes[3] | Longer incubation times may be required for some cell types but can also increase cytotoxicity.[3] |
| Incubation Temperature | 37°C[3] | |
| Pluronic® F-127 Concentration | 0.02% (final concentration)[5] | Aids in the dispersion of the AM ester in aqueous loading buffer. |
| Probenecid Concentration | 1-2.5 mM[5] | Anion-exchange transport inhibitor that can reduce dye leakage from some cell types. |
| De-esterification Time | ≥ 30 minutes[3] | Allows for complete cleavage of the AM esters by intracellular esterases. |
| Calcium Binding Properties | ||
| Ca²⁺ Dissociation Constant (Kd) | ~635 nM[11] | Determined in 115 mM KCl, 20 mM NaCl, 10 mM MOPS, pH 7.2.[11] Kd can be influenced by temperature, pH, and ionic strength. |
| Selectivity | High selectivity for Ca²⁺ over Mg²⁺[5] |
Experimental Protocols
Protocol 1: Loading Adherent Cells with this compound AM
This protocol outlines the standard procedure for loading adherent cells with this compound AM to buffer intracellular calcium.
Materials:
-
This compound AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (10% w/v stock in DMSO)
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent cells cultured on coverslips or in multi-well plates
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 1 mg of this compound AM (MW ~800.67 g/mol ) in approximately 1.25 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light.[3]
-
-
Preparation of Loading Solution (for a final concentration of 10 µM):
-
Warm the required reagents (HBSS, Pluronic® F-127 stock) to room temperature.
-
For 1 mL of loading solution, first prepare an intermediate solution by mixing 10 µL of 1 mM this compound AM stock with 2 µL of 10% Pluronic® F-127.
-
Add this intermediate solution to 1 mL of pre-warmed HBSS to achieve the final desired concentration. The final concentration of Pluronic® F-127 will be approximately 0.02%.[5]
-
If using probenecid, add it to the HBSS to a final concentration of 1-2.5 mM before adding the chelator solution.[5]
-
Vortex the final loading solution gently.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the prepared loading solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator.[3] The optimal incubation time should be determined empirically for your specific cell type.
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading solution.
-
Wash the cells two to three times with pre-warmed HBSS or culture medium to remove any extracellular this compound AM.[5]
-
Add fresh, pre-warmed culture medium or buffer and incubate for at least 30 minutes at 37°C to allow for complete de-esterification of the AM esters.[3]
-
-
Experimentation:
-
The cells are now loaded with this compound and are ready for your experiment to assess the effects of intracellular calcium buffering.
-
Experimental workflow for loading cells with this compound AM.
Protocol 2: Investigating the Role of Calcium in a Signaling Pathway
This protocol outlines a general approach to determine if a specific cellular response is dependent on an increase in intracellular calcium.
Objective: To determine if "Stimulus X" induces "Response Y" through a Ca²⁺-dependent pathway.
Experimental Groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the this compound AM and the stimulus. This group establishes the basal level of Response Y.
-
BAPTA Control: Cells loaded with this compound AM but not treated with Stimulus X. This controls for any effects of the chelator itself on Response Y.
-
Stimulus Only: Cells treated with Stimulus X. This group shows the total response to the stimulus.
-
BAPTA + Stimulus: Cells loaded with this compound AM and then treated with Stimulus X.
Procedure:
-
Seed and culture cells to the desired confluency.
-
Load cells in Groups 2 and 4 with this compound AM according to Protocol 1.
-
Treat cells in Groups 1 and 3 with a vehicle control during the loading period.
-
After loading, washing, and de-esterification, add Stimulus X to the cells in Groups 3 and 4. Add the stimulus vehicle to Groups 1 and 2.
-
Incubate for the desired time for Response Y to occur.
-
Measure Response Y using an appropriate assay (e.g., Western blot for protein phosphorylation, qPCR for gene expression, fluorescence microscopy for morphological changes).
Interpretation of Results:
-
If Response Y is significantly reduced in Group 4 compared to Group 3, it indicates that the response is dependent on an increase in intracellular Ca²⁺.
-
If there is no significant difference between Group 3 and Group 4, the response is likely independent of a Ca²⁺ influx.
-
A comparison between Group 1 and Group 2 will reveal any effects of the calcium chelator alone on the measured response.
Important Considerations:
-
Cell Type Variability: The efficiency of AM ester loading and hydrolysis can vary significantly between different cell types. Therefore, it is crucial to empirically determine the optimal loading concentration and incubation time for your specific cells.[3]
-
Cytotoxicity: High concentrations of this compound AM or prolonged incubation times can be toxic to cells. It is recommended to perform a viability assay (e.g., Trypan Blue exclusion or MTT assay) to determine the non-toxic concentration range for your cells.[3]
-
Off-Target Effects: BAPTA and its derivatives may have effects independent of their calcium-chelating properties. For instance, loading neuronal cells with BAPTA-AM has been shown to induce endoplasmic reticulum (ER) stress.[12] It is important to include appropriate controls to account for such potential off-target effects.
References
- 1. biotium.com [biotium.com]
- 2. thomassci.com [thomassci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. adipogen.com [adipogen.com]
- 9. This compound-AM - CAS-Number 128255-42-5 - Order from Chemodex [chemodex.com]
- 10. scbt.com [scbt.com]
- 11. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,5'-Difluoro BAPTA AM: A Guide for Intracellular Calcium Chelation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5,5'-Difluoro BAPTA AM, a cell-permeant calcium chelator, for the precise control of intracellular calcium levels. This document outlines the mechanism of action, detailed protocols for cell loading, and key experimental considerations to ensure reproducible and reliable results in the study of calcium signaling pathways.
Introduction
This compound AM is an acetoxymethyl (AM) ester derivative of the calcium chelator BAPTA. Its lipophilic nature allows for passive diffusion across the plasma membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant form, this compound. This active form is a high-affinity and selective chelator of free calcium ions (Ca²⁺), effectively buffering intracellular calcium concentrations and allowing researchers to investigate the role of calcium signaling in a myriad of cellular processes.[1][2][3][4][5] Key advantages of BAPTA derivatives include their relative insensitivity to intracellular pH changes and the rapid kinetics of calcium binding and release.[2][3]
Mechanism of Action
The process of intracellular calcium chelation using this compound AM involves several key steps:
-
Passive Diffusion: The lipophilic AM ester groups facilitate the passage of this compound AM across the cell membrane.
-
Intracellular Cleavage: Cytosolic esterases hydrolyze the AM ester groups.
-
Trapping of Active Form: The resulting this compound is a polar molecule that is unable to cross the cell membrane and is thus trapped within the cell.
-
Calcium Chelation: The active this compound binds to free intracellular Ca²⁺, effectively buffering its concentration.
Data Presentation: Recommended Loading Parameters
Optimal loading conditions can vary depending on the cell type and experimental setup. The following table provides recommended starting ranges for key parameters. Empirical optimization is highly recommended for each specific application.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | Prepare fresh or store in small, single-use aliquots at -20°C, protected from light and moisture. |
| Working Concentration | 1-50 µM | The optimal concentration is cell-type dependent. Start with a concentration in the lower end of the range and titrate upwards as needed. |
| Incubation Time | 15-60 minutes | Longer incubation times may increase loading but can also lead to cytotoxicity. |
| Incubation Temperature | 37°C | Room temperature can also be used, but may require longer incubation times. |
| Pluronic® F-127 Concentration | 0.02-0.04% (w/v) | A non-ionic surfactant that aids in the solubilization of the AM ester in aqueous media. |
| Probenecid Concentration | 1-2.5 mM (optional) | An organic anion transport inhibitor that can reduce the extrusion of the active chelator from the cell, thereby improving retention. |
| De-esterification Time | 30 minutes | An essential step after loading to ensure complete cleavage of the AM esters by intracellular esterases. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
This compound AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (10% w/v stock in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or serum-free medium)
-
Probenecid (optional)
Procedure:
-
This compound AM Stock Solution (1 mM):
-
Dissolve the appropriate amount of this compound AM in anhydrous DMSO to achieve a 1 mM concentration. For example, dissolve 1 mg of this compound AM (MW: 800.66 g/mol ) in approximately 1.25 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Loading Solution (for a final concentration of 10 µM):
-
Warm the physiological buffer and Pluronic® F-127 stock solution to room temperature.
-
For 1 mL of loading solution, add 10 µL of the 1 mM this compound AM stock solution to 988 µL of the physiological buffer.
-
To aid in solubilization, add 2 µL of 10% Pluronic® F-127 to the solution (final concentration of 0.02%).
-
If using probenecid, add it to the loading solution at the desired final concentration (e.g., 1 mM).
-
Vortex the loading solution gently before use.
-
Protocol 2: Loading Adherent Cells with this compound AM
Materials:
-
Adherent cells cultured in a suitable vessel (e.g., multi-well plate, coverslips)
-
Prepared Loading Solution (from Protocol 1)
-
Physiological buffer
Procedure:
-
Cell Preparation:
-
Grow adherent cells to the desired confluency.
-
Aspirate the culture medium from the cells.
-
-
Cell Loading:
-
Wash the cells once with the pre-warmed physiological buffer.
-
Add the prepared loading solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically for your specific cell type.
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells two to three times with pre-warmed physiological buffer to remove any extracellular this compound AM.
-
-
De-esterification:
-
Add fresh physiological buffer to the cells.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM esters.
-
-
Experimentation:
-
The cells are now loaded with this compound and are ready for your experiment.
-
Mandatory Visualizations
Experimental Workflow for Intracellular Calcium Chelation
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. biotium.com [biotium.com]
- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. adipogen.com [adipogen.com]
- 5. thomassci.com [thomassci.com]
Application Notes and Protocols for 5,5'-Difluoro BAPTA Cell Loading
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Difluoro BAPTA is a high-affinity, selective calcium chelator widely used to buffer intracellular calcium concentrations ([Ca²⁺]i). Its acetoxymethyl (AM) ester form, this compound-AM, is a cell-permeant molecule that can be loaded into live cells. Once inside, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant this compound in the cytoplasm.[1][2] This allows for the precise control of intracellular calcium levels, making it an invaluable tool for investigating the role of calcium signaling in a multitude of cellular processes, including signal transduction, neurotransmission, and apoptosis.[3][4] This document provides detailed application notes and protocols for the effective use of this compound-AM for intracellular calcium chelation.
Quantitative Data
The following table summarizes key quantitative parameters for the use of this compound and its AM ester. These values should be used as a starting point for experimental optimization, as ideal conditions can vary between cell types and experimental setups.
| Parameter | Recommended Value/Range | Notes |
| This compound Properties | ||
| Calcium Dissociation Constant (Kd) | 635 nM (in the absence of Mg²⁺) | The affinity for Ca²⁺ is slightly lower in the presence of physiological Mg²⁺ concentrations. |
| 705 nM (in the presence of 1 mM Mg²⁺) | ||
| This compound-AM Stock Solution | ||
| Stock Solution Concentration | 1-10 mM | Prepared in anhydrous Dimethyl Sulfoxide (DMSO).[5] |
| Storage | -20°C, desiccated and protected from light | Aliquot to avoid repeated freeze-thaw cycles. |
| Cell Loading Parameters | ||
| Working Concentration | 1-50 µM | The optimal concentration is cell-type dependent and should be determined empirically. A starting concentration of 10-20 µM is recommended for many cell lines, including neurons and some cancer cells.[5][6][7] |
| Incubation Time | 15-60 minutes | Longer incubation times may increase intracellular concentration but can also lead to cytotoxicity.[5] |
| Incubation Temperature | 37°C | Lowering the temperature will decrease the rate of loading and de-esterification. |
| Pluronic® F-127 Concentration | 0.02-0.04% (w/v) | A non-ionic detergent used to aid in the solubilization of the AM ester in aqueous media.[3] |
| Probenecid Concentration | 1-2.5 mM | An anion-exchange inhibitor that can reduce the leakage of the de-esterified chelator from the cells.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound-AM Stock Solution
-
Bring the vial of this compound-AM to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 1-10 mM.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.
Protocol 2: Loading of Adherent Cells with this compound-AM
-
Cell Preparation: Plate adherent cells on a suitable culture vessel (e.g., coverslips, multi-well plates) and grow to the desired confluency.
-
Loading Solution Preparation:
-
On the day of the experiment, warm an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to 37°C.
-
Prepare the loading solution by diluting the this compound-AM stock solution into the pre-warmed buffer to the desired final working concentration (e.g., 10 µM).
-
To aid in dispersion, first mix the required volume of the stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the final volume of buffer.[3]
-
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[3]
-
-
Cell Loading:
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with the pre-warmed physiological buffer.
-
Add the prepared loading solution to the cells, ensuring the entire surface is covered.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal time should be determined empirically for each cell type.[5]
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells two to three times with the pre-warmed physiological buffer to remove any extracellular this compound-AM. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.
-
-
De-esterification: Incubate the cells for an additional 30 minutes at 37°C in the physiological buffer to allow for complete cleavage of the AM esters by intracellular esterases.
-
The cells are now loaded with this compound and are ready for the experiment.
Visualizations
Experimental Workflow
Caption: Experimental workflow for loading cells with this compound-AM.
Signaling Pathway: Modulation of Store-Operated Calcium Entry (SOCE)
Caption: Modulation of Store-Operated Calcium Entry (SOCE) by this compound.
In the context of Store-Operated Calcium Entry (SOCE), agonist stimulation of cell surface receptors (GPCR/RTK) leads to the activation of Phospholipase C (PLC) and the generation of inositol trisphosphate (IP₃).[8] IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytosol.[8] This depletion of ER Ca²⁺ is sensed by STIM1, which then translocates and activates ORAI1 channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺.[9][10] this compound can be used to buffer the initial rise in cytosolic Ca²⁺ from the ER, allowing researchers to isolate and study the subsequent activation of the SOCE pathway.[3] By chelating intracellular calcium, this compound prevents the activation of downstream Ca²⁺-dependent signaling pathways.
References
- 1. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. Tuning store-operated calcium entry to modulate Ca2+-dependent physiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 5,5'-Difluoro BAPTA AM Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,5'-Difluoro BAPTA AM is a cell-permeant calcium (Ca²⁺) chelator used to control and study intracellular calcium signaling.[1][2] As an acetoxymethyl (AM) ester, it can passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant form, this compound.[1][2][3] This active form selectively binds to free Ca²⁺ ions, acting as a buffer to modulate intracellular calcium concentrations.[1][4] Key advantages include high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) and relative insensitivity to changes in intracellular pH.[1][4] These properties make it an invaluable tool for investigating the role of calcium in various cellular processes, including signal transduction, excitotoxicity, and apoptosis.[5][6]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound AM and its active form. These parameters are essential for designing and interpreting experiments involving intracellular calcium chelation.
| Property | Value | Source(s) |
| Full Chemical Name | 1,2-Bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester | [7] |
| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈ | [1][7] |
| Molecular Weight | ~800.67 g/mol | [7][8] |
| Form | White to off-white crystalline powder | [7] |
| Ca²⁺ Dissociation Constant (Kd) | ~635 nM | [9] |
| Solubility | Soluble in anhydrous DMSO, DMF | [1][7] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light and moisture. | [1][2][7] |
Experimental Protocols
This section provides a detailed methodology for preparing a stock solution of this compound AM for use in cell-based assays. Adherence to this protocol is critical for ensuring the reagent's stability and efficacy.
3.1. Materials and Reagents
-
This compound AM (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), spectrophotometric grade
-
Pluronic® F-127, 20% (w/v) solution in DMSO (optional, aids in dispersion in aqueous media)
-
Sterile, high-purity water (e.g., Milli-Q)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
3.2. Preparation of 10 mM Stock Solution
It is recommended to prepare a concentrated stock solution in anhydrous DMSO, which can be stored for several months at -20°C.[6] Avoid repeated freeze-thaw cycles by preparing small aliquots.
-
Equilibration: Allow the vial of this compound AM powder to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of moisture, which can hydrolyze the AM ester.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, for 1 mg of this compound AM (MW ≈ 800.67 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 800.67 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 125 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound AM.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and colorless.[1][2] Gentle warming to 37°C can aid dissolution if necessary.[6]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 5-10 µL) in sterile, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light and moisture.[7] The stock solution is stable for at least two years under these conditions.[7]
3.3. Preparation of Working Solution for Cell Loading
The stock solution must be diluted in a physiological buffer to the final working concentration (typically 1-10 µM) immediately before use.[6] The optimal concentration and loading time depend on the cell type and experimental conditions and should be determined empirically.
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To prevent precipitation of the hydrophobic AM ester in the aqueous buffer, first mix the required volume of the DMSO stock solution with an equal volume of 20% Pluronic® F-127.[10]
-
Final Dilution: Add the DMSO/Pluronic mixture to the pre-warmed (e.g., 37°C) physiological buffer (e.g., HBSS) to achieve the desired final concentration. Mix immediately by inversion.
-
Example for a 5 µM working solution in 1 mL: Add 0.5 µL of 10 mM stock to 1 mL of HBSS.
-
-
Application: Remove the culture medium from the cells, wash once with buffer, and add the freshly prepared working solution. Incubate at 37°C for 30-60 minutes.[3]
-
Wash and De-esterification: After loading, wash the cells two to three times with fresh, warm buffer to remove extracellular chelator. Allow a de-esterification period of at least 30 minutes to ensure complete cleavage of the AM groups by intracellular esterases.[3]
Diagrams and Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound AM.
Caption: Workflow for preparing this compound AM stock and working solutions.
Caption: Mechanism of intracellular activation of this compound AM.
References
- 1. biotium.com [biotium.com]
- 2. thomassci.com [thomassci.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. adipogen.com [adipogen.com]
- 8. scbt.com [scbt.com]
- 9. Rxreliance [rxreliance.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Intracellular Calcium Chelation using 5,5'-Difluoro BAPTA AM with Pluronic F-127
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis.[1] The ability to modulate intracellular Ca²⁺ levels is a critical tool for elucidating its role in signaling pathways and for the development of therapeutics targeting these pathways. 5,5'-Difluoro BAPTA AM is a cell-permeant acetoxymethyl (AM) ester of the Ca²⁺ chelator this compound.[2][3] Once inside the cell, non-specific cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant chelator within the cytoplasm, where it can buffer intracellular Ca²⁺ concentrations.[3][4]
However, the hydrophobic nature of AM esters presents a challenge for their efficient loading into live cells in aqueous physiological buffers, often leading to precipitation and low loading efficiency. Pluronic® F-127, a non-ionic surfactant, is widely used to overcome this issue.[5] It facilitates the dispersion of hydrophobic AM esters in aqueous media, thereby significantly improving their solubility and cellular uptake.[6][7] This document provides detailed protocols and application notes for the effective use of this compound AM in conjunction with Pluronic F-127 for intracellular calcium chelation studies.
Materials and Reagents
-
This compound AM (MW: ~800.67 g/mol )[3]
-
Pluronic® F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or other suitable buffer)
-
Adherent or suspension cells
-
Optional: Probenecid (anion-exchange inhibitor to reduce leakage of the de-esterified chelator)[8]
Stock Solution Preparation
Proper preparation and storage of stock solutions are critical for reproducible results. AM esters are susceptible to hydrolysis, so it is essential to use anhydrous DMSO and protect solutions from moisture.[8]
| Reagent | Preparation | Storage |
| This compound AM | Prepare a 1-5 mM stock solution in anhydrous DMSO. For example, to make a 1 mM stock, dissolve 1 mg in ~1.25 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution. | Store in small, single-use aliquots at -20°C, protected from light and moisture. Stable for at least 2 years under these conditions.[9] |
| Pluronic® F-127 | Prepare a 20% (w/v) stock solution in anhydrous DMSO. This may require gentle heating (up to 50-65°C) to fully dissolve.[5] | Store at room temperature. Do not refrigerate or freeze , as this can cause the detergent to solidify. If solidification occurs, warm the vial to 50-65°C and vortex until it becomes a clear liquid before use.[5] |
| Probenecid (Optional) | Prepare a 100 mM stock solution in 1 M NaOH or a suitable buffer. | Store according to the manufacturer's recommendations. |
Experimental Protocols
The following protocols provide a general guideline for loading cells with this compound AM using Pluronic F-127. Optimization of concentrations, incubation times, and temperatures is highly recommended for each specific cell line and experimental condition.
Preparation of Loading Solution
-
On the day of the experiment, thaw an aliquot of the this compound AM stock solution to room temperature.
-
In a microcentrifuge tube, mix equal volumes of the this compound AM stock solution and the 20% Pluronic F-127 stock solution (1:1 ratio).[10] Vortex the mixture briefly.
-
Dilute this mixture into pre-warmed physiological buffer (e.g., HBSS) to achieve the final desired working concentration of this compound AM (typically 1-10 µM).[5][10] The final concentration of Pluronic F-127 should generally be kept at or below 0.1%.[11]
-
If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.[8]
-
Vortex the final loading solution gently before adding it to the cells.
Cell Loading Procedure (Adherent Cells)
-
Plate cells in a suitable culture vessel (e.g., multi-well plate, coverslips) and grow to the desired confluency.
-
Aspirate the cell culture medium.
-
Wash the cells once with the pre-warmed physiological buffer.
-
Add the prepared loading solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-60 minutes at 37°C or room temperature.[5] Loading at room temperature may reduce the compartmentalization of the dye into organelles.[5]
-
After incubation, aspirate the loading solution.
-
Wash the cells two to three times with pre-warmed buffer to remove any extracellular this compound AM.[12]
-
Add fresh culture medium or buffer and incubate for a de-esterification period of at least 30 minutes at 37°C to ensure complete cleavage of the AM esters by intracellular esterases.[3][4]
-
The cells are now loaded with this compound and are ready for the experiment.
Data Presentation: Recommended Parameters
The optimal conditions for cell loading can vary significantly between cell types. The following table summarizes typical concentration ranges and incubation parameters as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| This compound AM Stock | 1–5 mM in anhydrous DMSO | Prepare fresh or store in aliquots at -20°C. Protect from light and moisture.[11] |
| Pluronic® F-127 Stock | 20% (w/v) in DMSO | Store at room temperature. Do not refrigerate.[5] |
| Final this compound AM Conc. | 1–10 µM | Use the minimal concentration that provides a sufficient effect. Higher concentrations can lead to cytotoxicity.[10][13] |
| Final Pluronic® F-127 Conc. | 0.02–0.1% (v/v) | Lowering the concentration can improve loading efficiency and reduce potential cytotoxicity.[6] |
| Incubation Time | 15–60 minutes | Longer incubation times may be required for some cell types but can also increase cytotoxicity.[10] |
| Incubation Temperature | Room Temperature or 37°C | Loading at room temperature may reduce dye compartmentalization.[5] |
| De-esterification Time | ≥ 30 minutes | Crucial for ensuring the AM ester is fully cleaved to the active Ca²⁺-chelating form.[3][4] |
| Probenecid (Optional) | 1–2.5 mM | Helps to prevent the leakage of the trapped chelator from the cells via organic anion transporters.[8] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Loading Efficiency | AM Ester Hydrolysis: Stock solution contaminated with water. | Use anhydrous DMSO for stock solutions. Store stocks desiccated at -20°C in small aliquots.[8] |
| Poor Solubility: Inadequate dispersion of the AM ester in the loading buffer. | Ensure proper mixing of the AM ester stock with Pluronic F-127 before dilution in buffer. Optimize Pluronic F-127 concentration.[5][6] | |
| Cell Type Variation: Some cell lines have lower esterase activity or are more resistant to loading. | Increase incubation time or the concentration of this compound AM (within the recommended range). Optimize loading temperature.[11] | |
| High Cell Death/Toxicity | High Reagent Concentration: this compound AM or Pluronic F-127 concentrations are too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[13] Use the lowest effective concentration. |
| DMSO Toxicity: Final DMSO concentration in the loading buffer is too high. | Ensure the final DMSO concentration is low (typically <0.5%). Mix the loading solution well before adding to cells.[14] | |
| Byproduct Toxicity: Formaldehyde is a byproduct of AM ester hydrolysis. | Wash cells thoroughly after loading and de-esterification to remove any toxic byproducts.[12] | |
| Inconsistent Results | Unhealthy Cells: Cells are not in a healthy, actively growing state. | Ensure cells are healthy and at an appropriate confluency. Use a consistent cell passage number.[1] |
| Variable Loading Conditions: Inconsistent incubation times, temperatures, or reagent concentrations. | Standardize all steps of the protocol. Prepare fresh loading solution for each experiment. | |
| Compartmentalization | Indicator Accumulation: The de-esterified chelator is accumulating in organelles like mitochondria. | Lower the loading temperature to room temperature. Reduce the incubation time.[5] |
Visualized Workflows and Pathways
Experimental Workflow
References
- 1. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 2. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. interchim.fr [interchim.fr]
- 5. biotium.com [biotium.com]
- 6. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. adipogen.com [adipogen.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 12. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. How do I minimize cell damage during Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for 19F NMR Spectroscopy of Calcium Using 5,5'-Difluoro BAPTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression. Consequently, the accurate measurement of intracellular free calcium concentrations ([Ca²⁺]ᵢ) is crucial for understanding cellular physiology and pathology. 5,5'-Difluoro BAPTA (1,2-bis(o-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a fluorinated derivative of the Ca²⁺ chelator BAPTA that has emerged as a powerful tool for the quantitative determination of [Ca²⁺]ᵢ using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.[1][2][3] This non-invasive technique allows for the measurement of [Ca²⁺]ᵢ in cell suspensions and perfused organs without the limitations of fluorescent dyes, such as photobleaching and interference from autofluorescence.[4][5]
The key principle behind the use of this compound lies in the significant change in the ¹⁹F NMR chemical shift of the fluorine atoms upon chelation of a Ca²⁺ ion. The exchange between the free and Ca²⁺-bound forms of this compound is slow on the NMR timescale, resulting in two distinct and well-resolved resonance signals in the ¹⁹F NMR spectrum.[1][3] The relative areas of these two peaks are directly proportional to the concentrations of the free and Ca²⁺-bound chelator, allowing for the precise calculation of the free Ca²⁺ concentration.
Key Features and Advantages of this compound
-
High Selectivity for Ca²⁺: this compound exhibits a high selectivity for Ca²⁺ over other biologically relevant divalent cations such as magnesium (Mg²⁺).[1]
-
Slow Exchange Kinetics: The slow exchange between the free and Ca²⁺-bound states allows for the appearance of separate, quantifiable peaks in the ¹⁹F NMR spectrum.[1][3]
-
Large Chemical Shift Difference: The substantial difference in the chemical shifts between the free and Ca²⁺-bound forms provides excellent spectral resolution.[1][3]
-
Insensitivity to pH: The measurement of Ca²⁺ concentration using this compound is largely unaffected by physiological changes in intracellular pH (between pH 6 and 8).[1]
-
Non-Invasive Measurement: ¹⁹F NMR is a non-invasive technique, making it suitable for studies on intact cells and tissues.[2][6]
-
Cell Loading: The acetoxymethyl (AM) ester form, this compound-AM, is a membrane-permeant derivative that can be readily loaded into cells, where it is cleaved by intracellular esterases to release the active chelator.[1][2]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound for ¹⁹F NMR spectroscopy of calcium.
| Parameter | Value | Conditions | References |
| Dissociation Constant (K_d) for Ca²⁺ | 232 nM | 25°C | [7] |
| 285 nM | 30°C | [7] | |
| 337 nM | 37°C | [7] | |
| ~710 nM | 37°C, citrate-buffered solutions | [7] | |
| Chemical Shift (δ) | |||
| Free this compound | Not explicitly stated in search results, but distinct from bound form. | Varies with reference standard | |
| Ca²⁺-Bound this compound | A downfield shift is observed upon Ca²⁺ binding. | Varies with reference standard | [8] |
| Zn²⁺-Bound this compound | A distinct resonance is observed, separate from Ca²⁺-bound form. | [4] | |
| Fe²⁺-Bound this compound | A characteristic peak down-field from biological ions like Ca²⁺ and Zn²⁺. | [5] | |
| Exchange Rate with Ca²⁺ | Slow on the NMR timescale | 94.1 MHz ¹⁹F NMR | [1][3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intracellular calcium signaling and the role of this compound.
Caption: Workflow for [Ca²⁺]ᵢ measurement using this compound.
Experimental Protocols
1. Preparation of Stock Solutions
-
This compound-AM Stock Solution (10-100 mM):
-
Dissolve this compound-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
For example, to prepare a 50 mM stock solution, dissolve 80.1 mg of this compound-AM (MW = 800.66 g/mol ) in 2 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Pluronic® F-127 Stock Solution (10% w/v):
-
Dissolve 1 g of Pluronic® F-127 in 10 mL of DMSO.
-
This solution can be stored at room temperature. Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.
-
-
Probenecid Stock Solution (100 mM):
-
Dissolve 285.3 mg of probenecid in 10 mL of 1 M NaOH.
-
Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified probe from the cells.
-
2. Loading of Adherent Cells with this compound-AM
-
Cell Culture: Culture adherent cells to the desired confluency on a suitable substrate (e.g., culture dishes or coverslips).
-
Preparation of Loading Buffer:
-
Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cell type.
-
For a final loading concentration of 10-50 µM this compound-AM, dilute the stock solution into the physiological buffer.
-
To aid in dispersion, first mix the this compound-AM stock with an equal volume of the 10% Pluronic® F-127 stock solution, vortex, and then dilute into the final volume of buffer. The final concentration of Pluronic® F-127 should be approximately 0.02%.
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the pre-warmed physiological buffer.
-
Add the prepared loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.
-
-
Washing:
-
After incubation, remove the loading buffer and wash the cells two to three times with the pre-warmed physiological buffer to remove any extracellular this compound-AM.
-
-
Preparation for NMR:
-
For NMR analysis of adherent cells, they can be gently scraped and suspended in the NMR buffer. Alternatively, specialized perfusion systems can be used for cells grown on beads.
-
3. Loading of Suspension Cells with this compound-AM
-
Cell Preparation: Harvest suspension cells by centrifugation and wash them once with a physiological buffer.
-
Resuspension: Resuspend the cell pellet in the physiological buffer at a suitable density.
-
Loading: Add the this compound-AM stock solution (pre-mixed with Pluronic® F-127 if desired) to the cell suspension to achieve the desired final concentration (typically 10-50 µM).
-
Incubation: Incubate the cell suspension at 37°C for 30-60 minutes with gentle agitation.
-
Washing: Pellet the cells by centrifugation and wash them two to three times with the physiological buffer to remove the extracellular probe.
-
Preparation for NMR: Resuspend the final cell pellet in the NMR buffer at a high density to maximize the signal-to-noise ratio.
4. ¹⁹F NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe is required.
-
Reference: An external reference standard, such as trifluoroacetic acid (TFA) or another stable fluorinated compound, should be used for chemical shift referencing.
-
Acquisition Parameters (Typical):
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
-
Temperature: Maintain the sample at a physiological temperature (e.g., 37°C) using the spectrometer's temperature control unit.
-
Relaxation Delay (D1): A sufficiently long relaxation delay (e.g., 5 x T₁) should be used to ensure full relaxation of the fluorine nuclei between scans, which is crucial for accurate quantification. A typical starting point is a D1 of 2-5 seconds, but it should be optimized.
-
Number of Scans: The number of scans will depend on the intracellular concentration of this compound and the sensitivity of the spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Spectral Width: The spectral width should be set to encompass the resonances of both the free and Ca²⁺-bound this compound, as well as any other potential fluorinated species.
-
5. Data Analysis and Calculation of [Ca²⁺]ᵢ
-
Processing: The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication for sensitivity enhancement) and Fourier transformed.
-
Peak Integration: Integrate the areas of the two distinct peaks corresponding to the free this compound (Area_free) and the Ca²⁺-bound this compound (Area_bound).
-
Calculation of [Ca²⁺]ᵢ: The intracellular free calcium concentration can be calculated using the following equation, derived from the law of mass action for the binding equilibrium:
[Ca²⁺]ᵢ = K_d * (Area_bound / Area_free)
Where:
-
[Ca²⁺]ᵢ is the intracellular free calcium concentration.
-
K_d is the dissociation constant of this compound for Ca²⁺ under the experimental conditions (temperature, ionic strength).
-
Area_bound is the integrated area of the ¹⁹F NMR peak corresponding to the Ca²⁺-bound this compound.
-
Area_free is the integrated area of the ¹⁹F NMR peak corresponding to the free this compound.
-
Conclusion
This compound, in conjunction with ¹⁹F NMR spectroscopy, provides a robust and quantitative method for the determination of intracellular free calcium concentrations. Its high selectivity, slow exchange kinetics, and the large chemical shift separation between the free and bound states make it an invaluable tool for researchers in various fields, including cell biology, neuroscience, and drug discovery. The detailed protocols provided in these application notes offer a comprehensive guide for the successful implementation of this powerful technique. Careful optimization of cell loading conditions and NMR acquisition parameters is essential for obtaining accurate and reproducible results.
References
- 1. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for 5,5'-Difluoro BAPTA in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Difluoro BAPTA is a high-affinity calcium (Ca²⁺) chelator widely utilized in neuroscience research to buffer intracellular Ca²⁺ concentrations ([Ca²⁺]i). As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it offers high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), relative insensitivity to physiological pH changes, and rapid Ca²⁺ binding and release kinetics.[1] These properties make it an invaluable tool for dissecting the intricate roles of Ca²⁺ signaling in a multitude of neuronal processes, including synaptic transmission, plasticity, and excitotoxicity.[2] this compound is available in two primary forms: a membrane-permeant acetoxymethyl (AM) ester for loading into cells via incubation, and a membrane-impermeant salt form for direct introduction into cells through methods like microinjection or patch-clamp pipettes.[1]
Physicochemical and Binding Properties
This compound's utility as a Ca²⁺ buffer is defined by its binding affinity, which is quantified by the dissociation constant (Kd). A lower Kd value indicates a higher affinity for Ca²⁺. The Ca²⁺ affinity of this compound is minimally affected by the presence of physiological concentrations of Mg²⁺, a critical feature for its use in biological systems.
| Property | Value | Conditions | Reference(s) |
| Ca²⁺ Dissociation Constant (Kd) | 635 nM | No Mg²⁺; 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05, 22°C | [3] |
| 705 nM | 1 mM Mg²⁺; 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05, 22°C | [3] | |
| Fe²⁺ Dissociation Constant (Kd) | 50 nM | Not specified | [4] |
| Form | Colorless solid | [1] | |
| Solubility | DMSO | AM Ester form | [1] |
| Water | Tetrapotassium salt form | [5] |
Key Applications in Neuroscience
Modulation of Synaptic Transmission and Plasticity
Calcium is a critical second messenger in both presynaptic and postsynaptic compartments, regulating neurotransmitter release and the induction of long-term potentiation (LTP) and long-term depression (LTD).[6] By buffering intracellular Ca²⁺, this compound allows researchers to investigate the Ca²⁺ dependency of these processes.[7] For example, loading presynaptic terminals with this compound can help determine the Ca²⁺ requirements for neurotransmitter vesicle fusion, while postsynaptic loading can elucidate the role of Ca²⁺ in the activation of signaling cascades that lead to synaptic strengthening or weakening.[8]
Investigation of Excitotoxicity and Neuroprotection
Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death, often through a massive influx of Ca²⁺.[2] Cell-permeant forms of this compound can be used to buffer these pathological Ca²⁺ increases, thereby protecting neurons from excitotoxic insults.[2][9] This application is crucial for studying the mechanisms of neuronal injury in conditions like stroke, traumatic brain injury, and neurodegenerative diseases, as well as for screening potential neuroprotective compounds.[2]
Measurement of Intracellular Calcium by ¹⁹F-NMR
The fluorine atoms in this compound make it a suitable probe for measuring [Ca²⁺]i using ¹⁹F nuclear magnetic resonance (NMR) spectroscopy. This technique allows for the non-invasive measurement of Ca²⁺ levels in cell populations and even in vivo, providing valuable insights into Ca²⁺ homeostasis in healthy and diseased states.[5]
Experimental Protocols
Protocol 1: Loading Neurons with this compound-AM
This protocol describes the loading of cultured neurons or acute brain slices with the cell-permeant AM ester of this compound.
Materials:
-
This compound-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% w/v stock in DMSO)
-
Artificial cerebrospinal fluid (aCSF) or other suitable physiological buffer
-
Probenecid (optional, to inhibit organic anion transporters and reduce dye extrusion)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare a 100 mM stock solution of probenecid in a suitable solvent if used.
-
-
Prepare Loading Solution:
-
For a final working concentration of 10-50 µM this compound-AM, dilute the stock solution into pre-warmed (37°C) aCSF.
-
To aid in solubilization, first mix the this compound-AM stock solution with an equal volume of 20% Pluronic F-127 before adding to the aCSF. The final concentration of Pluronic F-127 should be ≤ 0.1%.
-
If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Replace the culture medium with the loading solution.
-
Incubate the cells or slices at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for the specific cell type and experimental conditions.
-
-
Wash and De-esterification:
-
After incubation, wash the cells or slices three times with pre-warmed aCSF to remove extracellular this compound-AM.
-
Allow for a de-esterification period of at least 30 minutes at room temperature or 37°C in fresh aCSF to ensure complete cleavage of the AM ester by intracellular esterases. The cells are now ready for experimentation.
-
Protocol 2: Intracellular Loading of this compound via Patch Pipette
This protocol is for introducing the membrane-impermeant salt form of this compound directly into a neuron during whole-cell patch-clamp recording.
Materials:
-
This compound, tetrapotassium salt
-
Intracellular (pipette) solution
-
Patch-clamp rig with micromanipulator and amplifier
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Prepare Intracellular Solution:
-
Dissolve this compound tetrapotassium salt directly into the intracellular solution to the desired final concentration (typically 0.1-10 mM).
-
Ensure the pH and osmolarity of the final solution are adjusted to be compatible with the intracellular environment.
-
Filter the solution through a 0.2 µm syringe filter.
-
-
Patch Pipette Filling and Sealing:
-
Back-fill a pulled patch pipette with the this compound-containing intracellular solution.
-
Approach a target neuron and form a giga-ohm seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration and Diffusion:
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow 5-10 minutes for the this compound to diffuse from the pipette into the neuron and equilibrate with the cytosol.
-
-
Electrophysiological Recording:
-
Proceed with the planned electrophysiological experiment (e.g., recording synaptic currents or potentials).
-
Considerations and Potential Off-Target Effects
While this compound is a powerful tool, it is essential to be aware of potential confounding factors and off-target effects.
-
Buffering Capacity: The introduction of an exogenous buffer can alter the endogenous Ca²⁺ dynamics of the cell. It is crucial to use the lowest effective concentration to minimize these perturbations.
-
Off-Target Effects: BAPTA and its derivatives have been reported to have effects independent of their Ca²⁺ chelating properties. For instance, they can influence K⁺ channels and, in some cases, induce spontaneous Ca²⁺ spikes in neurons.[10]
-
AM Ester Hydrolysis: Incomplete hydrolysis of the AM ester can lead to the accumulation of cytotoxic byproducts, such as formaldehyde.
-
Controls: Appropriate controls are essential for interpreting results. These may include vehicle controls (DMSO for the AM ester) and experiments with a structurally similar but inactive compound, if available.
Conclusion
This compound is a versatile and potent tool for investigating the role of Ca²⁺ in the nervous system. By carefully selecting the appropriate form of the chelator and implementing rigorous experimental design with appropriate controls, researchers can gain valuable insights into the complex and multifaceted roles of Ca²⁺ signaling in neuronal function and dysfunction. These application notes provide a framework for the effective use of this compound in neuroscience research.
References
- 1. biotium.com [biotium.com]
- 2. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. jneurosci.org [jneurosci.org]
- 5. interchim.fr [interchim.fr]
- 6. Synaptic plasticity: LTP and LTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postsynaptic and presynaptic effects of the calcium chelator BAPTA on synaptic transmission in rat hippocampal dentate granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Calcium Spikes in Rat Suprachiasmatic Nucleus Neurons Induced by BAPTA-Based Calcium Dyes | PLOS One [journals.plos.org]
Application Notes and Protocols for 5,5'-Difluoro BAPTA in Cardiac Muscle Physiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Difluoro BAPTA (5,5'-F2-BAPTA) is a non-fluorescent, high-affinity calcium (Ca²⁺) chelator widely utilized in cellular physiology to buffer intracellular Ca²⁺ concentrations.[1] Its acetoxymethyl (AM) ester form, this compound-AM, is cell-permeant, allowing for straightforward loading into intact cells. Once inside the cytosol, cellular esterases cleave the AM groups, trapping the active, membrane-impermeant this compound.[2] This rapid Ca²⁺ buffering capability makes it an invaluable tool for investigating the role of Ca²⁺ in excitation-contraction coupling, signal transduction, and arrhythmogenesis in cardiac muscle. By clamping intracellular Ca²⁺ at diastolic levels or attenuating Ca²⁺ transients, researchers can dissect the Ca²⁺-dependent mechanisms underlying cardiac function and pathophysiology.
Physicochemical and Binding Properties
Understanding the properties of this compound is crucial for designing and interpreting experiments in cardiomyocytes. The key parameters are summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈ (AM ester) | |
| Molecular Weight | 800.67 g/mol (AM ester)[3] | |
| Form | White to off-white crystalline powder (AM ester)[2] | |
| Solubility | Soluble in DMSO, DMF[2] | The AM ester is poorly soluble in aqueous solutions. |
| Ca²⁺ Dissociation Constant (Kd) | 337 nM (at 37°C)[4] | Determined in EGTA-buffered solutions. |
| 537 nM (pH 7.1, 30°C)[5][6] | Value may vary depending on experimental conditions. | |
| 635 nM (No Mg²⁺, pH 7.2, 22°C)[7] | The presence of Mg²⁺ can affect the apparent Kd. | |
| 705 nM (1 mM Mg²⁺, pH 7.2, 22°C)[7] | ||
| Selectivity | High selectivity for Ca²⁺ over Mg²⁺[8] | A key advantage over older chelators like EGTA. |
Mechanism of Action and Cellular Loading
The use of this compound-AM in cellular studies relies on its passive diffusion across the plasma membrane and subsequent intracellular activation.
Mechanism of this compound-AM loading and activation.
Experimental Protocols
Protocol 1: Loading of this compound-AM into Isolated Adult Cardiomyocytes
This protocol provides a general guideline for loading cardiomyocytes. Optimal concentrations and incubation times should be determined empirically for each specific cell type and experimental condition.
Materials:
-
Isolated adult cardiomyocytes
-
This compound-AM (stock solution in anhydrous DMSO, e.g., 1-10 mM)
-
Pluronic F-127 (10% w/v stock solution in DMSO)
-
Probenecid (optional, 100 mM stock in 1 M NaOH)
-
Physiological salt solution (e.g., Tyrode's solution or HBSS), warmed to 37°C
Procedure:
-
Prepare Loading Solution:
-
For a final loading concentration of 10 µM this compound-AM, first mix the stock solution with an equal volume of 10% Pluronic F-127 to aid in dispersion.
-
Dilute this mixture into the pre-warmed physiological salt solution to the final desired concentration. The final concentration of Pluronic F-127 should be around 0.02-0.04%.
-
(Optional) Add Probenecid to the loading solution at a final concentration of 1-2.5 mM to inhibit the extrusion of the de-esterified chelator by organic anion transporters.
-
-
Cell Loading:
-
Replace the culture medium of the cardiomyocytes with the prepared loading solution.
-
Incubate the cells for 15-60 minutes at 37°C.[9] Longer incubation times may increase intracellular concentrations but also the risk of cytotoxicity.
-
-
Wash and De-esterification:
-
After incubation, aspirate the loading solution and wash the cells two to three times with the pre-warmed physiological salt solution to remove extracellular this compound-AM.
-
Allow for a de-esterification period of at least 30 minutes at room temperature or 37°C to ensure complete cleavage of the AM esters by intracellular esterases.[9] The cells are now ready for experimentation.
-
Protocol 2: Assessing the Effect of this compound on Cardiomyocyte Contractility and Ca²⁺ Transients
This protocol describes how to measure the impact of intracellular Ca²⁺ buffering on cardiomyocyte function using a combination of video-based sarcomere length detection and a fluorescent Ca²⁺ indicator like Fura-2.
Materials:
-
Cardiomyocytes loaded with this compound (from Protocol 1)
-
Control (unloaded) cardiomyocytes
-
Fura-2 AM (for Ca²⁺ transient measurements)
-
IonOptix system or similar for simultaneous measurement of sarcomere length and intracellular Ca²⁺
-
Field stimulator
Procedure:
-
Fura-2 Loading (for Ca²⁺ Transient Measurement):
-
Load both control and this compound-loaded cardiomyocytes with 1-5 µM Fura-2 AM for 30-60 minutes at room temperature or 37°C, following a standard Fura-2 loading protocol.[10]
-
-
Measurement of Contractility and Ca²⁺ Transients:
-
Place the coverslip with cardiomyocytes on the stage of an inverted microscope equipped for epifluorescence and video imaging.
-
Perfuse the cells with a physiological salt solution at 37°C.
-
Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using a field stimulator.
-
Record sarcomere length and Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission) simultaneously.
-
Acquire data for a stable period to allow for analysis of multiple contraction-relaxation cycles.
-
-
Data Analysis:
-
Analyze the recorded traces to determine key parameters of contractility and Ca²⁺ transients.
-
Expected Effects on Cardiac Muscle Physiology
The primary effect of loading cardiomyocytes with this compound is the attenuation of the intracellular Ca²⁺ transient, leading to a reduction in contractile function.
| Parameter | Expected Change with this compound | Rationale |
| Peak Systolic [Ca²⁺]i | Decreased | Buffering of Ca²⁺ released from the sarcoplasmic reticulum. |
| Diastolic [Ca²⁺]i | Stabilized at resting levels | Clamping of intracellular Ca²⁺.[11] |
| Ca²⁺ Transient Amplitude | Reduced | Attenuation of the rise and fall of intracellular Ca²⁺. |
| Ca²⁺ Transient Decay Rate | May be altered | The chelator provides an additional pathway for Ca²⁺ removal from the cytosol. |
| Sarcomere Shortening / Contraction Amplitude | Significantly reduced | Reduced Ca²⁺ available to bind to Troponin C.[12] |
| Time to Peak Contraction | May be prolonged | Slower rise in the effective Ca²⁺ concentration at the myofilaments. |
| Time to Relaxation | May be altered | Dependent on the on- and off-rates of Ca²⁺ from the chelator. |
| Action Potential Duration | May be altered | Potential off-target effects on ion channels (e.g., IKr).[13] |
Signaling Pathways and Experimental Workflow
The following diagram illustrates the central role of Ca²⁺ in cardiac excitation-contraction coupling and how this compound intervenes in this process.
Intervention of this compound in cardiac E-C coupling.
The experimental workflow for investigating the effects of this compound is a multi-step process from cell preparation to data analysis.
Experimental workflow for assessing 5,5'-DF BAPTA effects.
Potential Issues and Limitations
While this compound is a powerful tool, researchers should be aware of potential limitations and off-target effects:
-
Ca²⁺ Buffering Artifacts: The primary function of this compound is to buffer Ca²⁺, which inherently alters the physiological process being studied. The observed effects on contractility are a direct consequence of this buffering.[12]
-
Off-Target Effects: BAPTA and its derivatives may have effects independent of Ca²⁺ chelation. Studies have shown that BAPTA-AM can directly inhibit the rapid delayed rectifier potassium current (IKr) in canine ventricular myocytes, which can alter the action potential duration.[13] Additionally, BAPTA-based indicators have been reported to directly inhibit acto-myosin ATPase activity.[12]
-
Incomplete Hydrolysis and Compartmentalization: Incomplete de-esterification of the AM ester can lead to the accumulation of cytotoxic byproducts like formaldehyde. Furthermore, the dye may be sequestered into organelles such as mitochondria, affecting their function and leading to an underestimation of cytosolic Ca²⁺ buffering.
-
Loading Variability: Cell-to-cell variability in the loading of this compound-AM can lead to heterogeneous responses within a population of cardiomyocytes.
Conclusion
This compound is an effective tool for modulating intracellular Ca²⁺ in cardiac muscle physiology studies. Its high affinity and selectivity for Ca²⁺ allow for the precise investigation of Ca²⁺-dependent processes. However, researchers must carefully consider the inherent alteration of Ca²⁺ signaling and potential off-target effects when designing experiments and interpreting data. By following optimized protocols and being mindful of the limitations, this compound can provide valuable insights into the intricate role of calcium in cardiac function and disease.
References
- 1. Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pnas.org [pnas.org]
- 5. Calcium measurements with a new high-affinity n.m.r. indicator in the isolated perfused heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpp.krakow.pl [jpp.krakow.pl]
Application Notes and Protocols for Measuring Intracellular Calcium in Neurons with 5,5'-Difluoro BAPTA
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,5'-Difluoro BAPTA is a high-affinity calcium (Ca²⁺) chelator widely used in neuroscience research to study the intricate roles of intracellular calcium signaling in neuronal function. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it offers high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) and is relatively insensitive to pH changes in the physiological range.[1] Its primary application lies in buffering intracellular Ca²⁺ concentrations, thereby allowing researchers to probe the necessity and downstream effects of Ca²⁺ transients in various neuronal processes.
This document provides detailed application notes, experimental protocols, and data for the effective use of this compound in neuronal preparations. It is often used in its cell-permeant acetoxymethyl (AM) ester form, which allows for loading into live cells. Once inside the neuron, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.[2][3][4]
It is important to note that this compound is not a fluorescent indicator itself.[5] Instead, it is used to control and clamp intracellular Ca²⁺ levels. To visualize Ca²⁺ dynamics, it is typically co-loaded with a fluorescent Ca²⁺ indicator or used in experiments where the endpoint is not fluorescence-based, such as electrophysiology or ¹⁹F-NMR studies.[5][6]
Physicochemical and Spectral Properties
A summary of the key quantitative data for this compound and commonly co-loaded fluorescent indicators, Fluo-4 and Oregon Green 488 BAPTA-1 (OGB-1), is provided below.
| Property | This compound | Fluo-4 | Oregon Green 488 BAPTA-1 (OGB-1) |
| Molecular Weight | ~513 g/mol (free acid) | ~737 g/mol (free acid) | ~1131 g/mol (salt form) |
| Ca²⁺ Dissociation Constant (Kd) | ~635 nM (in the absence of Mg²⁺)[7] | ~345 nM[7][8] | ~170 nM[9] |
| Excitation Wavelength (max) | Not Fluorescent | ~494 nm[8] | ~494 nm[9] |
| Emission Wavelength (max) | Not Fluorescent | ~516 nm[8] | ~523 nm[9] |
| Quantum Yield | Not Applicable | ~0.14 (Ca²⁺-bound) | ~0.7 (Ca²⁺-bound) |
| Fluorescence Increase upon Ca²⁺ binding | Not Applicable | >100-fold[8] | ~14-fold[9] |
Key Applications in Neuroscience
This compound is a versatile tool for dissecting the role of Ca²⁺ in a multitude of neuronal functions:
-
Synaptic Transmission and Plasticity: By buffering presynaptic Ca²⁺, researchers can investigate the Ca²⁺-dependence of neurotransmitter release.[10][11] Similarly, buffering postsynaptic Ca²⁺ helps in elucidating its role in long-term potentiation (LTP) and long-term depression (LTD).[12][13]
-
Neuronal Excitability: It is used to study the contribution of Ca²⁺-dependent ion channels to neuronal firing patterns, such as afterhyperpolarizations.[10]
-
Neuroprotection Studies: By chelating excess intracellular Ca²⁺ associated with excitotoxicity, this compound can be employed to investigate mechanisms of neuronal cell death and to assess potential neuroprotective agents.[14]
-
¹⁹F-NMR Studies: The fluorine atoms in its structure make it a suitable probe for measuring cytosolic free Ca²⁺ concentrations using fluorine-19 nuclear magnetic resonance spectroscopy.[5][6]
Experimental Protocols
Protocol 1: Loading Cultured Neurons with this compound, AM Ester
This protocol describes the loading of cultured neurons with the cell-permeant AM ester of this compound.
Materials:
-
This compound, AM (stored desiccated at -20°C)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (10% w/v stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (optional, to reduce leakage of the de-esterified chelator)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
-
Prepare Loading Buffer:
-
For a final loading concentration of 10 µM this compound, AM, first mix the stock solution with an equal volume of the 10% Pluronic® F-127 stock solution to aid dispersion.
-
Vortex this mixture and then dilute it into the final volume of HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02%.
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Replace the cell culture medium with the prepared loading buffer.
-
Incubate the neurons at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically for the specific neuron type.
-
-
Washing:
-
After incubation, gently remove the loading solution.
-
Wash the cells three times with fresh, warm HBSS to remove extracellular chelator.
-
-
De-esterification:
-
Incubate the cells in fresh HBSS for at least 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Experimentation:
-
The neurons are now loaded with this compound and are ready for experimental procedures. If co-loading with a fluorescent indicator, it can be included in the loading buffer.
-
Protocol 2: Data Acquisition and Analysis for Co-loaded Fluorescent Indicator
This protocol outlines the general steps for acquiring and analyzing fluorescence data from neurons co-loaded with this compound and a fluorescent Ca²⁺ indicator (e.g., Fluo-4).
Data Acquisition:
-
Mount the coverslip with loaded neurons onto an imaging chamber on a fluorescence microscope.
-
Excite the fluorescent indicator at its optimal wavelength (e.g., ~494 nm for Fluo-4).
-
Capture emitted fluorescence at the appropriate wavelength (e.g., ~516 nm for Fluo-4) using a sensitive camera.
-
Record a time-lapse series of images to capture baseline fluorescence and changes in response to stimuli.
Data Analysis (Calculating ΔF/F₀):
The change in fluorescence is typically expressed as ΔF/F₀, which normalizes the fluorescence signal to the baseline, allowing for comparison across different cells.[1][15][16][17]
-
Define Regions of Interest (ROIs): Manually or automatically draw ROIs around the cell bodies of individual neurons.[15]
-
Extract Raw Fluorescence Intensity: For each ROI, calculate the average fluorescence intensity (F) for each frame in the time series.
-
Determine Baseline Fluorescence (F₀): F₀ is the baseline fluorescence of the neuron at rest. This can be calculated by averaging the fluorescence intensity over a period of time before the application of a stimulus or during periods of no spontaneous activity.[18]
-
Calculate ΔF/F₀: Use the following formula for each time point:
ΔF/F₀ = (F - F₀) / F₀ [18]
-
Analyze Calcium Transients: From the ΔF/F₀ traces, parameters such as the amplitude, frequency, duration, and rise/decay kinetics of Ca²⁺ transients can be quantified.[19]
Diagrams
Caption: Neuronal Calcium Signaling and the Action of this compound.
Caption: Experimental Workflow for Measuring Intracellular Calcium.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. biotium.com [biotium.com]
- 4. thomassci.com [thomassci.com]
- 5. adipogen.com [adipogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluo-4 | AAT Bioquest [aatbio.com]
- 9. OG 488 BAPTA-1 AM | Fluorescent Ca2+ Indicator | Tocris Bioscience [tocris.com]
- 10. Postsynaptic and presynaptic effects of the calcium chelator BAPTA on synaptic transmission in rat hippocampal dentate granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accumulation and extrusion of permeant Ca2+ chelators in attenuation of synaptic transmission at hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | On the Role of Calcium-Permeable AMPARs in Long-Term Potentiation and Synaptic Tagging in the Rodent Hippocampus [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. gcamp6f.com [gcamp6f.com]
- 18. Assessing spontaneous sensory neuron activity using in vivo calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Calibration Using 5,5'-Difluoro BAPTA as a Calcium Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Difluoro BAPTA (5F-BAPTA) is a calcium chelator that, like its parent compound BAPTA, exhibits high selectivity for Ca²⁺ over other divalent cations such as Mg²⁺ and is relatively insensitive to pH changes around physiological values.[1] Its primary application in cellular biology is not as a direct fluorescent indicator, but as a calcium buffer to precisely control intracellular calcium concentrations ([Ca²⁺]ᵢ). This characteristic makes it an invaluable tool for the in situ calibration of fluorescent calcium indicators. By loading cells with both 5F-BAPTA and a fluorescent Ca²⁺ indicator, researchers can establish known intracellular calcium concentrations, allowing for the accurate determination of the indicator's fluorescence response within the complex cellular environment. This process is crucial for converting fluorescence signals into precise quantitative measurements of [Ca²⁺]ᵢ.
The acetoxymethyl (AM) ester form of 5F-BAPTA is a membrane-permeant derivative that can be loaded into cells by incubation.[2] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant form of 5F-BAPTA.[2] This methodology allows for the uniform loading of the calcium buffer into cell populations for subsequent calibration experiments.
Key Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₂₂H₂₂F₂N₂O₁₀ (Acid form) | |
| Calcium Dissociation Constant (Kd) | 610-635 nM (in the absence of Mg²⁺) 705-720 nM (with 1 mM Mg²⁺) | The Kd is dependent on experimental conditions such as pH, temperature, and ionic strength.[3] |
| Spectral Properties | Non-fluorescent | While not fluorescent, its UV absorbance spectrum shifts upon Ca²⁺ binding.[4] |
| Loading Method | AM Ester Incubation | This compound, AM is the membrane-permeant form for loading into live cells.[2] |
Experimental Protocols
Part 1: Loading Cells with this compound, AM and a Fluorescent Calcium Indicator
This protocol describes the co-loading of 5F-BAPTA, AM and a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) into adherent cells.
Materials:
-
This compound, AM (5F-BAPTA, AM)
-
Fluorescent Calcium Indicator, AM ester (e.g., Fura-2 AM, Fluo-4 AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
-
Cultured cells on coverslips or in imaging plates
Stock Solution Preparation:
-
5F-BAPTA, AM Stock (1-10 mM): Dissolve 5F-BAPTA, AM in anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light and moisture.[5]
-
Fluorescent Indicator Stock (1-5 mM): Dissolve the chosen fluorescent calcium indicator AM ester in anhydrous DMSO. Store according to the manufacturer's instructions, typically at -20°C.
-
Pluronic® F-127 Stock (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[6]
-
Probenecid Stock (100 mM, optional): Dissolve probenecid in 1 M NaOH. Probenecid can be used to inhibit organic anion transporters that may extrude the indicators from the cells.[1]
Cell Loading Protocol:
-
Prepare Loading Buffer: For a final loading concentration of 10 µM 5F-BAPTA, AM and 2 µM of a fluorescent indicator, dilute the stock solutions into pre-warmed HBSS. To aid in the dispersion of the AM esters, first mix the stock solutions with an equal volume of 10% Pluronic® F-127 before final dilution in HBSS.[1] The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Cell Loading: Replace the cell culture medium with the prepared loading buffer.[1]
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically for each cell type.[5]
-
Wash: After incubation, aspirate the loading buffer and wash the cells two to three times with pre-warmed HBSS to remove extracellular dyes.[1]
-
De-esterification: Incubate the cells in fresh HBSS for at least 30 minutes at room temperature or 37°C to allow for complete cleavage of the AM esters by intracellular esterases.[5]
Caption: Workflow for loading cells with this compound, AM and a fluorescent calcium indicator.
Part 2: In Situ Calibration Protocol
This protocol uses a series of calibration buffers with known free Ca²⁺ concentrations in the presence of a calcium ionophore to equilibrate intracellular and extracellular Ca²⁺.
Materials:
-
Cells co-loaded with 5F-BAPTA and a fluorescent calcium indicator
-
Calcium Calibration Buffer Kit (or homemade buffers)
-
Calcium Ionophore (e.g., Ionomycin)
-
Fluorescence microscope or plate reader
Preparation of Calibration Buffers: A series of calibration buffers with varying free Ca²⁺ concentrations can be prepared by mixing the Zero Ca²⁺ Buffer (A) and High Ca²⁺ Buffer (B) in different ratios. The free Ca²⁺ concentration can be calculated using the following equation: [Ca²⁺]free = Kd_EGTA * ([CaEGTA] / [K₂EGTA])[8]
Calibration Buffer Recipes (Example for 2 mL volumes):
| [CaEGTA] (mM) | Volume of Buffer A (mL) | Volume of Buffer B (mL) | Approx. Free [Ca²⁺] (µM) at pH 7.2, 22°C |
| 0 | 2.0 | 0.0 | 0 |
| 1 | 1.8 | 0.2 | 0.017 |
| 2 | 1.6 | 0.4 | 0.038 |
| 3 | 1.4 | 0.6 | 0.065 |
| 4 | 1.2 | 0.8 | 0.100 |
| 5 | 1.0 | 1.0 | 0.150 |
| 6 | 0.8 | 1.2 | 0.225 |
| 7 | 0.6 | 1.4 | 0.350 |
| 8 | 0.4 | 1.6 | 0.602 |
| 9 | 0.2 | 1.8 | 1.35 |
| 10 | 0.0 | 2.0 | 39 |
In Situ Calibration Procedure:
-
Minimum Fluorescence (F_min): To the loaded cells, add the Zero Ca²⁺ Buffer containing a calcium ionophore (e.g., 5-10 µM Ionomycin). This will chelate all intracellular Ca²⁺, allowing for the measurement of the minimum fluorescence signal of the co-loaded indicator. Allow the signal to stabilize before recording.[9]
-
Intermediate Fluorescence Levels: Sequentially perfuse the cells with the series of calibration buffers (from lowest to highest [Ca²⁺]) containing the same concentration of ionophore. At each step, allow the fluorescence signal to stabilize before recording the measurement for that known [Ca²⁺].
-
Maximum Fluorescence (F_max): Finally, perfuse the cells with the High Ca²⁺ Buffer containing the ionophore to saturate the intracellular indicator with Ca²⁺ and measure the maximum fluorescence signal.
Caption: Experimental workflow for the in situ calibration of a fluorescent calcium indicator.
Data Analysis
Once the fluorescence intensities (F) at various known intracellular Ca²⁺ concentrations have been measured, a calibration curve can be generated by plotting F against [Ca²⁺]. For single-wavelength indicators, the intracellular Ca²⁺ concentration in experimental samples can be determined using the following equation, derived from the work of Grynkiewicz et al.:
[Ca²⁺]ᵢ = Kd * [(F - F_min) / (F_max - F)]
Where:
-
[Ca²⁺]ᵢ is the intracellular free calcium concentration.
-
Kd is the apparent dissociation constant of the fluorescent indicator determined from the in situ calibration (the [Ca²⁺] at which the fluorescence is half-maximal).
-
F is the fluorescence intensity of the indicator in the experimental sample.
-
F_min is the fluorescence intensity in the absence of Ca²⁺.
-
F_max is the fluorescence intensity at saturating Ca²⁺ concentrations.
Conclusion
The use of this compound as an intracellular calcium buffer provides a robust method for the in situ calibration of fluorescent calcium indicators. This approach is essential for obtaining accurate and quantitative measurements of intracellular calcium dynamics, which is fundamental to understanding a vast array of cellular signaling pathways in both basic research and drug development. It is crucial to empirically determine the optimal loading conditions and to perform the calibration under conditions that closely mimic the experimental environment.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. interchim.fr [interchim.fr]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. bu.edu [bu.edu]
Application Notes and Protocols for Data Analysis of 19F NMR Spectra for Calcium Measurement with 5,5'-Difluoro BAPTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of intracellular calcium ([Ca²⁺]i) is critical for understanding a vast array of cellular processes, including signal transduction, muscle contraction, neurotransmission, and apoptosis. Among the various techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy using the fluorinated chelator 5,5'-Difluoro BAPTA offers a robust and quantitative method for determining [Ca²⁺]i.[1][2][3]
This application note provides a detailed overview and experimental protocols for the use of this compound in conjunction with 19F NMR for the accurate measurement of calcium concentrations. The key advantage of this methodology lies in the high sensitivity of 19F NMR, the large chemical shift dispersion that minimizes background interference, and the slow exchange kinetics of Ca²⁺ with this compound.[2][4][5] This slow exchange results in distinct and well-resolved NMR signals for both the free and Ca²⁺-bound forms of the chelator, allowing for direct quantification of their relative concentrations.[2][4][5] This method is also relatively insensitive to physiological changes in pH (between 6 and 8) and magnesium concentrations (below 10 mM).[2][4][5]
Principle of the Method
This compound (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a derivative of the calcium chelator BAPTA. The two fluorine atoms on the benzene rings serve as a sensitive NMR probe. In the absence of calcium, this compound exists in its free form and exhibits a specific 19F NMR chemical shift. Upon binding to Ca²⁺, the electronic environment of the fluorine nuclei is altered, resulting in a significant downfield chemical shift of the 19F NMR signal.[4][5]
Due to the slow exchange between the free and bound states on the NMR timescale, two distinct resonances are observed in the 19F NMR spectrum. The integral (area under the peak) of each resonance is directly proportional to the concentration of the free and Ca²⁺-bound this compound. By determining the ratio of these integrals and knowing the dissociation constant (Kd) of this compound for Ca²⁺, the free calcium concentration can be calculated using the following equation:
[Ca²⁺] = Kd * ([Ca²⁺-BAPTA]) / ([BAPTA]free)
Where:
-
[Ca²⁺] is the free calcium concentration.
-
Kd is the dissociation constant of this compound for Ca²⁺.
-
[Ca²⁺-BAPTA] is the concentration of the calcium-bound form, determined from the integral of its corresponding NMR peak.
-
[BAPTA]free is the concentration of the free form, determined from the integral of its corresponding NMR peak.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in 19F NMR-based calcium measurements.
Table 1: Dissociation Constants (Kd) of this compound for Ca²⁺
| Conditions | Dissociation Constant (Kd) | Reference |
| 10 mM MOPS, 100 mM KCl, pH 7.2, 22°C (No Mg²⁺) | 635 nM | [6] |
| 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05 (1 mM Mg²⁺) | 705 nM | [7] |
| 30°C, pH 7.1, 0.5 mM Mg²⁺ | 500 nM | [8] |
| 25°C | 232 nM | [9] |
| 30°C | 285 nM | [9] |
| 37°C | 337 nM | [9] |
Table 2: 19F NMR Parameters for this compound
| Parameter | Value | Notes |
| Chemical Shift | ||
| Free this compound | Not specified in search results | A distinct resonance is observed for the free form. |
| Ca²⁺-bound this compound | ~5-6 ppm downfield from the free form | The exact chemical shift difference can be temperature-dependent.[4][10] |
| Exchange Regime | Slow | Allows for the observation of separate signals for bound and free forms.[4][5] |
Experimental Protocols
Protocol 1: In Vitro Calibration of this compound
This protocol is essential for determining the precise dissociation constant (Kd) under your specific experimental conditions (temperature, buffer composition, etc.).
Materials:
-
This compound, tetrapotassium salt
-
Calcium chloride (CaCl₂) standard solution
-
EGTA
-
HEPES or MOPS buffer
-
Potassium chloride (KCl)
-
Sodium chloride (NaCl) (optional)
-
Magnesium chloride (MgCl₂) (optional)
-
Deuterated water (D₂O)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound: Dissolve the tetrapotassium salt of this compound in your chosen buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.2) to a final concentration of 5-10 mM.
-
Prepare a series of calcium-EGTA buffers: Prepare a set of calibration buffers with known free Ca²⁺ concentrations using a calcium-EGTA buffering system. Software programs are available to calculate the required concentrations of CaCl₂ and EGTA for a desired free [Ca²⁺] at a specific pH and temperature.
-
Prepare NMR samples: For each calibration point, mix the this compound stock solution with the calcium-EGTA buffer in an NMR tube to a final this compound concentration of approximately 1 mM. Add 5-10% D₂O for the NMR lock.
-
Acquire 19F NMR spectra: Acquire a 1D 19F NMR spectrum for each sample at your desired experimental temperature.
-
Process and analyze the data:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks corresponding to the free and Ca²⁺-bound this compound.
-
-
Calculate the Kd: Plot the ratio of the integrals ([Ca²⁺-BAPTA]/[BAPTA]free) against the known free [Ca²⁺] of your calibration buffers. Fit the data to the binding isotherm equation to determine the Kd.
Protocol 2: Intracellular [Ca²⁺] Measurement in Cultured Cells
This protocol describes the loading of this compound into cells using its membrane-permeant acetoxymethyl (AM) ester form.
Materials:
-
This compound, AM ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic® F-127 (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells
Procedure:
-
Prepare a stock solution of this compound, AM: Dissolve the this compound, AM ester in anhydrous DMSO to a concentration of 2-5 mM. Store desiccated at -20°C.
-
Prepare the loading buffer: Dilute the this compound, AM stock solution into HBSS to a final concentration of 10-100 µM. To aid in dispersion, you can first mix the AM ester stock with an equal volume of a 10% Pluronic® F-127 solution before diluting in HBSS.[11]
-
Cell loading:
-
Aspirate the culture medium from the cells.
-
Add the loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes.[11] The optimal loading time and concentration may need to be determined empirically for your cell type.
-
-
Wash the cells: After incubation, wash the cells 2-3 times with fresh, warm HBSS to remove extracellular this compound, AM.
-
Prepare for NMR measurement:
-
Trypsinize and pellet the cells.
-
Resuspend the cell pellet in a suitable buffer for NMR analysis, containing 5-10% D₂O.
-
Transfer the cell suspension to an NMR tube.
-
-
Acquire 19F NMR spectrum: Acquire the 19F NMR spectrum as described in the data acquisition protocol below. The intracellular concentration of the hydrolyzed this compound is typically in the range of 1 mM.[4][5]
Protocol 3: 19F NMR Data Acquisition
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Tune and match the probe for the 19F frequency.
-
Lock the spectrometer using the D₂O in your sample.
-
Shim the magnetic field to obtain optimal resolution.
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Pulse Angle: 90°
-
Spectral Width: Set the spectral width to encompass both the free and Ca²⁺-bound this compound signals with a sufficient margin. A width of ~20-30 ppm is a good starting point.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): For quantitative analysis, the relaxation delay should be at least 5 times the longest T1 relaxation time of the fluorine nuclei. A delay of 5-10 seconds is generally recommended.
-
Number of Scans (NS): This will depend on the concentration of the probe and the sensitivity of the instrument. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically >100). This can range from hundreds to thousands of scans for cellular samples.
Data Analysis Workflow
The following flowchart illustrates the logical steps involved in analyzing the 19F NMR data to determine the free calcium concentration.
Caption: Workflow for 19F NMR data analysis.
Experimental Workflow and Signaling Pathway Application
The 19F NMR method using this compound can be applied to study a variety of calcium signaling pathways. For instance, it can be used to monitor changes in [Ca²⁺]i in response to the activation of G-protein coupled receptors (GPCRs) that lead to the release of calcium from intracellular stores.
Experimental Workflow for Studying GPCR-Mediated Calcium Release
Caption: GPCR-mediated Ca²⁺ release workflow.
Simplified Gq-GPCR Signaling Pathway
The following diagram illustrates a simplified signaling pathway that can be investigated using this technique.
Caption: Simplified Gq-GPCR Ca²⁺ signaling.
Conclusion
The use of this compound with 19F NMR spectroscopy provides a powerful and quantitative tool for the measurement of free calcium concentrations in a variety of biological systems. Its high specificity, sensitivity, and the ability to distinguish between free and bound chelator make it a valuable method for researchers in basic science and drug development. The protocols and data presented in this application note offer a comprehensive guide for the successful implementation of this technique.
References
- 1. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 19F NMR for measurement of [Ca2+]i and [Pb2+]i in cultured osteoblastic bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
De-esterification of 5,5'-Difluoro BAPTA AM in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Difluoro BAPTA AM is a cell-permeant acetoxymethyl (AM) ester of the calcium chelator this compound. It is a valuable tool for investigating the role of intracellular calcium (Ca²⁺) signaling in a variety of cellular processes. Like other AM esters, this compound AM can passively diffuse across the plasma membrane. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing the active, membrane-impermeant Ca²⁺ chelator, this compound. This active form can then buffer intracellular Ca²⁺ concentrations, allowing for the study of Ca²⁺-dependent pathways. Notably, this compound is primarily utilized for measuring intracellular Ca²⁺ concentrations using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, as it is a non-fluorescent or only weakly fluorescent indicator.
Principle of De-esterification and Intracellular Trapping
The utility of this compound AM lies in its chemical design, which facilitates its entry and accumulation within live cells. The process can be summarized in two key steps:
-
Passive Diffusion: The AM ester groups render the this compound molecule lipophilic, allowing it to freely cross the hydrophobic cell membrane and enter the cytoplasm.
-
Enzymatic Cleavage: Within the cytosol, ubiquitous intracellular esterases recognize and cleave the AM ester bonds. This enzymatic action releases the polar, negatively charged this compound molecule. This charged form is membrane-impermeant and is thus effectively trapped inside the cell, where it can chelate intracellular Ca²⁺.
The byproducts of this hydrolysis include formaldehyde and acetic acid. While generally well-tolerated at typical working concentrations, high concentrations or prolonged incubation times with AM esters can potentially lead to cellular toxicity.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound AM and its de-esterified, active form.
| Parameter | Value | Notes |
| This compound AM | ||
| Molecular Weight | 800.67 g/mol | |
| Form | White to off-white crystalline powder | |
| Solubility | Soluble in anhydrous DMSO, DMF, EtOAc, or CHCl₃[1] | |
| Cell Permeability | Membrane Permeant | |
| This compound (Active Form) | ||
| Calcium Dissociation Constant (Kd) | 635 nM (in the absence of Mg²⁺)[2] | This value can be influenced by intracellular environment (pH, ionic strength). |
| 705 nM (in the presence of 1 mM Mg²⁺)[2] | ||
| Selectivity | High for Ca²⁺ over Mg²⁺ | A key advantage of BAPTA-based chelators. |
| Measurement Technique | Primarily ¹⁹F NMR | Not suitable for standard fluorescence microscopy. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de-esterification process and a typical experimental workflow for using this compound AM.
Experimental Protocols
1. Preparation of Stock Solutions
-
This compound AM Stock Solution (1-10 mM):
-
Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 1 mM stock solution, dissolve 0.8 mg of this compound AM (MW = 800.67) in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Pluronic® F-127 Stock Solution (10% w/v in DMSO):
-
Dissolve 1 g of Pluronic® F-127 in 10 mL of anhydrous DMSO.
-
This solution can be stored at room temperature. Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the AM ester in aqueous loading buffers.
-
-
Probenecid Stock Solution (100 mM):
-
Dissolve probenecid in 1 M NaOH to create a stock solution. Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified indicator from the cells.
-
2. Cell Loading Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Materials:
-
Cultured cells on an appropriate platform for your experiment (e.g., coverslips, 96-well plates).
-
This compound AM stock solution.
-
Pluronic® F-127 stock solution (optional, but recommended).
-
Probenecid stock solution (optional).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer or serum-free medium.
-
-
Procedure:
-
Prepare Loading Buffer:
-
Warm the required volume of HBSS or serum-free medium to your desired loading temperature (typically 37°C).
-
For a final loading concentration of 1-10 µM this compound AM, first mix the required volume of the stock solution with an equal volume of 10% Pluronic® F-127 stock solution.
-
Vortex this mixture and then dilute it into the final volume of HBSS or medium. The final concentration of Pluronic® F-127 should be around 0.02%.
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the prepared loading buffer to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.
-
-
Washing:
-
After incubation, aspirate the loading solution.
-
Wash the cells two to three times with fresh, warm HBSS (containing probenecid if used in the loading step) to remove any extracellular this compound AM.
-
-
De-esterification:
-
Add fresh, pre-warmed HBSS or medium to the cells.
-
Incubate for an additional 30 minutes at 37°C to allow for complete hydrolysis of the intracellular AM esters.
-
-
Experimentation:
-
The cells are now loaded with this compound and are ready for your experiment to measure intracellular Ca²⁺ using ¹⁹F NMR or to assess the effects of Ca²⁺ buffering on cellular processes.
-
-
Important Considerations and Troubleshooting
-
Incomplete Hydrolysis: It is a known phenomenon that AM esters may not be completely hydrolyzed by intracellular esterases, leading to the presence of partially de-esterified, fluorescent intermediates. This can interfere with accurate Ca²⁺ measurements. The de-esterification period is crucial to minimize this issue.
-
Compartmentalization: AM esters can sometimes accumulate in intracellular organelles such as mitochondria or the endoplasmic reticulum. Lowering the loading temperature (e.g., to room temperature) may help to reduce compartmentalization, although this will also slow down the loading and de-esterification processes.
-
Cytotoxicity: As mentioned, the byproducts of AM ester hydrolysis and the chelator itself can be toxic to cells at high concentrations or with prolonged exposure. It is essential to perform control experiments to assess cell viability under your experimental conditions.
-
Off-Target Effects: BAPTA and its derivatives have been reported to have some off-target effects independent of their Ca²⁺ chelation properties. Researchers should be aware of these potential confounding factors and, where possible, use appropriate controls to validate their findings.
-
Optimization: The optimal loading concentration, incubation time, and temperature are highly dependent on the cell type. It is strongly recommended to empirically determine these parameters for your specific experimental system.
References
Application Notes and Protocols for 5,5'-Difluoro BAPTA AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Difluoro BAPTA AM is a high-affinity, cell-permeant chelator of intracellular calcium (Ca²⁺). As an acetoxymethyl (AM) ester derivative, it can readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups, trapping the active, membrane-impermeant form, this compound. This active form is a highly selective Ca²⁺ buffer used to investigate the roles of calcium signaling in a multitude of cellular processes. This document provides detailed protocols and guidelines for the use of this compound AM, with a focus on optimizing incubation time and temperature for effective intracellular calcium buffering.
Data Presentation: Recommended Loading Parameters
The optimal conditions for loading cells with this compound AM are highly dependent on the specific cell type and experimental conditions. The following table summarizes recommended starting ranges for key parameters, which should be empirically optimized for each application.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | Prepare fresh or store in small, single-use aliquots at -20°C to -80°C, protected from light and moisture.[1] |
| Working Concentration | 1-50 µM | The optimal concentration is cell-type dependent. For example, 3-10 µM has been used in cortical cultures.[1] |
| Incubation Temperature | Room Temperature or 37°C | 37°C generally leads to faster loading, but room temperature may be preferred to minimize potential compartmentalization of the dye into organelles.[2] |
| Incubation Time | 15 - 60 minutes at 37°C | Longer incubation times (e.g., 45-90 minutes) may be required at room temperature.[1][2] Prolonged incubation can lead to cytotoxicity.[1] |
| De-esterification Time | At least 30 minutes | This step is crucial to ensure complete cleavage of the AM esters by intracellular esterases, trapping the active chelator inside the cell.[2][3][4] |
| Pluronic® F-127 Concentration | 0.02% - 0.04% (final) | A non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester in the aqueous loading buffer.[2][5] |
| Probenecid Concentration | 1 - 2.5 mM (final) | An organic anion transporter inhibitor that can be used to prevent the active extrusion of the de-esterified chelator from the cell.[2] |
Experimental Protocols
This section provides a detailed methodology for loading adherent cells with this compound AM. This protocol should be adapted and optimized for specific cell types and experimental requirements.
Materials:
-
This compound AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (e.g., 20% w/v stock solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or Artificial Cerebrospinal Fluid - aCSF), warmed to the desired incubation temperature
-
Probenecid (optional, e.g., 100 mM stock in 1 M NaOH)
-
Adherent cells cultured in a suitable vessel (e.g., coverslips, multi-well plates)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO.[1] Store in small, single-use aliquots at -20°C, protected from light and moisture.
-
-
Preparation of Loading Solution:
-
For a final loading concentration of 10 µM, first, prepare an intermediate solution by mixing the this compound AM stock solution with Pluronic® F-127. For example, mix 1 µL of a 10 mM stock solution with 1 µL of 20% Pluronic® F-127.
-
Add this intermediate solution to 1 mL of pre-warmed physiological buffer to achieve the final desired concentration. Vortex gently to mix.
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[6]
-
-
Cell Loading:
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with the pre-warmed physiological buffer.
-
Add the prepared loading solution to the cells, ensuring the entire surface is covered.
-
-
Incubation:
-
Incubate the cells for 15-60 minutes at 37°C or for 45-90 minutes at room temperature, protected from light.[1][2] The optimal incubation time and temperature should be determined empirically for your specific cell type. For primary neuronal cultures, an incubation of 30-45 minutes at 37°C is a good starting point.[3] For HeLa cells, shorter incubation times of around 10 minutes have been reported for BAPTA-AM.[7]
-
-
Washing:
-
De-esterification:
-
Experimentation:
-
The cells are now loaded with this compound and are ready for your experiment (e.g., calcium imaging, electrophysiology).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound AM cell loading and calcium chelation.
Experimental Workflow
Caption: Experimental workflow for loading adherent cells with this compound AM.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Extracellular Calcium Regulates HeLa Cell Morphology during Adhesion to Gelatin: Role of Translocation and Phosphorylation of Cytosolic Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Excitotoxicity in Neurons using 5,5'-Difluoro BAPTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which neurons are damaged and killed by excessive stimulation by excitatory neurotransmitters like glutamate, is a key mechanism in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1] A central event in excitotoxicity is the massive influx of calcium ions (Ca²⁺) into neurons, primarily through N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This intracellular Ca²⁺ overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and endonucleases, leading to neuronal damage and death.
5,5'-Difluoro BAPTA is a high-affinity, cell-permeant calcium chelator that serves as a powerful tool to study and mitigate excitotoxicity. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it rapidly buffers intracellular Ca²⁺, thereby preventing the downstream neurotoxic cascade. Its acetoxymethyl (AM) ester form allows for efficient loading into cultured neurons. This document provides detailed application notes and protocols for utilizing this compound to investigate excitotoxicity in neuronal cultures.
Data Presentation
The neuroprotective efficacy of intracellular calcium chelators is closely linked to their affinity for Ca²⁺. The following table summarizes the effects of different BAPTA analogues on glutamate-induced intracellular Ca²⁺ transients and neuronal survival in cultured spinal neurons. This data highlights the potent effect of this compound in attenuating Ca²⁺ overload and protecting against excitotoxic death.
| Chelator | Ca²⁺ Affinity (Kd) (nM) | Effect on Glutamate-Induced [Ca²⁺]i Peak | Neuronal Survival (%) after Glutamate Exposure |
| Control (No Chelator) | N/A | 100% (baseline) | ~20% |
| This compound | 270 | Significantly Attenuated | ~80% |
| BAPTA | 110 | Significantly Attenuated | ~80% |
| 5-mononitro BAPTA | 3600 | Moderately Attenuated | ~80% |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of excitotoxicity and the experimental approach to its study using this compound, the following diagrams are provided.
Experimental Protocols
Protocol 1: Loading Primary Neurons with this compound-AM
This protocol describes the loading of cultured primary neurons with the cell-permeant AM ester form of this compound.
Materials:
-
Primary neuronal culture grown on coverslips or in multi-well plates
-
This compound-AM (stock solution in dry DMSO, e.g., 1 mM)
-
Pluronic F-127 (20% solution in dry DMSO)
-
Neurobasal medium or other appropriate culture medium, warmed to 37°C
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
Procedure:
-
Prepare Loading Solution:
-
For a final concentration of 20 µM this compound-AM, add 20 µL of a 1 mM stock solution to 1 mL of HBSS or culture medium.
-
To aid in dispersing the AM ester, first mix the 20 µL of the stock solution with an equal volume of 20% Pluronic F-127. Vortex briefly and then add to the final volume of buffer. The final concentration of Pluronic F-127 should be approximately 0.04%.
-
-
Cell Loading:
-
Aspirate the culture medium from the neurons.
-
Gently add the loading solution to the cells.
-
Incubate the cells at 37°C for 30-45 minutes in a cell culture incubator. The optimal loading time may need to be determined empirically for different neuron types.
-
-
Washing:
-
After the incubation period, carefully remove the loading solution.
-
Wash the cells three times with warm HBSS or culture medium to ensure complete removal of extracellular chelator.
-
-
De-esterification:
-
Incubate the cells in fresh, warm culture medium for at least 30 minutes at 37°C. This allows intracellular esterases to cleave the AM group, trapping the active form of this compound within the neurons.
-
The neurons are now loaded and ready for the excitotoxicity experiment.
-
Protocol 2: Induction of Excitotoxicity and Assessment of Neuroprotection
This protocol details the induction of excitotoxicity using glutamate and the subsequent assessment of neuronal viability.
Materials:
-
Neurons loaded with this compound (from Protocol 1) and control (unloaded) neurons
-
L-glutamic acid (stock solution in water or culture medium, e.g., 10 mM)
-
Culture medium
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay kit
Procedure:
-
Induction of Excitotoxicity:
-
Prepare a working solution of L-glutamic acid in culture medium to the desired final concentration (e.g., 100 µM). The optimal concentration and exposure time should be determined empirically to induce approximately 50-70% cell death in control cultures.
-
Remove the de-esterification medium from the cells.
-
Add the glutamate-containing medium to the appropriate wells. For control wells, add fresh medium without glutamate.
-
Incubate the cells for a short duration (e.g., 15-30 minutes) at 37°C.
-
-
Recovery:
-
After the glutamate exposure, gently aspirate the medium.
-
Wash the cells once with warm culture medium.
-
Add fresh, glutamate-free culture medium to all wells.
-
Return the plate to the incubator and incubate for 24 hours.
-
-
Assessment of Neuronal Viability (LDH Assay Example):
-
After the 24-hour incubation, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a reaction mixture and measuring the absorbance at a specific wavelength.
-
To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control.
-
Data Analysis:
Express the results as a percentage of neuronal viability, with the untreated, non-glutamate exposed cells set as 100% viability. Compare the viability of neurons treated with glutamate alone to those pre-treated with this compound to determine the neuroprotective effect.
Conclusion
This compound is an invaluable tool for researchers studying the mechanisms of excitotoxicity and for the preclinical evaluation of potential neuroprotective compounds. By effectively buffering the pathological rise in intracellular calcium, it allows for the dissection of the Ca²⁺-dependent and -independent pathways of neuronal death. The protocols provided here offer a robust framework for incorporating this powerful chelator into in vitro models of excitotoxicity, thereby facilitating a deeper understanding of this critical pathological process and aiding in the development of novel therapeutic strategies for a range of devastating neurological disorders.
References
Troubleshooting & Optimization
troubleshooting poor loading of 5,5'-Difluoro BAPTA AM
Welcome to the technical support center for 5,5'-Difluoro BAPTA AM. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound AM and how does it work?
This compound AM is a high-affinity, cell-permeant chelator used to buffer intracellular calcium ions (Ca²⁺).[1][2] The "AM" designation stands for acetoxymethyl ester. These lipophilic AM groups allow the molecule to passively diffuse across the cell membrane.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups. This hydrolysis traps the now active, membrane-impermeant form (this compound) within the cytosol, where it can effectively bind to and buffer free calcium ions.[1][2][3]
Q2: My signal is weak or absent after loading. What are the common causes?
A weak or non-existent signal is one of the most common issues and can stem from several factors:
-
Suboptimal Dye Concentration: The concentration of this compound AM may be too low for your specific cell type. It is recommended to perform a titration to find the optimal concentration.[5][6]
-
Insufficient Incubation Time: The cells may not have had enough time to take up the dye. Try extending the incubation period.[5][7]
-
Incomplete De-esterification: For the chelator to become active, the AM esters must be fully cleaved by intracellular esterases. It is crucial to include a post-loading incubation step in indicator-free medium for at least 30 minutes.[5][8][9]
-
Low Intracellular Esterase Activity: Some cell types have inherently low esterase activity, leading to inefficient cleavage of the AM groups. For these cells, you may need to increase the dye concentration or extend the incubation time.[6][10]
-
Presence of Serum: The loading buffer should be serum-free. Esterases present in serum can cleave the AM groups extracellularly, preventing the dye from crossing the cell membrane.[6][11]
-
Poor Cell Health: Unhealthy or compromised cells will not load AM esters efficiently. Ensure your cells are healthy and viable before beginning the experiment.[5][11]
-
Improper Reagent Preparation: The AM ester is susceptible to hydrolysis. Ensure the stock solution is prepared in anhydrous DMSO and that the working solution is made fresh for each experiment.[5]
Q3: I see bright fluorescent spots in my cells instead of a diffuse cytosolic signal. What is causing this?
This phenomenon is known as compartmentalization, where the dye accumulates in organelles like mitochondria or lysosomes instead of remaining in the cytosol.[5][12] The primary causes are:
-
High Loading Temperature: Loading at 37°C can promote sequestration into organelles. Lowering the incubation temperature to room temperature often mitigates this issue.[5][13][14]
-
Excessive Dye Concentration or Incubation Time: Using a concentration that is too high or incubating for too long can lead to dye accumulation in subcellular compartments.[15] Optimize these parameters by starting with lower concentrations and shorter times.
Q4: The loaded dye appears to be leaking from the cells over time. How can I prevent this?
Once the AM esters are cleaved, the resulting charged molecule is membrane-impermeant. However, many cell types actively extrude these molecules using organic anion transporters.[10][16] To reduce leakage, you can add an organic anion transport inhibitor, such as probenecid (1–2.5 mM) or sulfinpyrazone, to the loading and imaging buffers.[5][17]
Q5: My cells appear unhealthy or are dying after loading with this compound AM. What can I do?
Cell toxicity can occur, particularly with high dye concentrations or prolonged incubation periods.[6][18] The hydrolysis of AM esters also produces byproducts, including formaldehyde, which can be cytotoxic.[10] To minimize toxicity:
-
Determine the lowest effective dye concentration and shortest incubation time that provides a sufficient signal for your experiment.
-
Ensure that the final DMSO concentration in the loading buffer is low (typically ≤0.5%) as high concentrations can be harmful to cells.[19]
-
Thoroughly wash the cells after loading to remove any remaining extracellular dye.[7]
Troubleshooting Guide: Poor Loading
This guide provides a systematic approach to resolving poor loading of this compound AM.
Summary of Loading Parameters
The optimal conditions can vary significantly between cell types. This table provides recommended starting points for optimization.
| Parameter | Recommended Range | Notes |
| Stock Solution | 1-10 mM in anhydrous DMSO | Store in small, single-use aliquots at -20°C, protected from light and moisture to prevent hydrolysis.[7][8] |
| Working Concentration | 1-10 µM in serum-free medium/buffer | The optimal concentration is cell-type dependent and should be determined empirically via titration.[5][6] |
| Pluronic™ F-127 | 0.02% - 0.04% (w/v) | A non-ionic surfactant used to aid in the dispersion of the AM ester in aqueous solution.[8][17] |
| Incubation Temperature | 20-37°C (Room Temp to 37°C) | Lower temperatures (e.g., room temperature) can help reduce dye compartmentalization.[14][20] |
| Incubation Time | 15-60 minutes | May require longer incubation for some cell types, but this can increase the risk of compartmentalization.[7][21] |
| De-esterification Time | ≥30 minutes | A critical step post-loading to allow for complete cleavage of AM groups by intracellular esterases.[5][8] |
| Probenecid | 1-2.5 mM (Optional) | An organic anion transport inhibitor used to prevent dye leakage from the cells.[5][17] |
Troubleshooting Workflow
If you are experiencing poor loading, follow this workflow to diagnose and resolve the issue.
Experimental Protocol: Loading Adherent Cells
This protocol provides a general procedure for loading adherent cells with this compound AM. Optimization for specific cell types is highly recommended.
Materials:
-
This compound AM (Stock solution: 1-10 mM in anhydrous DMSO)[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic™ F-127 (Stock solution: 20% w/v in DMSO)
-
Balanced Salt Solution (e.g., Hanks' Balanced Salt Solution, HBSS) or other serum-free medium
-
Probenecid (Optional, for reducing leakage)
-
Adherent cells cultured on coverslips or in microplates
Procedure:
-
Prepare Loading Solution:
-
Warm the HBSS or serum-free medium to your desired loading temperature (e.g., room temperature or 37°C).
-
For your final desired working concentration (e.g., 5 µM), dilute the this compound AM stock solution into the medium.
-
To aid in dispersion, pre-mix the required volume of the AM ester stock with an equal volume of 20% Pluronic™ F-127 before adding it to the final volume of medium.[8] This should result in a final Pluronic™ F-127 concentration of approximately 0.02-0.04%.
-
If using, add probenecid to the loading solution at this time (final concentration 1-2.5 mM).
-
Vortex the final loading solution gently to mix.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the warm loading buffer (without the dye).
-
Add the prepared loading solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-60 minutes at your chosen temperature (e.g., Room Temperature or 37°C), protected from light.[7][14]
-
-
Wash and De-esterification:
-
After incubation, aspirate the loading solution.
-
Wash the cells two to three times with fresh, warm buffer to remove any extracellular dye.[7] If using probenecid, it should also be included in the wash buffer.
-
Add fresh, warm buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[8][9]
-
-
Experimentation:
-
The cells are now loaded with the active calcium chelator and are ready for your experiment.
-
References
- 1. biotium.com [biotium.com]
- 2. thomassci.com [thomassci.com]
- 3. What is an AM ester? | AAT Bioquest [aatbio.com]
- 4. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 19. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. benchchem.com [benchchem.com]
common experimental problems with 5,5'-Difluoro BAPTA
Welcome to the technical support center for 5,5'-Difluoro BAPTA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this calcium chelator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in experiments?
A1: this compound is a calcium chelator derived from BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Its primary function is to act as a rapid and selective buffer for calcium ions (Ca²⁺), controlling the concentration of free cytosolic calcium.[1] This allows researchers to investigate the role of calcium in various cellular processes by observing whether a specific cellular response is altered or eliminated when calcium signaling is modulated.[1] It is particularly useful for studying rapid Ca²⁺ transients due to its fast binding and release kinetics.[2][3]
Q2: What is the difference between this compound and its AM ester form?
A2: this compound in its salt form (e.g., tetrapotassium salt) is a membrane-impermeant molecule, meaning it cannot passively cross the cell membrane.[2] To introduce it into cells, mechanical methods like microinjection are required.[2] The AM ester form (this compound-AM) is a lipid-soluble version of the molecule that can readily diffuse across the cell membrane.[3] Once inside the cell, intracellular enzymes called esterases cleave off the AM (acetoxymethyl) groups, trapping the active, membrane-impermeant this compound in the cytoplasm.[3]
Q3: How should this compound-AM be prepared and stored?
A3: this compound-AM is typically a colorless or white to off-white crystalline powder that is soluble in anhydrous DMSO (Dimethyl sulfoxide).[3][4] It is recommended to prepare a stock solution in the range of 1-10 mM in anhydrous DMSO.[5] This stock solution should be stored at -20°C, protected from light and moisture.[4] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5]
Q4: What are the key advantages of using this compound compared to other calcium chelators like EGTA?
A4: BAPTA and its derivatives, including this compound, offer several advantages over older chelators like EGTA. These include:
-
High Selectivity: They show a strong preference for Ca²⁺ over other divalent cations such as magnesium (Mg²⁺).[2]
-
Rapid Kinetics: The binding and release of calcium are significantly faster than EGTA, making them suitable for studying rapid calcium transients.[2]
-
pH Insensitivity: Their ability to bind calcium is relatively insensitive to changes in intracellular pH within the physiological range.[6]
Troubleshooting Guide
Problem: Poor or Inefficient Loading of this compound-AM into Cells
-
Possible Cause 1: Suboptimal Reagent Preparation or Handling.
-
Possible Cause 2: Inadequate Loading Conditions.
-
Solution: The optimal concentration of this compound-AM and the incubation time can vary significantly between cell types.[5] It is crucial to empirically determine the ideal conditions for your specific cells. A typical starting concentration range is 1-50 µM, with an incubation time of 15-60 minutes at 37°C.[5]
-
-
Possible Cause 3: Low Aqueous Solubility of the AM Ester.
-
Solution: this compound-AM has low solubility in aqueous buffers. To improve its dispersion, the non-ionic surfactant Pluronic® F-127 is commonly used at a final concentration of 0.02-0.04%.[9] It is recommended to mix the BAPTA-AM stock solution with a Pluronic® F-127 stock solution before diluting it into the final loading buffer.[5]
-
Problem: Cell Death or Cytotoxicity After Loading with this compound-AM
-
Possible Cause 1: High Concentration of the Chelator.
-
Possible Cause 2: Toxicity from Byproducts of AM Ester Hydrolysis.
-
Possible Cause 3: DMSO Toxicity.
-
Solution: Ensure that the final concentration of DMSO in the cell culture medium is low, typically below 0.1%, to avoid solvent-related cytotoxicity.
-
Problem: Incomplete De-esterification of this compound-AM
-
Possible Cause: Insufficient Esterase Activity or Incubation Time.
-
Solution: After loading, it is crucial to allow sufficient time for intracellular esterases to cleave the AM groups.[10] A de-esterification period of at least 30 minutes at 37°C is generally recommended.[10] The efficiency of this process is temperature-dependent, so maintaining the cells at 37°C is important.[9]
-
Problem: Extrusion of the Active Chelator from the Cells
-
Possible Cause: Activity of Organic Anion Transporters.
-
Solution: Some cell types actively pump out the de-esterified, active form of BAPTA using multidrug resistance (MDR) transporters.[9] The use of probenecid, an inhibitor of these transporters, at a concentration of 1-2.5 mM in the loading and washing buffers can help to improve the retention of the chelator inside the cells.[9]
-
Quantitative Data
| Property | Value | References |
| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈ | [3] |
| Molecular Weight | 800.67 g/mol | [4] |
| Form | White to off-white crystalline powder | [4] |
| Solubility | Soluble in DMSO, DMF, EtOAc, or CHCl₃ | [4] |
| Storage | Store desiccated at -20°C, protected from light and moisture | [4] |
| Stability | Stable for at least 2 years after receipt when stored at -20°C | [4] |
| Calcium Dissociation Constant (Kd) | 635 nM (in 115 mM KCl, 20 mM NaCl, 10 mM MOPS, pH 7.3) | [11] |
| Purity | ≥97% (HPLC) | [4] |
Experimental Protocols
Protocol: Intracellular Calcium Buffering using this compound-AM
This protocol provides a general guideline for loading adherent cells with this compound-AM. Optimization of concentrations and incubation times is highly recommended for each specific cell line and experimental condition.
Materials:
-
This compound-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (10% w/v stock in DMSO or water)
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cell culture medium
-
Adherent cells cultured on coverslips or in multi-well plates
Procedure:
-
Preparation of Stock Solutions:
-
Allow the vial of this compound-AM to equilibrate to room temperature before opening.
-
Prepare a 1-10 mM stock solution of this compound-AM in anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light.
-
-
Preparation of Loading Solution:
-
Warm the required reagents (HBSS, Pluronic® F-127 stock) to room temperature.
-
For a final loading concentration of 10 µM, first prepare an intermediate solution by mixing the this compound-AM stock solution with Pluronic® F-127. For example, mix 10 µL of a 1 mM this compound-AM stock with 2 µL of 10% Pluronic® F-127.
-
Add this intermediate solution to 1 mL of pre-warmed HBSS to achieve the final desired concentration. The final concentration of Pluronic® F-127 will be approximately 0.02%.
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the prepared loading solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically.
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading solution.
-
Wash the cells two to three times with pre-warmed HBSS or culture medium to remove any extracellular this compound-AM. If probenecid was used during loading, include it in the wash buffer as well.
-
Add fresh, pre-warmed culture medium to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.
-
-
Experimentation:
-
The cells are now loaded with this compound and are ready for your experiment.
-
Visualizations
Caption: Intracellular calcium signaling pathway and the buffering action of this compound.
Caption: Experimental workflow for loading cells with this compound-AM.
Caption: Troubleshooting flowchart for common issues with this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. adipogen.com [adipogen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. thermofisher.com [thermofisher.com]
Technical Support Center: Optimizing 5,5'-Difluoro BAPTA Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (S/N) in experiments using the calcium chelator 5,5'-Difluoro BAPTA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a high-affinity calcium (Ca²⁺) chelator, a derivative of BAPTA. Its p[1][2]rimary role is to buffer intracellular calcium concentrations, allowing researchers to investigate the role of Ca²⁺ in various cellular processes like signal transduction and neurotransmission. It is[1][3][4] often used in its acetoxymethyl (AM) ester form, which is membrane-permeable and allows the chelator to be loaded into live cells. Once [1][3]inside, cellular esterases cleave the AM group, trapping the active form of this compound in the cytoplasm.
Q2[1][3]: Why is Pluronic® F-127 recommended for loading this compound-AM?
A2: The AM ester form of BAPTA is hydrophobic and has low solubility in aqueous solutions. Pluro[5][6]nic® F-127 is a non-ionic surfactant that helps to disperse the water-insoluble this compound-AM in the loading buffer, preventing its aggregation and improving the efficiency and uniformity of cell loading.
Q3[5][7][8]: What is the purpose of using probenecid in my experiment?
A3: Probenecid is an inhibitor of organic anion transporters, which are present in the membranes of many cell types. These[9][10][11] transporters can actively extrude the active, negatively charged form of BAPTA from the cell after the AM ester has been cleaved. Addin[9][10]g probenecid to the loading and imaging buffers inhibits this efflux, ensuring better intracellular retention of the chelator and a more stable signal.
Q4[7][9]: Can this compound-AM be toxic to cells?
A4: Yes, like other BAPTA-AM esters, it can exhibit cytotoxicity, especially at high concentrations or with prolonged incubation times. Toxic[7]ity can manifest as apoptosis, necrosis, or alterations in cellular metabolism. It is[7] crucial to determine the lowest effective concentration and shortest incubation time for your specific cell type to minimize these effects.
Q5[7]: Is the chelating effect of this compound reversible?
A5: The chelating effect is generally considered irreversible in a practical sense. Once the AM groups are cleaved by intracellular esterases, the BAPTA molecule is trapped within the cell and cannot be easily removed. The i[7][12]ntracellular calcium concentration will remain buffered as long as a sufficient concentration of active BAPTA is present.
[7]Troubleshooting Guide
This section addresses common problems encountered during this compound experiments that can negatively impact the signal-to-noise ratio.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Loading Efficiency | 1. Degraded BAPTA-AM Stock: The AM ester is susceptible to hydrolysis if not stored properly. [13]2. Inadequate Loading Conditions: Concentration, incubation time, or temperature may be suboptimal for your cell type. [13]3. Poor Cell Health: Unhealthy or overly confluent cells may have reduced esterase activity or compromised membrane integrity. [13]4. BAPTA-AM Aggregation: The hydrophobic AM ester can aggregate in aqueous buffer, preventing efficient loading. | 1. [7]Use Fresh Stock: Prepare a fresh stock solution in high-quality, anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light and moisture. [13]2. Optimize Loading Protocol: Empirically test a range of concentrations (e.g., 1-10 µM) and incubation times (e.g., 30-60 minutes) at 37°C. [14][15]3. Ensure Healthy Culture: Use cells from a healthy, sub-confluent culture for experiments. 4. Use Pluronic® F-127: Pre-mix the BAPTA-AM stock with an equal volume of 20% Pluronic® F-127 before diluting into the final loading buffer to aid solubilization. |
| [14][15]High Background Fluorescence | 1. Extracellular Dye: Incomplete washing leaves residual BAPTA-AM on the coverslip or in the medium. 2. Autofluorescence: Cells and media can have intrinsic fluorescence. 3. High Pluronic® F-127 Concentration: Excessive concentrations of Pluronic F-127 can increase background fluorescence. [16]4. Out-of-Focus Light: Fluorescence from cells or neuropil outside the focal plane contributes to background. | 1. [17]Thorough Washing: After loading, wash the cells 2-3 times with fresh, pre-warmed buffer to remove extracellular dye. [15]2. Background Subtraction: Acquire a background image from a cell-free region and subtract it from the experimental images during analysis. [18][19]3. Optimize Surfactant: Use the lowest effective concentration of Pluronic® F-127, typically around 0.02-0.04%. [13]4. Use Confocal/TIRF Microscopy: Employ imaging techniques that reject out-of-focus light to improve S/N. |
| Signal Fades Quickly (Photobleaching) | 1. High Excitation Light Intensity: Intense illumination rapidly and irreversibly destroys fluorophores. [20]2. Prolonged Exposure: Long or frequent exposures to excitation light increase the rate of photobleaching. | 1. [20]Reduce Light Intensity: Use the lowest possible excitation intensity that provides a detectable signal. Use neutral density (ND) filters if necessary. 2. Minimize Exposure: Decrease the camera exposure time and/or the frequency of image acquisition to the minimum required for your experiment. [21]3. Use Antifade Reagents: If compatible with live-cell imaging, consider using an antifade reagent in your medium. |
| Cell Death or Stress (Phototoxicity) | 1. Reactive Oxygen Species (ROS): The interaction of excitation light with cellular components and fluorophores can generate ROS, which are damaging to cells. [22][23]2. High Chelator Concentration: High intracellular BAPTA concentrations can induce ER stress or apoptosis. [7]3. Solvent Toxicity: High concentrations of DMSO used to dissolve the AM ester can be toxic to cells. | 1. [24]Limit Light Exposure: Minimize both the intensity and duration of light exposure. Use a[21][25] camera-based system with fast shutters to illuminate the sample only during acquisition. [20]2. Optimize BAPTA Concentration: Perform a dose-response curve to find the lowest concentration that achieves the desired buffering effect without causing cell death. [7]3. Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in the loading buffer is low (typically ≤0.5%) to avoid solvent toxicity. |
| [24]Signal is Noisy | 1. Low Photon Count: The signal from the indicator is too weak relative to the detector noise (shot noise). [26]2. Detector Noise: The camera or photomultiplier tube (PMT) introduces electronic noise. 3. Vibrations: Mechanical instability in the microscope setup can introduce noise. | 1. Increase Signal (Carefully): Slightly increase excitation light or camera gain, balancing against phototoxicity/photobleaching. Consi[27]der using a camera with higher quantum efficiency. [20]2. Image Averaging/Filtering: Average multiple frames or apply post-acquisition digital filters (e.g., Gaussian, median) to reduce noise. 3. Stable Setup: Ensure the microscope is on an anti-vibration table in a quiet environment. |
Experimental Protocols & Data
Key Experimental Parameters
The optimal conditions for using this compound-AM can vary significantly between cell types and experimental setups. The values below should be used as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Stock Solution Conc. | 1-10 mM in anhydrous DMSO | Prepare fresh or store in small, single-use aliquots at -20°C, protected from light and moisture. |
| [14][28]Working Concentration | 1-50 µM | Highly cell-type dependent. Must be determined empirically to balance efficacy with cytotoxicity. |
| [28]Incubation Time | 30-60 minutes at 37°C | Longer times may be needed for some cells, but increase the risk of toxicity. |
| [14][15]Pluronic® F-127 Conc. | 0.02% - 0.04% (w/v) | Helps disperse the AM ester in aqueous buffer. Higher concentrations can increase background. |
| [16]Probenecid Conc. | 1-2.5 mM | Inhibits anion transporters that extrude the active dye from the cell. Can h[15]ave off-target effects. |
| [10][29]De-esterification Time | 30 minutes | A post-loading incubation period to allow for complete cleavage of the AM esters by intracellular esterases. |
##[14][28]## Protocol 1: Loading Adherent Cells with this compound-AM
This protocol describes a general procedure for loading adherent cells.
-
Prepare Stock Solutions:
-
Prepare Loading Buffer:
-
Warm a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or your desired culture medium to 37°C.
-
For the desired final concentration of BAPTA-AM, first mix the stock solution with an equal volume of 20% Pluronic® F-127. For example, for a 10 µM final concentration in 1 mL, mix 1 µL of 10 mM BAPTA-AM stock with 1 µL of 20% Pluronic® F-127. *[14] Vortex this mixture briefly and then dilute it into the pre-warmed buffer.
-
If using, add probenecid to the loading buffer to a final concentration of 1-2.5 mM.
-
-
[15]Cell Loading:
-
Aspirate the culture medium from the cells grown on coverslips.
-
Wash once with the pre-warmed buffer.
-
Add the loading solution to the cells, ensuring they are fully covered.
-
Incubate for 30-60 minutes at 37°C.
-
-
[15]Wash and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells two to three times with pre-warmed buffer (containing probenecid if used in the previous step) to remove extracellular BAPTA-AM. *[15] Add fresh, pre-warmed buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.
-
-
[14]Experimentation: The cells are now loaded and ready for your imaging experiment.
Visualizations
Experimental Workflow for Cell Loading
Caption: Workflow for loading cells with this compound-AM.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low S/N ratio.
Calcium Buffering Signaling Pathway
Caption: Mechanism of intracellular calcium buffering by BAPTA.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thomassci.com [thomassci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 11. Is probenecid required for calcium assays? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Decontaminate Traces From Fluorescence Calcium Imaging Videos Using Targeted Non-negative Matrix Factorization [frontiersin.org]
- 19. In Situ Background Estimation in Quantitative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 21. journals.biologists.com [journals.biologists.com]
- 22. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 23. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. gcamp6f.com [gcamp6f.com]
- 27. Optimization of a GCaMP Calcium Indicator for Neural Activity Imaging | Journal of Neuroscience [jneurosci.org]
- 28. benchchem.com [benchchem.com]
- 29. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce 5,5'-Difluoro BAPTA AM cytotoxicity
Welcome to the technical support center for 5,5'-Difluoro BAPTA AM. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of this calcium chelator in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the viability of your cells and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound AM and why can it be cytotoxic?
A1: this compound AM is a cell-permeant calcium chelator used to buffer intracellular calcium concentrations.[1] The "AM" (acetoxymethyl ester) group makes the molecule lipid-soluble, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM esters, trapping the active, calcium-binding form, this compound.[1]
Cytotoxicity can arise from several factors:
-
Hydrolysis of AM Esters: The cleavage of AM esters releases byproducts, including formaldehyde, which is toxic to cells.[2]
-
Mitochondrial Dysfunction: BAPTA-AM and its derivatives can induce mitochondrial swelling and loss, leading to impaired cellular respiration and energy production.[2]
-
Disruption of Calcium Homeostasis: While intended to buffer calcium, excessive chelation can disrupt essential calcium-dependent signaling pathways, leading to apoptosis or necrosis.[3]
-
Off-Target Effects: BAPTA compounds can have effects independent of calcium chelation.[2]
Q2: What are the common signs of this compound AM cytotoxicity?
A2: Signs of cytotoxicity are similar to those observed with other BAPTA-AM derivatives and include:
-
Reduced cell viability and proliferation.[2]
-
Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.[2]
-
Increased number of floating (dead) cells.[2]
-
Positive staining with apoptosis markers (e.g., Annexin V) or necrosis markers (e.g., Propidium Iodide).[2]
-
Increased production of reactive oxygen species (ROS).[2]
-
Decreased mitochondrial membrane potential.[2]
Q3: At what concentration does this compound AM become toxic?
A3: The toxic concentration of this compound AM is highly cell-type dependent and also relies on the specific experimental conditions. For the parent compound, BAPTA-AM, concentrations in the range of 3-10 µM have been reported to cause delayed necrotic death in cortical neurons after 24-48 hours of exposure.[2][3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q4: How can I minimize the cytotoxicity of this compound AM?
A4: To reduce cytotoxic effects, consider the following strategies:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration and the shortest possible incubation time necessary for adequate cell loading.[2]
-
Use Pluronic™ F-127: This non-ionic surfactant aids in the dispersion of the water-insoluble AM ester in your loading buffer, which can improve loading efficiency and allow for the use of lower concentrations.[4]
-
Incorporate a Recovery Period: After loading, wash the cells and allow them to recover in fresh, complete medium for at least 30 minutes before starting your experiment. This allows for the complete de-esterification of the AM ester and the removal of toxic byproducts.[2]
-
Co-incubation with Antioxidants: The use of antioxidants, such as α-tocopherol, may help to mitigate damage caused by increased reactive oxygen species (ROS) production.[3]
-
Include Proper Controls: To distinguish between effects due to calcium chelation and potential off-target effects, include a vehicle control (DMSO and Pluronic™ F-127 without the chelator).[2]
Troubleshooting Guides
Problem 1: High Levels of Cell Death Observed After Loading
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell type. Start with a low concentration (e.g., 1-5 µM) and titrate upwards.[2] |
| Incubation time is too long. | Reduce the incubation time. You can monitor loading efficiency using a fluorescent indicator to determine the minimum time required for sufficient intracellular concentration.[2] |
| Cell type is particularly sensitive. | Consider using an alternative calcium chelator with potentially lower toxicity. |
| Incomplete removal of toxic byproducts. | Ensure thorough washing of cells with fresh, pre-warmed medium after the loading and de-esterification steps to remove extracellular this compound AM and byproducts like formaldehyde.[2] |
Problem 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step |
| Incomplete or variable loading. | Optimize the loading protocol. Ensure consistent cell density and loading conditions across experiments. Use of a loading indicator can help verify consistent loading. |
| Incomplete de-esterification of the AM ester. | Allow for a sufficient de-esterification period (at least 30 minutes) at 37°C after loading.[4] |
| Off-target effects of the chelator. | Be aware that BAPTA derivatives can have effects independent of calcium chelation.[2] Include appropriate controls in your experiments, such as a structurally related but inactive compound, if available. |
| pH changes in the cytoplasm. | Monitor intracellular pH, as BAPTA-AM has been reported to cause cytoplasmic acidification in some cell types. |
Quantitative Data Summary
The following table summarizes the effects of a 10 µM concentration of various BAPTA-AM analogs on apoptosis in the OCI-LY-1 human B-cell lymphoma cell line after 6 hours of treatment. This data is extrapolated from a study by Vandecaetsbeek et al. (2023) and highlights the differential effects of various BAPTA derivatives.
| Compound | Concentration | Cell Line | Treatment Duration | % Apoptotic Cells (Annexin V positive) | Reference |
| Vehicle (DMSO) | - | OCI-LY-1 | 6 hours | ~5% | [5] |
| EGTA-AM | 10 µM | OCI-LY-1 | 6 hours | ~10% | [5] |
| TF-BAPTA-AM | 10 µM | OCI-LY-1 | 6 hours | ~20% | [5] |
| DF-BAPTA-AM | 10 µM | OCI-LY-1 | 6 hours | ~30% | [5] |
| BAPTA-AM | 10 µM | OCI-LY-1 | 6 hours | ~40% | [5] |
| DM-BAPTA-AM | 10 µM | OCI-LY-1 | 6 hours | ~50% | [5] |
Note: "DF-BAPTA-AM" in the source is presumed to be this compound AM. Values are estimations based on graphical data.
Experimental Protocols
Protocol 1: Optimized Loading of this compound AM to Minimize Cytotoxicity
This protocol provides a general guideline. Optimization for specific cell types is highly recommended.
Materials:
-
This compound AM
-
Anhydrous DMSO
-
Pluronic™ F-127 (10% w/v in water)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Complete cell culture medium
-
Cultured cells in a suitable format (e.g., 96-well plate, coverslips)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2-5 mM stock solution of this compound AM in anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light and moisture.[2]
-
Warm the 10% Pluronic™ F-127 solution to 37°C to dissolve any precipitates.
-
-
Prepare Loading Buffer (for a final concentration of 5 µM):
-
Prepare a 2X working solution. In a microcentrifuge tube, mix:
-
An appropriate volume of the this compound AM stock solution.
-
An equal volume of 10% Pluronic™ F-127.
-
-
Vortex briefly.
-
Dilute this mixture into pre-warmed HBSS to achieve a 2X final concentration (e.g., 10 µM this compound AM with 0.04-0.08% Pluronic™ F-127).[2][4]
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Add an equal volume of the 2X loading buffer to the cells. This will result in a final 1X concentration.
-
Incubate at 37°C for 20-60 minutes. The optimal time should be determined empirically for your cell type.[2]
-
-
Washing and Recovery:
-
Proceed with Experiment: Your cells are now loaded with this compound and are ready for your experiment.
Protocol 2: Assessment of Cytotoxicity using Annexin V and Propidium Iodide Staining
This protocol outlines the detection of apoptosis and necrosis in cells treated with this compound AM using flow cytometry.
Materials:
-
Cells treated with this compound AM
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce Cell Death: Treat cells with various concentrations of this compound AM for the desired duration. Include untreated and vehicle-treated controls.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic dissociation method.
-
Wash: Wash the cells twice with cold PBS by centrifugation.
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or amounts recommended by the kit manufacturer).[6]
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]
-
Mandatory Visualizations
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. BAPTA/AM, an intracellular calcium chelator, induces delayed necrosis by lipoxygenase-mediated free radicals in mouse cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
preventing compartmentalization of 5,5'-Difluoro BAPTA AM
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 5,5'-Difluoro BAPTA AM, a cell-permeant calcium chelator. The primary focus is on preventing subcellular compartmentalization to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound AM and how does it work?
This compound AM is a high-affinity, cell-permeant chelator used to buffer or clamp intracellular calcium (Ca²⁺) concentrations at resting levels.[1][2] Its key features are:
-
Cell Permeability : The acetoxymethyl (AM) ester groups make the molecule lipophilic, allowing it to passively cross the cell membrane.[1][3]
-
Intracellular Trapping : Once inside the cell, ubiquitous cytosolic esterases cleave the AM groups. This hydrolysis converts the molecule into its active, membrane-impermeant form, this compound, effectively trapping it within the cytoplasm.[1][4]
-
Calcium Buffering : The active form is a highly selective Ca²⁺ buffer. It rapidly binds free calcium ions, allowing researchers to investigate the roles of calcium signaling by preventing or attenuating transient increases in cytosolic Ca²⁺.[1][2][5]
Q2: What is compartmentalization and why does my staining look punctate?
Compartmentalization is the unintended sequestration of the chelator into subcellular organelles, such as mitochondria or the endoplasmic reticulum, instead of remaining freely diffused throughout the cytoplasm.[6] This is a common artifact associated with AM ester compounds.[7][8]
Appearance : Instead of a uniform, diffuse cytoplasmic signal, you will observe bright, punctate (dot-like) staining within the cell.
Causes :
-
Incomplete Hydrolysis : Partially cleaved AM esters can remain lipophilic and preferentially accumulate in organellar membranes.[8]
-
High Loading Temperature : Incubation at 37°C can accelerate the uptake of the dye into organelles.[6]
-
Overloading : Using excessively high concentrations or long incubation times can lead to dye aggregation and compartmentalization.[6][7]
-
Efflux : In some cell types, the active, de-esterified form of the chelator can be actively pumped out of the cytoplasm by organic anion transporters (OATs). While technically efflux, this reduces cytosolic concentration and the strategies to prevent it overlap with anti-compartmentalization methods.[9][10][11]
Q3: How can I prevent or reduce compartmentalization?
Several strategies can be employed to ensure the chelator remains in the cytoplasm:
-
Optimize Loading Conditions : Lowering the loading temperature to room temperature can reduce active transport into organelles. Use the lowest effective chelator concentration and the shortest incubation time possible for your cell type.[6]
-
Use Pluronic® F-127 : This non-ionic surfactant helps disperse the hydrophobic AM ester in aqueous media, preventing aggregation and promoting more uniform entry into the cell.[9][12][13]
-
Use Probenecid : As an inhibitor of organic anion transporters, probenecid blocks the efflux of the de-esterified, active chelator from the cytoplasm, improving its retention and stability within the cell.[10][14][15]
-
Allow a De-esterification Period : After loading, wash the cells and incubate them in fresh, dye-free media for at least 30 minutes. This allows intracellular esterases to completely cleave the AM groups, trapping the hydrophilic, active form in the cytoplasm.[16][17]
Troubleshooting Guide
Recommended Loading Parameters (Starting Points)
Optimal conditions can vary significantly between cell types. This table provides recommended starting ranges for protocol optimization.
| Parameter | Recommended Range | Notes |
| Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh or store in small, desiccated aliquots at -20°C, protected from light. AM esters are susceptible to hydrolysis.[14] |
| Working Concentration | 1-10 µM | Must be determined empirically. Overloading can cause toxicity and compartmentalization.[6][18] |
| Incubation Temperature | Room Temperature or 37°C | Loading at room temperature may reduce compartmentalization. Standard incubation is often 30-60 minutes.[16][18] |
| Incubation Time | 20-60 minutes | Longer times may be needed for some cells but increase the risk of artifacts. |
| Pluronic® F-127 | 0.02-0.04% (w/v) | Aids in dispersing the AM ester in aqueous buffer. A 20% stock in DMSO is often used.[18] |
| Probenecid | 1-2.5 mM | Anion transport inhibitor that reduces leakage of the de-esterified chelator from the cell.[18] |
| De-esterification Time | ≥ 30 minutes | A crucial step post-loading to ensure complete AM ester cleavage and cytoplasmic retention.[16][17] |
Experimental Protocol: Optimized Cell Loading
This protocol incorporates best practices to minimize compartmentalization and ensure effective intracellular calcium buffering.
Reagent Preparation
-
This compound AM Stock (1-5 mM) : Dissolve the compound in high-quality, anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light and moisture.[14]
-
Pluronic® F-127 Stock (20% w/v) : Dissolve in DMSO. Store at room temperature.[12]
-
Probenecid Stock (100-250 mM) : Prepare a concentrated stock in a suitable buffer (e.g., 1 M NaOH or HEPES-buffered saline) and adjust the pH if necessary.
-
Loading Buffer : Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
Loading Procedure
-
Prepare Cells : Plate cells on coverslips or in microplates and grow to the desired confluency.
-
Prepare Loading Solution :
-
Warm all required reagents to your chosen loading temperature (room temperature is recommended to start).
-
In a microfuge tube, mix a volume of the this compound AM stock solution with an equal volume of the 20% Pluronic® F-127 stock solution. Vortex briefly.[12]
-
Dilute this mixture into the pre-warmed loading buffer to achieve the final desired working concentration of the chelator (e.g., 5 µM). The final Pluronic® F-127 concentration will be approximately 0.02-0.04%.
-
If used, add Probenecid to the loading solution to its final concentration (e.g., 1-2.5 mM).
-
-
Load Cells :
-
Aspirate the culture medium from the cells.
-
Add the final loading solution to the cells.
-
Incubate for 20-60 minutes at room temperature, protected from light.[14]
-
-
Wash and De-esterify :
-
Aspirate the loading solution.
-
Wash the cells two to three times with pre-warmed, dye-free buffer to remove any extracellular chelator.[16] If using Probenecid, it is beneficial to include it in the wash and final experimental buffers to maintain the inhibition of efflux pumps.[14]
-
Add fresh buffer (with Probenecid, if applicable) and incubate the cells for an additional 30 minutes at your experimental temperature (e.g., 37°C) to allow for complete de-esterification.[16][17]
-
-
Begin Experiment : The cells are now loaded with active this compound and are ready for your experiment.
References
- 1. biotium.com [biotium.com]
- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. thomassci.com [thomassci.com]
- 5. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart | Semantic Scholar [semanticscholar.org]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 15. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
issues with 5,5'-Difluoro BAPTA AM solubility and precipitation
Welcome to the technical support center for 5,5'-Difluoro BAPTA AM. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this intracellular calcium chelator, with a specific focus on solubility and precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound AM and what is its primary application?
This compound AM is a high-affinity, cell-permeant calcium chelator. Its acetoxymethyl (AM) ester groups allow it to cross cell membranes. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active form, this compound, in the cytoplasm.[1][2] Its primary use is to buffer intracellular calcium concentrations, enabling the study of calcium's role in various cellular signaling pathways.[3][4]
Q2: I'm observing precipitation when I dilute my this compound AM stock solution into my aqueous buffer. What is causing this and how can I prevent it?
Precipitation is a common issue arising from the low aqueous solubility of this compound AM.[5] To prevent this, it is crucial to first dissolve the compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[2][3][4][6] When preparing the final working solution, the DMSO stock should be added to the aqueous buffer slowly while vortexing or stirring to facilitate dispersion.[1] The use of a non-ionic surfactant like Pluronic® F-127 is also highly recommended to aid in solubilization and prevent aggregation in the aqueous medium.[1][3][7][8][9]
Q3: What is the role of Pluronic® F-127 and what concentration should I use?
Pluronic® F-127 is a non-ionic surfactant that helps to disperse the water-insoluble this compound AM in aqueous solutions, thereby preventing its precipitation and improving the efficiency of cellular loading.[3][7][9] The recommended final concentration of Pluronic® F-127 in the loading buffer is typically between 0.02% and 0.04% (w/v).[7][8][10]
Q4: My cells are not loading effectively with this compound AM. What are the potential reasons and how can I troubleshoot this?
Poor loading efficiency can be attributed to several factors:
-
Suboptimal Reagent Preparation: Ensure your this compound AM stock solution is prepared in anhydrous DMSO and has been stored properly to prevent degradation.[7]
-
Inadequate Loading Conditions: The concentration of this compound AM, incubation time, and temperature are critical parameters that should be optimized for each cell type.[7]
-
Cell Health and Density: Unhealthy or overly confluent cells may exhibit compromised membrane integrity and reduced intracellular esterase activity. It is important to use healthy, sub-confluent cells for experiments.
-
Incomplete De-esterification: Insufficient activity of intracellular esterases can lead to the accumulation of the inactive AM ester form. Allowing for a post-loading de-esterification period of at least 30 minutes can help.[7]
-
Probe Extrusion: Some cell types actively pump out the de-esterified BAPTA using organic anion transporters. The use of probenecid can help to inhibit this process and improve intracellular retention.[7][10]
Q5: Can this compound AM be toxic to my cells?
Yes, like other BAPTA AM esters, this compound AM can exhibit cytotoxicity, particularly at high concentrations or with prolonged incubation times. The hydrolysis of the AM ester releases byproducts such as formaldehyde, which can be toxic to cells.[8] It is crucial to determine the lowest effective concentration that achieves the desired calcium buffering for your specific cell type by performing a dose-response curve and assessing cell viability.
Quantitative Data Summary
| Parameter | Recommended Value/Solvent | Notes |
| Solubility | Soluble in DMSO, DMF, EtOAc, CHCl3.[3][4] | Specific quantitative solubility in mg/mL or mM for this compound AM is not consistently reported across sources. For the related compound BAPTA AM, solubility in DMSO is reported to be approximately 20 mg/mL.[5][11][12] |
| Stock Solution Concentration | 1-10 mM | Should be prepared in high-quality, anhydrous DMSO.[7] |
| Working Concentration | 1-50 µM | Optimal concentration is cell-type dependent and should be determined empirically.[7] A common starting range is 4-5 µM.[10] |
| Pluronic® F-127 Stock Solution | 10-20% (w/v) | Can be prepared in distilled water or DMSO.[3][9][10] |
| Pluronic® F-127 Working Concentration | 0.02 - 0.04% (w/v) | Aids in dispersing the AM ester in aqueous solutions.[1][7][8][10] |
| Incubation Time | 15-60 minutes | Should be optimized for the specific cell type.[7] |
| Incubation Temperature | 37°C | Standard cell culture conditions are generally optimal for esterase activity.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound AM Stock Solution
-
Allow the vial of this compound AM to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of high-quality, anhydrous DMSO to the vial to achieve a stock solution concentration of 1-10 mM. For example, to prepare a 2 mM stock solution from 1 mg of this compound AM (MW: 800.66 g/mol ), you would add approximately 624.5 µL of anhydrous DMSO.
-
Vortex the solution until the this compound AM is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Loading Cells with this compound AM
-
Cell Preparation: Plate cells on a suitable culture dish or coverslip and allow them to adhere and reach the desired confluency.
-
Preparation of Loading Buffer:
-
On the day of the experiment, thaw an aliquot of the this compound AM stock solution.
-
Prepare a fresh loading buffer using a serum-free medium or a balanced salt solution (e.g., HBSS).
-
To aid in dispersion, you can pre-mix the required volume of the this compound AM stock solution with an equal volume of a 10% or 20% Pluronic® F-127 solution before diluting it into the final volume of the loading buffer.
-
Add the this compound AM/Pluronic® F-127 mixture to the loading buffer to achieve the desired final working concentration (e.g., 1-10 µM). It is crucial to add the concentrated stock solution to the buffer while vortexing to prevent precipitation.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the prepared loading solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C. The optimal time should be determined empirically for your cell type.
-
-
Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm buffer to remove any extracellular this compound AM.
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
The cells are now loaded with this compound and are ready for your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound AM precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 4. adipogen.com [adipogen.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 5, 5'-Difluoro BAPTA, AM Ester - Biotium [bioscience.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Improving Signal Stability in Calcium Imaging with 5,5'-Difluoro BAPTA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability and quality of fluorescent signals when using the calcium chelator 5,5'-Difluoro BAPTA in conjunction with fluorescent calcium indicators.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in calcium imaging experiments?
A1: this compound is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[1][2] It is a high-affinity, selective calcium binder that is relatively insensitive to pH changes around physiological values.[3] In its acetoxymethyl (AM) ester form, it is membrane-permeable and can be loaded into cells.[1] Once inside, cellular esterases cleave the AM groups, trapping the active this compound in the cytosol.[1] Its primary function is not to act as a fluorescent indicator itself, but to buffer or control intracellular calcium concentrations.[1][4] This allows researchers to investigate the role of calcium signaling in various cellular processes.[4] It is also used for studying cytosolic free Ca2+ by 19F-NMR.[3][5][6]
Q2: Is this compound a fluorescent dye?
A2: No, this compound is a non-fluorescent calcium chelator.[7] When discussing "signal stability" in the context of its use in fluorescence microscopy, it refers to the stability of the signal from a co-loaded fluorescent calcium indicator (e.g., Fluo-4, Fura-2).
Q3: Why is this compound used alongside a fluorescent calcium indicator?
A3: Researchers use this compound in conjunction with fluorescent calcium indicators for several key purposes:
-
To establish a baseline or zero-calcium level: By chelating intracellular calcium, it aids in the calibration of ratiometric indicators.
-
To investigate the role of intracellular calcium: By preventing or reducing calcium transients, researchers can determine if a specific cellular response is dependent on calcium signaling.[4]
-
To protect cells from calcium overload: In experiments where excessive calcium influx may cause cytotoxicity, this compound can mitigate these harmful effects.
Q4: How can this compound affect the signal of my fluorescent calcium indicator?
A4: this compound can interfere with the fluorescent signal in a few ways:
-
Signal Quenching: By binding to available intracellular calcium, it reduces the amount of calcium that can bind to the fluorescent indicator, which can decrease the indicator's fluorescence signal.
-
Altered Calcium Dynamics: As a calcium buffer, it will dampen and slow down the calcium transients that the fluorescent indicator is intended to measure.
Q5: Are there potential off-target effects of using BAPTA derivatives?
A5: Yes, BAPTA-AM can have effects independent of its calcium-chelating activity. These off-target effects can include the inhibition of ion channels, which may lead to unexpected changes in cellular activity, and in some cases, cytotoxicity at high concentrations.[8][9] It is crucial to perform control experiments to assess the impact of this compound-AM alone on the cellular process being studied.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Fluorescent Signal | 1. This compound-AM concentration is too high: It is chelating most of the available intracellular calcium, leaving little to bind to the fluorescent indicator. 2. Incomplete hydrolysis of the AM esters: The fluorescent indicator and/or the BAPTA derivative are not in their active, calcium-binding form. 3. Photobleaching: Excessive exposure to excitation light is destroying the fluorophores of the indicator. | 1. Titrate the this compound-AM concentration: Perform a dose-response experiment to find the optimal concentration that provides sufficient calcium buffering without completely quenching the fluorescent signal. 2. Ensure sufficient de-esterification time: After loading, incubate the cells in fresh, warm buffer for at least 30 minutes to allow for complete hydrolysis of the AM esters. 3. Optimize imaging parameters: Use the lowest possible excitation light intensity and exposure time. Consider using a more photostable fluorescent indicator if photobleaching is a persistent issue. |
| Cell Death or Signs of Cytotoxicity | 1. High concentration of this compound-AM or the fluorescent indicator. 2. High concentration of DMSO: The solvent used to dissolve the AM esters can be toxic to cells at high concentrations. 3. Prolonged calcium depletion: Excessive chelation of intracellular calcium can trigger apoptosis. | 1. Perform a toxicity assay: Determine the optimal, non-toxic concentrations of both this compound-AM and the fluorescent indicator for your specific cell type. 2. Minimize final DMSO concentration: Ensure the final concentration of DMSO in your loading buffer is typically below 0.1%. 3. Reduce incubation time and/or concentration: Minimize the exposure of cells to the chelator. |
| Inconsistent Results Between Experiments | 1. Variability in cell loading efficiency. 2. Degradation of this compound-AM or indicator stock solutions. 3. Fluctuations in experimental conditions (e.g., temperature, pH). | 1. Standardize the loading protocol: Use a consistent cell density, incubation time, and temperature for all experiments. 2. Prepare fresh stock solutions: AM esters are susceptible to hydrolysis. Prepare fresh stock solutions in high-quality, anhydrous DMSO and store them in small, single-use aliquots at -20°C, protected from light and moisture. 3. Maintain consistent experimental conditions: Use a buffered physiological solution and control the temperature throughout the experiment. |
| Unexpected Changes in Cellular Activity | 1. Off-target effects of BAPTA-AM: BAPTA derivatives can have effects on cellular components other than calcium, such as inhibiting potassium channels, which can alter membrane potential and cell excitability.[8] | 1. Use the lowest effective concentration: This will minimize the potential for off-target effects. 2. Perform control experiments: Test the effect of this compound-AM alone on the cellular activity you are measuring. 3. Consider alternative chelators: If off-target effects are a concern, a different calcium chelator with a different pharmacological profile, such as EGTA-AM, could be considered, keeping in mind its slower calcium binding kinetics. |
Experimental Protocols
Protocol 1: Co-loading of this compound-AM and a Fluorescent Calcium Indicator (e.g., Fluo-4 AM) in Cultured Adherent Cells
Materials:
-
This compound-AM
-
Fluo-4 AM (or other fluorescent calcium indicator)
-
High-quality, anhydrous DMSO
-
Pluronic® F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (phenol red-free)
-
Probenecid (optional, for cell lines that actively extrude the dyes)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2-5 mM stock solution of this compound-AM in anhydrous DMSO.
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Store stock solutions in small, single-use aliquots at -20°C, protected from light and moisture.
-
-
Prepare Loading Buffer:
-
Warm HBSS to 37°C.
-
For a final concentration of 10 µM this compound-AM and 2 µM Fluo-4 AM (starting concentrations, may require optimization), dilute the stock solutions into the warm HBSS.
-
To aid in solubilization, pre-mix the AM esters with Pluronic® F-127 (final concentration of 0.02-0.04%) before adding to the buffer.
-
If using, add probenecid to the loading buffer (final concentration 1-2.5 mM) to inhibit anion transporters and improve dye retention.
-
-
Cell Loading:
-
Grow cells on coverslips or in a multi-well plate to the desired confluency.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time and temperature may need to be determined empirically for each cell type.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with warm HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters.
-
-
Imaging:
-
Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for your chosen indicator.
-
Visualizations
Caption: Mechanism of this compound action in a typical calcium signaling pathway.
Caption: Experimental workflow for co-loading this compound-AM and a fluorescent indicator.
Caption: Troubleshooting logic for low or no fluorescent signal.
References
- 1. biotium.com [biotium.com]
- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound-AM - CAS-Number 128255-42-5 - Order from Chemodex [chemodex.com]
- 4. benchchem.com [benchchem.com]
- 5. adipogen.com [adipogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Cellular effects of BAPTA: Are they only about Ca2+ chelation? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phototoxicity with Calcium Indicators
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize phototoxicity during calcium imaging experiments, ensuring the health of your samples and the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and how does it affect my calcium imaging experiments?
A1: Phototoxicity is cell damage or death caused by light exposure, a common issue in fluorescence microscopy. In calcium imaging, the excitation light used to illuminate fluorescent indicators can trigger the formation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[1][2] These ROS can damage cellular components like DNA, proteins, and lipids, leading to altered cell physiology, apoptosis, and even necrosis.[2] Subtle effects of phototoxicity, which may not be morphologically obvious, can alter experimental outcomes and compromise data reproducibility.[2] For instance, phototoxicity can manifest as changes in cell migration rates, altered kinetics of voltage responses in neurons, or cell cycle arrest.[2][3]
Q2: My cells show a rising fluorescence baseline even before I apply my stimulus. What could be the cause?
A2: A steadily increasing fluorescence baseline is often a sign of phototoxicity.[4] Excessive laser power or prolonged exposure to excitation light can damage cells, leading to an uncontrolled increase in intracellular calcium, which is then reported by the indicator as a rising signal.[4] Other potential causes include:
-
Indicator Dye Issues: Uneven loading of the indicator can cause a fluctuating baseline.[4] Additionally, some indicators are sensitive to the initial light exposure, causing a transient fluorescence increase that is not related to a true calcium signal.[4]
-
Poor Cell Health: Unhealthy or dying cells naturally exhibit an uncontrolled rise in intracellular calcium.[4]
-
Microscope Focus Drift: Temperature changes can cause the microscope to lose focus, resulting in an apparent change in fluorescence.[4]
Q3: How can I distinguish between a genuine calcium signal and a phototoxic artifact?
A3: Distinguishing between a true biological response and a phototoxic artifact is crucial for data interpretation. Here are some strategies:
-
Control Experiments: Image cells without the calcium indicator to observe any morphological changes or autofluorescence caused by the illumination conditions alone. Additionally, imaging indicator-loaded cells without applying a stimulus can help identify any light-induced fluorescence changes.
-
Vary Illumination Parameters: If the observed fluorescence increase is dependent on the intensity or duration of the excitation light, it is likely a phototoxic effect. A true calcium signal should be stimulus-dependent and reproducible under optimized, non-toxic imaging conditions.
-
Post-Imaging Viability Assays: After the experiment, assess cell health using viability dyes (e.g., Propidium Iodide) or assays that measure apoptosis (e.g., Caspase-3 staining).
-
Assess Cellular Function: Monitor physiological processes that are sensitive to phototoxicity, such as cell division or mitochondrial membrane potential, to determine if your imaging conditions are causing cellular stress.[5]
Q4: Which calcium indicator is the "least" phototoxic?
A4: There is no single "least" phototoxic indicator, as the overall phototoxicity depends on the entire experimental setup. However, some general principles apply:
-
Longer Wavelength Indicators: Indicators excited by longer wavelength light (red or near-infrared) are generally less phototoxic.[6][7] This is because lower energy photons are less likely to induce the formation of ROS.[7] Examples include X-rhod-1 and the BioTracker NIR Ca2+ dyes.[6][8][9]
-
Brighter and More Photostable Indicators: Brighter indicators (high quantum yield) require less excitation light to achieve a good signal-to-noise ratio, thereby reducing phototoxicity.[10][11] Photostable indicators are less prone to photobleaching, which can also contribute to ROS production.[2] Fluo-4, for instance, is brighter and more photostable than its predecessor Fluo-3.[10][11][12]
-
Genetically Encoded Calcium Indicators (GECIs): While GECIs like GCaMP have revolutionized calcium imaging, their long-term expression can sometimes lead to cytotoxicity.[13][14] Newer variants are continuously being developed to improve their performance and reduce side effects.
Troubleshooting Guide
Issue: Rapid photobleaching of the calcium indicator.
| Potential Cause | Troubleshooting Step |
| Excessive Excitation Light Intensity | Reduce the laser power or lamp intensity to the minimum level required for an adequate signal-to-noise ratio.[4] |
| Prolonged Exposure Time | Decrease the exposure time for each frame.[4] If necessary, compensate by increasing the frame rate or using temporal binning during analysis.[3] |
| Oxygen Availability | Photobleaching is often an oxygen-dependent process.[2] If compatible with your sample, consider using an oxygen-scavenging system in your imaging medium. |
| Indicator Choice | Some indicators are inherently more photostable than others. Consider switching to a more photostable dye like Fluo-4 or a red-shifted indicator.[10][11][12] |
Issue: Cells appear stressed or die during the experiment.
| Potential Cause | Troubleshooting Step |
| Phototoxicity | This is the most likely cause. Implement all the strategies to reduce phototoxicity, including minimizing light exposure, using longer wavelength indicators, and supplementing the imaging medium with antioxidants like ascorbic acid or Trolox.[2] |
| Indicator Loading Conditions | The AM ester forms of chemical indicators can be toxic to cells, especially at high concentrations or during prolonged loading times. Optimize the loading protocol by reducing the dye concentration and incubation time.[15][16] |
| Unhealthy Initial Cell Population | Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.[16] |
| Inappropriate Imaging Medium | Use a phenol red-free imaging medium, as phenol red can increase background fluorescence and contribute to phototoxicity.[17] Also, ensure the medium is properly buffered and at the correct temperature. |
Quantitative Data Summary
The choice of a calcium indicator significantly impacts the potential for phototoxicity. The following table summarizes key properties of commonly used indicators. Researchers should aim for indicators with high quantum yields and excitation wavelengths in the visible to near-infrared range to minimize phototoxicity.
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd (nM) | Key Features |
| Fura-2 | Ratiometric, UV-excitable | 340 / 380 | 510 | ~145 | Quantitative measurements, but UV excitation can be phototoxic.[6][15] |
| Indo-1 | Ratiometric, UV-excitable | ~350 | ~405 / ~485 | ~230 | Suited for flow cytometry, but prone to photobleaching.[10] |
| Fluo-4 | Single Wavelength, Visible | ~494 | ~516 | ~345 | Bright and photostable, well-suited for 488 nm laser lines.[6][10][11][12] Less phototoxic than Fluo-3.[11][12] |
| Calcium Green-1 | Single Wavelength, Visible | ~506 | ~531 | ~190 | High quantum yield and low phototoxicity.[10] |
| Oregon Green 488 BAPTA-1 | Single Wavelength, Visible | ~494 | ~523 | ~170 | Bright, can be used at lower, less phototoxic concentrations.[10] |
| X-rhod-1 | Single Wavelength, Red | ~580 | ~600 | ~700 | Red-shifted, reducing phototoxicity and autofluorescence.[6] |
| GCaMP variants | Genetically Encoded | ~488 | ~510 | Variable | Targetable to specific cells or organelles; potential for long-term expression toxicity.[1][13] |
| Calbryte-520 | Single Wavelength, Visible | ~492 | ~514 | ~1200 | Very large fluorescence increase (~300-fold), highly sensitive.[11] |
Experimental Protocols
Protocol: Assessing Phototoxicity in Your Experimental Setup
This protocol provides a general framework for determining a "phototoxicity threshold" in your specific experimental conditions.
-
Prepare Multiple Samples: Plate cells or prepare tissue samples as you would for your calcium imaging experiment.
-
Define a Health Metric: Choose a quantifiable parameter that reflects cell health. This could be cell proliferation rate, mitochondrial membrane potential (e.g., using TMRE stain), incidence of apoptosis (e.g., Annexin V staining), or a functional readout like neuronal firing rate.
-
Establish a Range of Illumination Conditions: Define a series of increasing illumination intensities or exposure durations, starting from the lowest possible settings on your microscope.
-
Expose Samples: Expose each sample to a different illumination condition for the planned duration of your experiment. Include a "no-light" control group that is handled identically but not exposed to excitation light.
-
Measure the Health Metric: After the exposure period, measure your chosen health metric for each condition.
-
Analyze the Data: Plot the health metric as a function of the illumination parameter (e.g., laser power or total exposure time). The point at which the health metric begins to significantly decline compared to the no-light control is your phototoxicity threshold.
-
Optimize Imaging Parameters: For your actual experiments, use illumination settings that are well below this threshold to ensure minimal impact on cell physiology.[2]
Visualizations
Caption: The signaling pathway of phototoxicity induction.
Caption: Workflow for minimizing phototoxicity in calcium imaging.
Caption: A logical flowchart for troubleshooting phototoxicity.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. journals.biologists.com [journals.biologists.com]
- 4. benchchem.com [benchchem.com]
- 5. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live Cell Calcium Indicators [sigmaaldrich.cn]
- 9. Live Cell Calcium Indicators [sigmaaldrich.com]
- 10. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 13. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | eLife [elifesciences.org]
- 14. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 16. How do I minimize cell damage during Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 17. ibidi.com [ibidi.com]
correcting for pH sensitivity of calcium measurements
Welcome to the technical support center for correcting for pH sensitivity in calcium measurements. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for accurate experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my calcium measurements with fluorescent indicators like Fura-2 or Indo-1 inaccurate when intracellular pH (pHi) changes?
A1: Most fluorescent calcium indicators are inherently sensitive to pH.[1][2] The chelating component of these dyes, which binds calcium, can also be protonated. At lower pH (higher proton concentration), there is increased competition between protons (H+) and calcium ions (Ca2+) for the same binding sites on the indicator.[1][2] This competition reduces the indicator's affinity for Ca2+, leading to an underestimation of the true intracellular calcium concentration.[3] Conversely, an increase in pH (alkalinization) can lead to an overestimation of the Ca2+ concentration.[4]
Q2: I suspect a pH-induced artifact in my calcium imaging. What are the typical signs?
A2: Signs of a pH-induced artifact in your calcium measurements include:
-
A slow drift in the baseline fluorescence ratio, especially when using buffers known to alter intracellular pH (e.g., HEPES vs. CO2/HCO3-).[5]
-
Changes in the calcium signal that correlate with expected physiological pH shifts (e.g., cellular activation, ischemia).[3]
-
Discrepancies in results when repeating experiments under slightly different buffer conditions.[5]
-
A dampened or exaggerated response to a known calcium agonist that also influences pHi.
Q3: How does a change in pH quantitatively affect the dissociation constant (Kd) of a calcium indicator?
A3: The dissociation constant (Kd) is a measure of the indicator's affinity for calcium; a lower Kd signifies higher affinity. As pH decreases, the apparent Kd of most calcium indicators for Ca2+ increases, signifying a lower affinity. This relationship is critical for accurate calcium calculations. The extent of this effect varies between indicators.
Table 1: Effect of pH on the Apparent Dissociation Constant (Kd) of Common Calcium Indicators
| Indicator | pH 7.4 | pH 6.8 | pH 6.2 |
| Fura-2 | ~145 nM | Increased Kd | Significantly Increased Kd |
| Indo-1 | ~230 nM | Increased Kd | Significantly Increased Kd |
| Fluo-3 | ~390 nM | Increased Kd | Significantly Increased Kd |
Note: Absolute Kd values can vary based on experimental conditions like temperature and ionic strength.[6][7] It is crucial to perform an in-situ calibration for the most accurate measurements.
Troubleshooting Guides
Issue: Inconsistent baseline calcium levels across experiments.
This could be due to variations in intracellular pH at the start of your experiments.
-
Solution 1: Standardize Buffers. Ensure you are using the same, freshly prepared imaging buffer for all experiments.[8] Different buffering systems (e.g., HEPES vs. CO2/HCO3-) can lead to different resting pHi values.[5]
-
Solution 2: Allow for Equilibration. Give your cells adequate time to equilibrate in the imaging buffer before starting measurements to ensure a stable resting pHi.
-
Solution 3: Monitor pHi. If consistency is still an issue, consider monitoring pHi alongside your calcium measurements.
Issue: Calcium response to an agonist is different than expected.
Many cellular agonists can induce changes in both intracellular calcium and pH.[9] Your observed calcium signal might be a composite of the actual calcium change and a pH-induced artifact.
-
Solution: Simultaneous Measurement. The most robust solution is to simultaneously measure both intracellular calcium and pH.[1][9][10] This allows you to apply a correction factor to your calcium signal based on the observed pH change.
Experimental Protocols
Protocol 1: Simultaneous Measurement of Intracellular Calcium and pH
This protocol outlines the simultaneous measurement of [Ca2+]i and pHi using the fluorescent indicators Fura-2 and SNARF-1, respectively.[1][9]
Materials:
-
Fura-2 AM
-
SNARF-1 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Ionophores (e.g., Ionomycin for Ca2+, Nigericin for pH) for calibration
-
Dual-wavelength excitation/emission fluorometer or imaging system
Procedure:
-
Cell Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and SNARF-1 AM (typically 1-5 µM) in your physiological buffer. The addition of a small amount of Pluronic F-127 can aid in dye solubilization.
-
Incubate cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the AM esters within the cells (typically 15-30 minutes).
-
-
Fluorescence Measurement:
-
Fura-2 (Calcium): Excite the cells alternately at 340 nm and 380 nm, and record the emission at ~510 nm.[11] The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
SNARF-1 (pH): Excite the cells at ~580 nm and record the emission at two wavelengths, typically ~640 nm and ~600 nm. The ratio of these emission intensities is dependent on pH.
-
-
In-Situ Calibration:
-
At the end of each experiment, perform a calibration to convert fluorescence ratios to absolute concentrations.
-
For calcium (Fura-2), sequentially add a calcium ionophore (e.g., ionomycin) to determine Rmax (calcium-saturated ratio), followed by a calcium chelator (e.g., EGTA) to determine Rmin (calcium-free ratio).
-
For pH (SNARF-1), use a proton ionophore (e.g., nigericin) in buffers of known pH to generate a calibration curve.
-
-
Data Correction:
-
Using your pH calibration data, determine the pHi for each time point of your experiment.
-
Use a separate calibration of Fura-2 at different known pH values to determine how the Fura-2 fluorescence ratio is affected by pH.[2]
-
Apply a correction factor to your Fura-2 ratio data based on the simultaneously measured pHi before calculating the final [Ca2+]i.
-
Visualizations
Caption: Workflow for pH correction of calcium measurements.
References
- 1. Simultaneous analysis of intracellular pH and Ca²⁺ from cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of pH and temperature on fluorescent calcium indicators as determined with Chelex-100 and EDTA buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of calcium signals by intracellular pH in isolated rat pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of buffer systems and pHi on the measurement of [Ca2+]i with fura 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous measurement of intracellular pH and Ca2+ using the fluorescence of SNARF-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous measurement of intracellular pH, calcium, and tension in rat mesenteric vessels: effects of extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
Technical Support Center: Dealing with Autofluorescence in Calcium Imaging
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of autofluorescence in calcium imaging experiments. This guide provides practical troubleshooting advice and answers to frequently asked questions to help you improve your signal-to-noise ratio and obtain high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in calcium imaging?
A1: Autofluorescence is the natural emission of light by biological structures and molecules within a sample that have not been labeled with a specific fluorescent dye.[1][2] This intrinsic fluorescence can interfere with the detection of the signal from your calcium indicator, leading to a reduced signal-to-noise ratio and potentially obscuring the true calcium dynamics you are trying to measure.[1]
Q2: What are the common sources of autofluorescence in my samples?
A2: Autofluorescence can originate from various endogenous molecules and cellular components. The primary sources include:
-
Metabolic Coenzymes: NADH and flavins (FAD, FMN) are major contributors, especially in metabolically active cells.[1][3]
-
Structural Proteins: Collagen and elastin, found in the extracellular matrix, are known to autofluoresce, primarily in the blue and green spectral regions.[1][3]
-
Cellular Components: Lipofuscin, an aggregate of oxidized proteins and lipids that accumulates with age, exhibits broad-spectrum autofluorescence.[1][4] Mitochondria and lysosomes can also be sources.[1][5]
-
Pigments: Heme groups in red blood cells and melanin can cause significant autofluorescence.[1][4]
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[1][4][6]
-
Cell Culture Media: Components like phenol red and fetal bovine serum (FBS) can be fluorescent.[7][8]
Q3: How can I determine if my sample has significant autofluorescence?
A3: The most straightforward method is to prepare an unstained control sample.[6] Image this control using the exact same settings (e.g., laser power, gain, filter sets) as your experimental samples. Any fluorescence detected in this unstained sample is autofluorescence.[1]
Troubleshooting Guide
Below are common issues related to autofluorescence in calcium imaging and step-by-step guidance on how to address them.
Issue 1: High background fluorescence is obscuring my calcium signal.
This is a common problem that can be tackled at multiple stages of the experimental workflow.
Solution Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. benchchem.com [benchchem.com]
how to validate successful loading of 5,5'-Difluoro BAPTA
Welcome to the Technical Support Center for 5,5'-Difluoro BAPTA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound and its acetoxymethyl (AM) ester in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a high-affinity calcium (Ca²⁺) chelator.[1] It is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and is commonly used to buffer intracellular Ca²⁺ concentrations.[1][2][3] Its primary application is in studying the role of Ca²⁺ signaling in various cellular processes.[1][2][3] A key feature of this derivative is the presence of fluorine atoms, which makes it particularly useful for measuring intracellular Ca²⁺ concentrations using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]
Q2: How is this compound loaded into cells?
A2: this compound is typically introduced into cells using its membrane-permeant acetoxymethyl (AM) ester form, this compound AM.[2][3] The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane.[7][8] Once inside the cell, intracellular esterases cleave off the AM groups, trapping the now membrane-impermeant and active this compound in the cytosol.[2][3][7]
Q3: How can I validate that this compound AM has been successfully loaded and is active?
A3: Successful loading and activation (de-esterification) can be validated in several ways:
-
Functional Assay with a Ca²⁺ Indicator: Co-load cells with this compound AM and a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM). A successful loading of the Ca²⁺ chelator will result in a blunted or absent fluorescent response to a Ca²⁺ stimulus (e.g., ionomycin or ATP).
-
¹⁹F NMR Spectroscopy: This is a direct method to detect the presence of intracellular this compound. The ¹⁹F NMR spectrum will show distinct peaks for the Ca²⁺-bound and Ca²⁺-free forms of the chelator, allowing for the quantification of intracellular Ca²⁺ concentration.[4][5]
Q4: What are the potential off-target effects of this compound?
A4: While primarily acting as a Ca²⁺ chelator, it's important to be aware of potential Ca²⁺-independent effects of BAPTA compounds. These can include alterations in cellular metabolism and direct inhibition of certain enzymes.[1] It is crucial to include appropriate controls in your experiments to distinguish between Ca²⁺-chelation-dependent and independent effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no effect of this compound on Ca²⁺ signaling | 1. Inefficient Loading: Suboptimal concentration, incubation time, or temperature.[9] 2. Poor Solubility of AM Ester: The compound may not be fully dissolved in the loading buffer. 3. AM Ester Hydrolysis: Premature hydrolysis of the AM ester in the stock solution or loading buffer. 4. Chelator Extrusion: Active transport of the de-esterified BAPTA out of the cell.[9] | 1. Optimize Loading Conditions: Perform a titration of this compound AM concentration (typically 1-10 µM) and incubation time (30-60 minutes at 37°C).[7][8] 2. Use a Surfactant: Incorporate Pluronic® F-127 (0.02-0.04%) in the loading buffer to aid in solubilization.[7] 3. Prepare Fresh Solutions: Prepare the loading solution immediately before use. Ensure the DMSO stock is anhydrous.[8] 4. Use an Anion Transport Inhibitor: Include probenecid (1-2.5 mM) in the loading and wash buffers to block extrusion.[7] |
| High Cell Death or Cytotoxicity | 1. High Chelator Concentration: Excessive intracellular BAPTA can be toxic.[1] 2. Prolonged Incubation: Extended exposure can induce cellular stress.[1] 3. DMSO Toxicity: High concentrations of the solvent can be detrimental to cells. 4. Byproducts of AM Ester Hydrolysis: Formaldehyde and acetic acid are released during de-esterification and can be toxic. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration that achieves the desired Ca²⁺ buffering.[10] 2. Reduce Incubation Time: Optimize for the shortest time required for sufficient loading.[10] 3. Minimize DMSO Concentration: Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%).[11] 4. Thorough Washing: Wash cells thoroughly after loading to remove extracellular AM ester and byproducts.[10] |
| Inconsistent Results Between Experiments | 1. Variability in Cell Health and Density: Unhealthy or overly confluent cells can have compromised membrane integrity and reduced esterase activity.[9] 2. Incomplete De-esterification: Insufficient time or esterase activity to fully cleave the AM groups.[9] | 1. Standardize Cell Culture: Use cells at a consistent confluency and passage number. 2. Include a De-esterification Step: After washing, incubate the cells in fresh medium for at least 30 minutes at 37°C to allow for complete hydrolysis of the AM ester.[9] |
Experimental Protocols
Protocol 1: Loading Adherent Cells with this compound AM
This is a general protocol and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (10% w/v stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
-
Adherent cells cultured on coverslips or in multi-well plates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
-
Prepare Loading Solution (for a final concentration of 5 µM):
-
For 1 mL of loading solution, add the appropriate volume of the this compound AM stock solution to HBSS.
-
To aid in dispersion, pre-mix the this compound AM stock with an equal volume of 10% Pluronic® F-127 before diluting into the final volume of HBSS. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[7]
-
If using, add probenecid to a final concentration of 1-2.5 mM.[7]
-
-
Cell Loading:
-
Washing and De-esterification:
-
Experiment:
-
The cells are now loaded with this compound and are ready for your experiment.
-
Protocol 2: Validation of Loading using a Fluorescent Ca²⁺ Indicator
Materials:
-
Cells loaded with this compound AM (from Protocol 1)
-
Fluorescent Ca²⁺ indicator AM ester (e.g., Fura-2 AM)
-
Ca²⁺ agonist (e.g., ATP, ionomycin)
-
Fluorescence microscope or plate reader
Procedure:
-
Co-load Cells: Load cells with both this compound AM and the fluorescent Ca²⁺ indicator AM ester according to the recommended protocol for the indicator.
-
Establish Baseline: Measure the baseline fluorescence of the Ca²⁺ indicator.
-
Stimulate Ca²⁺ Influx: Add a Ca²⁺ agonist to the cells.
-
Measure Fluorescence: Record the change in fluorescence over time.
-
Analysis: Compare the fluorescence response of cells loaded with this compound to control cells (loaded with the Ca²⁺ indicator only). A significant reduction in the fluorescence signal in the BAPTA-loaded cells indicates successful chelation of intracellular Ca²⁺.
Visualizations
Calcium Signaling Pathway in p53-Mediated Apoptosis
The following diagram illustrates a simplified signaling pathway where intracellular Ca²⁺ plays a role in p53-mediated apoptosis. This compound can be used to chelate intracellular Ca²⁺, thereby helping to elucidate the Ca²⁺-dependency of this pathway.[12][13][14][15]
Experimental Workflow for Validating this compound Loading
This workflow outlines the steps to confirm the successful loading and activity of this compound AM in cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. molbiolcell.org [molbiolcell.org]
- 14. p53 Calls upon CIA (Calcium Induced Apoptosis) to Counter Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Optimizing BAPTA-AM Concentration to Avoid Cell Stress: A Technical Support Guide
Welcome to the technical support center for optimizing the use of BAPTA-AM. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful experiments while minimizing cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is BAPTA-AM and how does it work?
A1: BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeant, high-affinity calcium (Ca²⁺) chelator.[1][2] Its acetoxymethyl (AM) ester groups make the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, cytosolic esterases cleave off the AM groups, trapping the now membrane-impermeant BAPTA in the cytoplasm.[1][3][4] The active BAPTA then rapidly binds to free intracellular Ca²⁺ ions, effectively buffering the intracellular calcium concentration and preventing fluctuations in response to stimuli.[1][3]
Q2: Why is it crucial to optimize the BAPTA-AM concentration?
A2: Optimizing the BAPTA-AM concentration is critical to avoid cytotoxicity and off-target effects. While effective at chelating calcium, high concentrations or prolonged exposure to BAPTA-AM can be toxic to cells, leading to apoptosis, necrosis, or altered cellular metabolism.[1][5][6] For instance, concentrations of 3-10 µM have been shown to cause neuronal death in cortical cultures after 24-48 hours of exposure.[1][6] Furthermore, BAPTA-AM can have off-target effects independent of its calcium-chelating activity, such as inhibiting certain potassium channels.[1][7][8] Therefore, it is essential to determine the lowest effective concentration that achieves the desired calcium buffering without compromising cell health.[1]
Q3: What are the common signs of BAPTA-AM-induced cytotoxicity?
A3: Common indicators of BAPTA-AM-induced cytotoxicity include:
-
Reduced cell viability and proliferation.[6]
-
Changes in cell morphology, such as rounding, shrinking, and detachment.[6]
-
An increased number of floating cells in the culture medium.[6]
-
Positive staining for apoptosis markers (e.g., Annexin V) or necrosis markers (e.g., propidium iodide).[6][7]
-
Increased production of reactive oxygen species (ROS).[6]
-
Decreased mitochondrial membrane potential.[6]
Q4: What is the role of Pluronic® F-127 and Probenecid in the loading protocol?
A4:
-
Pluronic® F-127: This non-ionic surfactant aids in dispersing the water-insoluble BAPTA-AM in aqueous media, preventing its aggregation and thereby improving loading efficiency.[1][4]
-
Probenecid: This agent inhibits organic anion transporters in the cell membrane, which can otherwise actively pump the de-esterified, active BAPTA out of the cell. Adding probenecid helps to retain the chelator inside the cells for a longer duration.[1][5]
Q5: Is the effect of BAPTA-AM reversible?
A5: The chelating effect of BAPTA is generally considered irreversible because once the AM groups are cleaved, the BAPTA molecule is trapped inside the cell and cannot be easily removed.[1][9] The intracellular calcium concentration will remain low as long as there is sufficient active BAPTA to buffer it.[1]
Troubleshooting Guides
Problem 1: High Levels of Cell Death or Cytotoxicity After BAPTA-AM Loading
| Possible Cause | Troubleshooting Step | Rationale |
| High BAPTA-AM Concentration | Perform a dose-response experiment to determine the lowest effective concentration (start with a range of 1-10 µM).[5][6] | High concentrations of BAPTA-AM are toxic to cells and can induce apoptosis or necrosis.[5][6] |
| Prolonged Incubation Time | Reduce the incubation time. | Extended exposure to BAPTA-AM, even at lower concentrations, can induce cellular stress.[5] |
| Toxicity of Solvents | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%).[5] | High concentrations of DMSO can be cytotoxic. |
| Incomplete Hydrolysis of AM Esters | Allow for a sufficient de-esterification period (at least 30 minutes) at 37°C in fresh, BAPTA-AM-free medium after loading.[1][5][6] | Incomplete hydrolysis can lead to the accumulation of potentially toxic intermediates. |
| Presence of Toxic Byproducts | Wash cells thoroughly with fresh medium after the loading and de-esterification steps.[6] | This removes extracellular BAPTA-AM and byproducts of hydrolysis, such as formaldehyde.[6] |
| Cell Type Sensitivity | Consider using an alternative, less toxic calcium chelator like EGTA-AM for slower calcium dynamics.[6] | Some cell types are inherently more sensitive to BAPTA-AM. |
Problem 2: Inefficient Calcium Chelation or No Effect on Calcium Signaling
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal BAPTA-AM Concentration | Optimize the BAPTA-AM concentration with a dose-response experiment (1-10 µM is a common starting range).[5] | The optimal concentration can vary significantly between cell types. |
| Insufficient Incubation Time | Increase the incubation time (typical range is 30-60 minutes).[5] | Adequate time is necessary for BAPTA-AM to diffuse across the cell membrane. |
| Low Incubation Temperature | Increase the incubation temperature to 37°C.[5] | The activity of intracellular esterases that cleave the AM groups is temperature-dependent.[5] |
| Degraded BAPTA-AM Stock | Prepare a fresh stock solution of BAPTA-AM in high-quality, anhydrous DMSO. Store aliquots at -20°C, protected from light and moisture.[5] | BAPTA-AM is susceptible to hydrolysis, which renders it unable to cross the cell membrane.[5] |
| Incomplete De-esterification | After loading, incubate cells in BAPTA-AM-free medium for at least 30 minutes.[1][5] | This allows intracellular esterases to fully cleave the AM esters, activating BAPTA. |
| Dye Extrusion | Add an organic anion transport inhibitor like probenecid (1-2.5 mM) to the loading and wash solutions.[1][5] | Some cell types actively pump out the de-esterified BAPTA. |
| Poor Solubility of BAPTA-AM | Use Pluronic® F-127 (0.02-0.04%) in the loading solution to aid in dispersal.[1][5] | BAPTA-AM is hydrophobic and can aggregate in aqueous solutions. |
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for BAPTA-AM Loading
| Parameter | Recommended Range | Notes |
| BAPTA-AM Concentration | 1 - 10 µM | Highly cell-type dependent. A dose-response curve is crucial.[5] |
| Incubation Time | 30 - 60 minutes | Can be extended for certain cell types, but monitor for toxicity.[5] |
| Incubation Temperature | 37°C | Optimal for esterase activity.[5] |
| Pluronic® F-127 Concentration | 0.02% - 0.04% | To prevent aggregation of BAPTA-AM.[5] |
| Probenecid Concentration | 1 - 2.5 mM | To inhibit extrusion of active BAPTA.[5] |
| De-esterification Time | ≥ 30 minutes | To ensure complete activation of BAPTA.[1][5] |
Experimental Protocols
Protocol 1: Preparation of BAPTA-AM Stock Solution
-
Prepare a 2-5 mM stock solution of BAPTA-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1]
-
For example, to make a 2 mM solution, dissolve 1 mg of BAPTA-AM in 653.87 µL of anhydrous DMSO.[1]
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.[1][5]
Protocol 2: General Cell Loading with BAPTA-AM
This is a general protocol and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation: Plate cells on a suitable culture dish or coverslip and allow them to adhere overnight in a cell incubator.
-
Prepare Loading Buffer: Prepare a 2X working solution in a buffer of your choice (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS). A typical 2X working solution might contain 10 µM BAPTA-AM, 0.08% Pluronic® F-127, and 2 mM Probenecid.[1]
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add an equal volume of the 2X loading buffer to the cells. This will result in a 1X final concentration (e.g., 5 µM BAPTA-AM, 0.04% Pluronic® F-127, 1 mM Probenecid).[1]
-
Incubate at 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically.[1]
-
-
Wash and De-esterification:
-
Remove the loading solution.
-
Wash the cells once or twice with warm, BAPTA-AM-free buffer (e.g., HHBS, with 1 mM Probenecid if used during loading).[1]
-
Add fresh, warm buffer (with probenecid if applicable) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the BAPTA-AM by intracellular esterases.[1][5]
-
-
The cells are now loaded with active BAPTA and are ready for your experiment.
Visualizations
Caption: Mechanism of BAPTA-AM uptake and intracellular calcium chelation.
References
BAPTA-AM Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for BAPTA-AM experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the effective use of BAPTA-AM, a widely used intracellular calcium chelator.
Frequently Asked Questions (FAQs)
Q1: What is BAPTA-AM and how does it work?
A1: BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a high-affinity, cell-permeant chelator of intracellular calcium (Ca²⁺).[1][2] Its acetoxymethyl (AM) ester groups make the molecule lipophilic, enabling it to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant BAPTA in the cytoplasm.[1][2][3] The active BAPTA then rapidly and selectively binds to free Ca²⁺ ions, effectively buffering intracellular calcium levels.[1][2]
Q2: What is the purpose of using Pluronic® F-127 and Probenecid during BAPTA-AM loading?
A2:
-
Pluronic® F-127: This non-ionic surfactant aids in dispersing the water-insoluble BAPTA-AM in aqueous media.[1][3] This prevents aggregation and improves the loading efficiency of the chelator into the cells.[1]
-
Probenecid: This agent inhibits organic anion transporters in the cell membrane.[1][3] These transporters can otherwise extrude the active, de-esterified BAPTA from the cell. Adding probenecid helps to ensure better retention of BAPTA inside the cells.[1]
Q3: Can BAPTA-AM be toxic to cells?
A3: Yes, BAPTA-AM can exhibit cytotoxicity, especially at higher concentrations or with prolonged incubation times.[1][4] Toxicity can manifest as delayed necrosis, apoptosis, or changes in cellular metabolism.[1][4] For instance, exposure of cortical cultures to 3-10 µM BAPTA-AM for 24-48 hours has been shown to cause neuronal death.[1][4] It has also been reported to induce endoplasmic reticulum (ER) stress.[1] Therefore, it is crucial to determine the optimal (lowest effective) concentration and incubation time for your specific cell type.[1] The hydrolysis of the AM esters also releases formaldehyde, a toxic byproduct.[4]
Q4: Is the effect of BAPTA-AM reversible?
A4: The chelating effect of BAPTA is generally considered irreversible.[1] Once the AM groups are cleaved, the BAPTA molecule is trapped inside the cell and cannot be easily removed.[1][5] The intracellular calcium concentration will remain low as long as sufficient active BAPTA is present to buffer it.[1]
Troubleshooting Guide
This guide addresses common issues encountered during BAPTA-AM experiments in a question-and-answer format.
Issue 1: Poor Loading Efficiency / No Effect on Calcium Signaling
-
Q: My BAPTA-AM treatment shows no effect on intracellular calcium signals. What could be the cause?
-
A: This could be due to several factors:
-
Degraded BAPTA-AM Stock: BAPTA-AM is susceptible to hydrolysis.[3] Ensure your stock solution is prepared in high-quality, anhydrous DMSO and stored in single-use aliquots at -20°C, protected from light and moisture.[3] It is recommended to prepare fresh stock solutions.[6]
-
Suboptimal Loading Conditions: The concentration of BAPTA-AM, incubation time, and temperature are critical.[3] You may need to increase the concentration or incubation time.[1] Most protocols recommend incubating at 37°C for 30-60 minutes.[3]
-
Incomplete De-esterification: Intracellular esterase activity is necessary to trap BAPTA inside the cell.[3] After loading, include a de-esterification step by incubating the cells in a BAPTA-AM-free buffer for at least 30 minutes at 37°C.[3][4]
-
Dye Extrusion: Some cells actively pump out the de-esterified BAPTA.[3] The use of probenecid (1-2.5 mM) can help prevent this.[3][6]
-
Low Aqueous Solubility: BAPTA-AM can precipitate in aqueous buffers. Use Pluronic® F-127 (0.02-0.04%) to improve its dispersal.[3][6]
-
-
Issue 2: High Levels of Cell Death or Cytotoxicity
-
Q: I am observing significant cell death after BAPTA-AM loading. How can I minimize this?
-
A: To reduce cytotoxicity:
-
Optimize Concentration and Incubation Time: Perform a dose-response experiment to find the lowest effective concentration and the shortest incubation time for your cell type.[4] Start with a low concentration (e.g., 1-5 µM).[4]
-
Thorough Washing: After loading and de-esterification, wash the cells thoroughly with fresh medium to remove any remaining extracellular BAPTA-AM and toxic byproducts like formaldehyde.[4]
-
Control for Solvent Toxicity: Ensure the final concentration of DMSO is low (typically <0.5%).[3]
-
Monitor Cell Health: Assess cell viability in parallel with your primary measurements.[1] Look for morphological changes such as rounding, shrinking, and detachment.[4]
-
Consider Alternatives: If your cell type is particularly sensitive, you may need to consider an alternative, less toxic calcium chelator.[4]
-
-
Issue 3: Inconsistent or Unexpected Experimental Results
-
Q: My results with BAPTA-AM are variable between experiments. What could be the reason?
-
A: Inconsistent results can stem from:
-
Variable Loading Efficiency: Standardize your loading protocol, including cell density, passage number, incubation time, and temperature.[1][4]
-
Off-Target Effects: BAPTA-AM can have effects independent of calcium chelation, such as inhibiting certain potassium channels.[1] Use appropriate controls, such as a structurally similar but inactive analog of BAPTA-AM, to distinguish between calcium-dependent and independent effects.[4]
-
Incomplete De-esterification: Ensure a sufficient de-esterification period (at least 30 minutes) after loading to allow for complete hydrolysis of intracellular BAPTA-AM.[7]
-
Phototoxicity: If you are co-loading with a fluorescent calcium indicator, minimize exposure to excitation light to prevent phototoxicity, which can alter cellular physiology.[8]
-
-
Data Presentation
Table 1: Recommended Reagent Concentrations for BAPTA-AM Loading
| Reagent | Stock Solution | Recommended Final Concentration | Purpose |
| BAPTA-AM | 1-10 mM in anhydrous DMSO | 1-10 µM (optimize for cell type) | Intracellular calcium chelation |
| Pluronic® F-127 | 10-20% (w/v) in water or DMSO | 0.02 - 0.08% | Improves BAPTA-AM solubility |
| Probenecid | ~250 mM in NaOH/buffer | 1 - 2.5 mM | Inhibits extrusion of de-esterified BAPTA |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| No or low fluorescence signal (with co-loaded indicator) | BAPTA-AM concentration too high, chelating all available calcium. | Titrate the BAPTA-AM concentration to find an optimal balance. |
| Incomplete hydrolysis of the indicator's AM ester. | Ensure sufficient de-esterification time (30-60 minutes at 37°C). | |
| Photobleaching. | Minimize exposure to excitation light and use the lowest possible laser power. | |
| High cell death | BAPTA-AM concentration is too high or incubation is too long. | Perform a dose-response curve and reduce incubation time.[4] |
| Incomplete removal of toxic byproducts (e.g., formaldehyde). | Wash cells thoroughly after loading and de-esterification.[4] | |
| Inconsistent results | Variability in cell loading efficiency. | Standardize the loading protocol (cell density, incubation time, temperature). |
| Off-target effects of BAPTA-AM. | Use the lowest effective concentration and appropriate controls. |
Experimental Protocols
Optimized BAPTA-AM Loading Protocol to Minimize Cytotoxicity
This is a general protocol and should be optimized for your specific cell type and experimental conditions.[4]
Materials:
-
BAPTA-AM
-
Anhydrous DMSO
-
Pluronic® F-127 (10% w/v in water)
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
Cultured cells
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2-5 mM stock solution of BAPTA-AM in high-quality, anhydrous DMSO.[1]
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in water.
-
Prepare a 250 mM stock solution of Probenecid in 1 M NaOH and adjust the pH to 7.4 with HCl.
-
-
Prepare Loading Buffer (2X Working Solution):
-
For a final concentration of 5 µM BAPTA-AM, 0.04% Pluronic® F-127, and 1 mM Probenecid, prepare a 2X working solution containing 10 µM BAPTA-AM, 0.08% Pluronic® F-127, and 2 mM Probenecid in serum-free medium or buffer.[1]
-
First, add the Pluronic® F-127 to the buffer, vortex, then add the BAPTA-AM stock solution and vortex again. Finally, add the Probenecid stock solution.
-
-
Cell Loading:
-
Plate cells on a suitable culture dish or coverslip and allow them to adhere overnight.
-
Aspirate the culture medium.
-
Add an equal volume of the 2X loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes. The optimal time should be determined empirically.[3]
-
-
Washing and De-esterification:
-
Aspirate the loading buffer.
-
Wash the cells twice with warm HBSS or culture medium (containing probenecid if used during loading) to remove extracellular BAPTA-AM.[3][4]
-
Add fresh, warm medium (with probenecid if applicable) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the BAPTA-AM by intracellular esterases.[3][4]
-
-
Experiment:
-
The cells are now loaded with BAPTA and are ready for your experiment.
-
Mandatory Visualization
Caption: Experimental workflow for BAPTA-AM cell loading and activation.
Caption: Mechanism of BAPTA-AM action on intracellular calcium signaling.
Caption: Troubleshooting logic for common BAPTA-AM experiment issues.
References
signal quenching issues with 5,5'-Difluoro BAPTA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5'-Difluoro BAPTA. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a high-affinity calcium chelator.[1][2] A chelator is a substance that can form multiple bonds to a single metal ion. Its primary role is to bind to free calcium ions (Ca²⁺) in a solution, thereby controlling the concentration of available calcium.
Its main applications are:
-
Buffering intracellular calcium: By loading the AM ester form of this compound into cells, researchers can clamp the intracellular Ca²⁺ concentration at a stable level to study calcium-dependent signaling pathways.[3][4]
-
Studying cytosolic free Ca²⁺ by ¹⁹F-NMR: The fluorine atoms in its structure make it a valuable tool for measuring intracellular calcium concentrations using fluorine nuclear magnetic resonance (¹⁹F-NMR) spectroscopy.[2]
Q2: Is this compound a fluorescent indicator?
No, this compound is generally considered to be a non-fluorescent or at best weakly fluorescent Ca²⁺ indicator.[1][5] Its primary utility does not lie in fluorescence-based detection of calcium. Instead, it is used to control calcium levels or for detection via ¹⁹F-NMR. When fluorescence measurements are required, it is typically used alongside a separate fluorescent calcium indicator.
Q3: What are the potential "signal quenching" issues associated with this compound?
Since this compound is not a fluorescent probe, "signal quenching" does not apply to it directly. However, if you are using it in conjunction with a fluorescent Ca²⁺ indicator (like Fura-2 or Fluo-4), you may observe changes in the fluorescent signal that are not related to calcium concentration. This apparent "quenching" can be caused by:
-
Heavy Metal Ion Interference: Heavy metal ions such as iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺) can interfere with the signals of many fluorescent dyes.[5][6][7] These metals can either quench (decrease) or sometimes enhance the fluorescence of the indicator dye, leading to misinterpretation of the calcium signal. This compound itself can bind to some of these ions, such as Fe²⁺.[8]
-
Photobleaching of the Fluorescent Indicator: The fluorescent dye being used alongside this compound can be susceptible to photobleaching (irreversible loss of fluorescence upon exposure to light), which can be mistaken for a physiological change.
Q4: What are common problems encountered when using the AM ester form of this compound?
The acetoxymethyl (AM) ester form is used to load the chelator into cells.[3][4] Common issues include:
-
Incomplete Hydrolysis: Once inside the cell, the AM esters must be cleaved by intracellular esterases to trap the active form of BAPTA. Incomplete cleavage can result in insufficient active chelator and potential fluorescent artifacts.[9]
-
Compartmentalization: The dye can sometimes accumulate in organelles like mitochondria or the endoplasmic reticulum, leading to a non-uniform cytosolic distribution and making it difficult to control cytosolic calcium levels accurately.[9]
-
Cytotoxicity: At high concentrations or with prolonged incubation times, BAPTA-AM can be toxic to cells.[9]
Troubleshooting Guides
Issue 1: Inconsistent or no effect on intracellular calcium levels after loading with this compound AM.
| Potential Cause | Recommended Solution |
| Poor Loading Efficiency | Optimize loading conditions by adjusting the concentration of this compound AM (typically 1-10 µM) and the incubation time (usually 30-60 minutes at 37°C).[10] |
| Low Aqueous Solubility | Use a non-ionic surfactant like Pluronic® F-127 (at a final concentration of 0.02-0.04%) to improve the dispersal of the AM ester in your loading buffer.[10] |
| Incomplete Hydrolysis of AM Esters | After loading, incubate the cells in a fresh, dye-free medium for an additional 30-60 minutes to allow for complete de-esterification by intracellular esterases.[9] |
| Active Efflux of the Chelator | Some cell types actively pump out the de-esterified BAPTA. Include an organic anion transporter inhibitor, such as probenecid (1-2.5 mM), in the loading and incubation buffers to improve retention.[3] |
Issue 2: High cell toxicity or death observed after loading.
| Potential Cause | Recommended Solution |
| Concentration is too high | Perform a dose-response experiment to find the lowest effective concentration that does not compromise cell viability. Start with a low concentration (e.g., 1 µM) and gradually increase it.[9] |
| Incubation time is too long | Reduce the incubation time. Monitor the loading efficiency to determine the minimum time required to achieve the desired intracellular concentration. |
| Toxic Byproducts | Ensure thorough washing of the cells with fresh medium after the loading and de-esterification steps to remove any extracellular BAPTA-AM and byproducts like formaldehyde.[9] |
Issue 3: Fluorescence signal artifacts when using a co-loaded fluorescent calcium indicator.
| Potential Cause | Recommended Solution |
| Heavy Metal Ion Contamination | Use high-purity salts and solutions to prepare your buffers. If heavy metal contamination is suspected, you can perform a control experiment where a known heavy metal chelator is added to see if it reverses the signal change. |
| Compartmentalization of the Indicator or BAPTA | The fluorescent indicator or this compound may be accumulating in organelles. Try lowering the loading temperature (e.g., room temperature instead of 37°C) to reduce active transport into organelles. |
| Photobleaching of the Fluorescent Indicator | Minimize the exposure of your cells to the excitation light. Use the lowest possible light intensity and the shortest exposure times that provide an adequate signal-to-noise ratio. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₀F₂N₂O₁₀ (Acid form) | [1] |
| Molecular Weight | 514.4 g/mol (Acid form) | [4] |
| Ca²⁺ Dissociation Constant (Kd) | 0.61 µM (in the absence of Mg²⁺) | [4] |
| 0.72 µM (in 1 mM Mg²⁺) | [4] | |
| Fe²⁺ Dissociation Constant (Kd) | 50 nM | [8] |
| Solubility (AM Ester) | Soluble in DMSO, DMF, EtOAc, CHCl₃ | [2] |
Table 2: Properties of Common Fluorescent Calcium Indicators (for co-loading)
| Indicator | Excitation (nm) | Emission (nm) | Quantum Yield | Ca²⁺ Kd |
| Fura-2 | 340/380 | 510 | ~0.23-0.49 | ~145 nM |
| Indo-1 | 355 | 475/405 | ~0.3-0.4 | ~230 nM |
| Fluo-4 | 494 | 516 | ~0.14 | ~345 nM |
| Oregon Green 488 BAPTA-1 | 494 | 523 | ~0.7 | ~170 nM |
Note: Quantum yield and Kd values can vary depending on the experimental conditions (pH, temperature, ionic strength).
Experimental Protocols
Protocol: Loading of this compound AM into Adherent Cells
Materials:
-
This compound, AM ester (stock solution of 1-10 mM in anhydrous DMSO)
-
Pluronic® F-127 (10% w/v stock solution in DMSO)
-
Probenecid (100 mM stock solution in 1 M NaOH)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent cells cultured on coverslips or in a multi-well plate
Procedure:
-
Prepare Loading Buffer:
-
For a final loading concentration of 5 µM this compound AM, dilute the stock solution into HBSS.
-
To aid in dispersion, first mix the this compound AM stock with an equal volume of 10% Pluronic® F-127. Vortex this mixture before diluting it into the final volume of HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.[10]
-
If using probenecid to inhibit efflux, add it to the loading buffer at a final concentration of 1-2.5 mM.[10]
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with warm HBSS.
-
Add the prepared loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for your specific cell type.[10]
-
-
Washing and De-esterification:
-
After incubation, remove the loading buffer.
-
Wash the cells two to three times with fresh, warm HBSS (containing probenecid if used in the loading step) to remove extracellular this compound AM.
-
Add fresh, warm HBSS (with probenecid if applicable) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[9]
-
-
The cells are now loaded with this compound and are ready for your experiment.
Visualizations
Caption: Workflow for loading cells with this compound AM.
References
- 1. scbt.com [scbt.com]
- 2. This compound-AM - CAS-Number 128255-42-5 - Order from Chemodex [chemodex.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. interchim.fr [interchim.fr]
- 6. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Tools: 5,5'-Difluoro BAPTA vs. Fura-2 for Intracellular Calcium Analysis
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes from neurotransmission to muscle contraction and gene expression. To dissect the complex role of calcium, researchers rely on a specialized toolkit of molecular probes. Among these, 5,5'-Difluoro BAPTA and Fura-2 are two prominent molecules, often considered in the context of intracellular calcium studies. However, their fundamental functions are distinct: Fura-2 is a fluorescent indicator designed to measure intracellular calcium concentrations, while this compound is a chelator primarily used to control or buffer these concentrations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for your research needs.
Core Functional Distinction: Measurement vs. Control
The primary difference between Fura-2 and this compound lies in their application. Fura-2 is a ratiometric fluorescent dye that allows for the quantitative measurement of intracellular free calcium.[1] Its fluorescence properties change upon binding to Ca²⁺, providing a dynamic readout of calcium concentration changes. In contrast, this compound is a non-fluorescent or weakly fluorescent calcium chelator.[2][3] Its principal role is to bind to free calcium ions, thereby "clamping" the intracellular calcium concentration at a certain level. This is invaluable for investigating the downstream effects of specific calcium levels or for preventing calcium-mediated processes from occurring.
Quantitative Data Summary
The selection of a molecular probe for calcium studies is dictated by its specific physicochemical properties. The following table summarizes the key quantitative parameters for this compound and Fura-2, highlighting their distinct characteristics.
| Property | This compound | Fura-2 |
| Primary Function | Calcium Chelator (Buffer) | Ratiometric Fluorescent Calcium Indicator |
| Dissociation Constant (Kd) for Ca²⁺ | ~610 nM (in the absence of Mg²⁺), ~720 nM (in 1 mM Mg²⁺)[4] | ~145 nM[5] |
| Measurement Principle | Primarily non-fluorescent; used for ¹⁹F-NMR based Ca²⁺ measurement[6] | Ratiometric Fluorescence |
| Excitation Wavelengths | Not applicable for fluorescence measurement | ~340 nm (Ca²⁺-bound) and ~380 nm (Ca²⁺-free)[7] |
| Emission Wavelength | Not applicable for fluorescence measurement | ~510 nm |
| Key Advantage | Allows for the control and buffering of intracellular Ca²⁺ | Enables quantitative, real-time measurement of intracellular Ca²⁺ with reduced artifacts |
Signaling Pathway and Experimental Workflows
To better understand the context in which these tools are used, the following diagrams illustrate a typical calcium signaling pathway and the experimental workflows for using this compound and Fura-2.
References
- 1. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. interchim.fr [interchim.fr]
- 4. biotium.com [biotium.com]
- 5. This compound-AM - CAS-Number 128255-42-5 - Order from Chemodex [chemodex.com]
- 6. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
5,5'-Difluoro BAPTA: A Superior Chelator for Precise Calcium Signaling Research
For researchers, scientists, and drug development professionals engaged in the study of cellular signaling and calcium's role as a second messenger, the choice of a calcium chelator is a critical determinant of experimental success. Among the widely used BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) derivatives, 5,5'-Difluoro BAPTA emerges as a tool with distinct advantages for specific applications, particularly in studies requiring the investigation of higher calcium concentrations and the use of advanced analytical techniques like ¹⁹F Nuclear Magnetic Resonance (NMR).
This guide provides an objective comparison of this compound with other commonly used BAPTA derivatives, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate chelator for your research needs.
Unveiling the Advantages of Fluorination
The primary advantage of this compound lies in its modified calcium binding affinity and its unique spectroscopic properties. The electron-withdrawing fluorine atoms on the benzene rings of the BAPTA structure reduce the affinity for Ca²⁺ ions compared to the parent BAPTA molecule.[1] This lower affinity makes this compound an ideal buffer for studying cellular processes that involve calcium concentrations in the higher physiological range, preventing the complete sequestration of Ca²⁺ that can occur with higher-affinity chelators.
Furthermore, the presence of fluorine atoms provides a powerful analytical handle for ¹⁹F NMR spectroscopy.[1][2][3] This technique allows for the non-invasive measurement of intracellular free calcium concentrations, offering a valuable alternative to fluorescence-based methods that can be prone to phototoxicity and dye-related artifacts.[1]
Comparative Analysis of BAPTA Derivatives
The selection of a calcium chelator should be guided by its specific binding kinetics and affinity for calcium. The following table summarizes key quantitative data for this compound and other relevant BAPTA derivatives.
| Derivative | Ca²⁺ Dissociation Constant (Kd) | Ca²⁺ On-Rate (k_on) | Ca²⁺ Off-Rate (k_off) | Key Characteristics |
| This compound | ~635 nM (no Mg²⁺), ~705 nM (1 mM Mg²⁺)[4] | Not readily available | Not readily available | Lower affinity, suitable for studying higher Ca²⁺ concentrations and for ¹⁹F NMR studies.[1][2][3] |
| BAPTA | ~160 nM (no Mg²⁺)[1] | ~4.0 - 5.5 x 10⁸ M⁻¹s⁻¹[5] | ~257 s⁻¹[5] | High affinity, rapid buffering of Ca²⁺ transients.[1] |
| 5,5'-Dibromo BAPTA | ~1.6 - 3.6 µM[6] | ~10⁸ - 10⁹ M⁻¹s⁻¹ (estimated) | Not readily available | Intermediate affinity, suitable for buffering moderate Ca²⁺ changes.[7] |
| 5,5'-Dimethyl BAPTA | Highest affinity of all BAPTA compounds[1] | Not readily available | Not readily available | Very high affinity, useful for clamping Ca²⁺ at very low levels. |
Note: While the on-rates for BAPTA derivatives are generally accepted to be very fast, in the range of 10⁸ to 10⁹ M⁻¹s⁻¹, specific experimentally determined values for many derivatives, including this compound, are not consistently reported in the literature.
Experimental Protocols
Accurate and reproducible data are contingent on the meticulous execution of experimental protocols. The following sections detail the methodologies for key experiments involving BAPTA derivatives.
Determining the Dissociation Constant (Kd) of a Calcium Chelator
The dissociation constant is a fundamental parameter that can be determined using spectrophotometry or spectrofluorometry.
Principle: The absorbance or fluorescence of a solution containing the chelator is measured in the presence of varying concentrations of Ca²⁺. The change in the spectral properties is proportional to the fraction of the chelator bound to calcium, allowing for the calculation of the Kd.
Materials:
-
BAPTA derivative (e.g., this compound)
-
Calcium chloride (CaCl₂) standard solution
-
Buffer solution (e.g., MOPS or HEPES, pH 7.2)
-
UV-Vis spectrophotometer or spectrofluorometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the BAPTA derivative in the buffer.
-
Create a series of solutions with a fixed concentration of the BAPTA derivative and incrementally increasing concentrations of CaCl₂.
-
Measure the absorbance or fluorescence of each solution at the appropriate wavelength. BAPTA and its derivatives typically show changes in their UV absorbance spectra upon Ca²⁺ binding.[8]
-
Plot the change in absorbance or fluorescence against the free Ca²⁺ concentration.
-
Fit the resulting binding curve to a suitable equation (e.g., the Hill equation) to determine the dissociation constant (Kd).
Measuring Intracellular Calcium Concentration using a BAPTA Derivative AM Ester
The acetoxymethyl (AM) ester forms of BAPTA derivatives are membrane-permeant and can be loaded into cells to buffer intracellular calcium.
Materials:
-
Cells cultured on coverslips or in a microplate
-
BAPTA derivative AM ester (e.g., this compound, AM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic® F-127
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescent calcium indicator (e.g., Fura-2 AM) for comparative analysis
-
Fluorescence microscope or plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of the BAPTA derivative AM ester in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
-
Cell Loading:
-
Prepare a loading solution containing the BAPTA derivative AM ester at a final concentration of 1-10 µM in HBSS. To aid in dispersion, pre-mix the AM ester stock solution with an equal volume of the Pluronic® F-127 stock solution before final dilution.
-
Replace the cell culture medium with the loading solution and incubate for 30-60 minutes at 37°C.
-
-
Washing and De-esterification:
-
Wash the cells two to three times with fresh, warm HBSS to remove extracellular AM ester.
-
Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, trapping the active chelator inside the cells.
-
-
Measurement:
-
The cells are now ready for the experiment where the effect of buffered intracellular calcium on a specific cellular process can be investigated.
-
For comparative studies, a parallel group of cells can be loaded with a fluorescent calcium indicator like Fura-2 AM to monitor dynamic changes in intracellular calcium in response to a stimulus.
-
Visualizing Cellular Processes and Workflows
To further clarify the context in which this compound and other derivatives are utilized, the following diagrams illustrate a typical calcium signaling pathway and a general experimental workflow.
Caption: A typical calcium signaling pathway.
Caption: Experimental workflow for using BAPTA derivatives.
References
- 1. interchim.fr [interchim.fr]
- 2. adipogen.com [adipogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
A Head-to-Head Comparison: 5,5'-Difluoro BAPTA vs. Genetically Encoded Calcium Indicators (GECIs) for Cellular Calcium Imaging
For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular calcium measurement, the choice of indicator is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the synthetic chelator 5,5'-Difluoro BAPTA and the increasingly popular genetically encoded calcium indicators (GECIs), supported by quantitative data and detailed experimental protocols to inform your selection.
The measurement of intracellular calcium (Ca²⁺) dynamics is fundamental to understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis and neurotransmission.[1][2] Two major classes of tools dominate this field: small-molecule chemical indicators, such as this compound, and protein-based genetically encoded calcium indicators (GECIs). Each offers a distinct set of advantages and disadvantages in terms of performance, ease of use, and experimental flexibility.
Performance Characteristics: A Quantitative Overview
The efficacy of a calcium indicator is determined by several key performance metrics, including its affinity for calcium (Kd), dynamic range (the fold change in fluorescence upon calcium binding), signal-to-noise ratio (SNR), and kinetic properties (on- and off-rates for calcium binding). The following tables summarize these quantitative parameters for this compound and a selection of commonly used GECIs.
| Indicator | Type | Kd (nM) | Dynamic Range (ΔF/F₀) | Signal-to-Noise Ratio (SNR) | Kinetics (On/Off Rates) |
| This compound | Chemical | ~400-630[3] | Not Applicable (Non-fluorescent) | Not Applicable | Fast on- and off-rates[4] |
| GCaMP6f | GECI | ~375[5] | High | High | Fast on (~50 ms), Fast off (~140 ms)[5] |
| GCaMP6s | GECI | ~144[5] | Very High | Very High | Slower on, Slow off[5] |
| jRGECO1a | GECI | ~148-214[6][7] | High | High | Fast on, Slower off (~420 ms half-decay)[8] |
| RCaMP1h | GECI | ~670 | Moderate | Moderate | Slower kinetics |
Table 1: Key Performance Metrics of this compound and Selected GECIs. Note that this compound is a non-fluorescent chelator used for ¹⁹F NMR or as a Ca²⁺ buffer, thus dynamic range and SNR based on fluorescence are not applicable.[9][10] GECI performance can vary depending on the cellular environment and expression levels.
| Feature | This compound | Genetically Encoded Calcium Indicators (GECIs) |
| Delivery Method | AM ester loading, microinjection, patch pipette[11][12] | Transfection, viral transduction, transgenic animals[10][13] |
| Specificity | Loads into most cells in a population | Can be targeted to specific cell types and subcellular organelles[13][14] |
| Temporal Resolution | Millisecond-scale detection of Ca²⁺ transients[13] | Varies by variant; "fast" versions have improved kinetics[13] |
| In Vivo Application | Challenging due to loading difficulties and potential toxicity[13] | Ideal for chronic in vivo imaging in transgenic models[13] |
| Phototoxicity | Can be phototoxic at high illumination intensities[13] | Generally low phototoxicity[13] |
| Buffering Capacity | Acts as a Ca²⁺ buffer, potentially altering kinetics[13] | As proteins, they also act as Ca²⁺ buffers[13] |
Table 2: General Comparison of this compound and GECIs.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental steps is crucial for effective experimental design.
Experimental Protocols
Loading Cells with this compound-AM
This protocol describes the general procedure for loading adherent cells with the acetoxymethyl (AM) ester form of this compound.
Materials:
-
This compound, AM ester (cell-permeant)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Pluronic® F-127 (optional, to aid solubilization)
-
Probenecid (optional, to inhibit anion exchangers)
Procedure:
-
Prepare Stock Solution: Prepare a 1-10 mM stock solution of this compound, AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare Loading Buffer: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution into warm (37°C) HBSS to a final working concentration of 1-10 µM.
-
Optional: To aid in dissolving the AM ester, it can be first mixed with an equal volume of 20% Pluronic F-127 in DMSO before dilution in HBSS.
-
Optional: To prevent active transport of the de-esterified indicator out of the cell, probenecid can be added to the loading and wash buffers at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Grow adherent cells on coverslips or in culture plates.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type.[11][15]
-
-
Wash:
-
Remove the loading buffer and wash the cells two to three times with warm HBSS (containing probenecid, if used) to remove extracellular indicator.
-
-
De-esterification:
-
Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for complete hydrolysis of the AM esters by intracellular esterases.
-
-
Experiment: The cells are now loaded with this compound and are ready for the experiment.
Expression of Genetically Encoded Calcium Indicators (GECIs)
This protocol outlines a general procedure for expressing GECIs in cultured mammalian cells using plasmid transfection.
Materials:
-
Plasmid DNA encoding the GECI of choice (e.g., pAAV-syn-GCaMP6f)
-
Cultured mammalian cells (e.g., HEK293T, HeLa, or primary neurons)
-
Appropriate cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Plating: Plate the cells in a suitable culture vessel (e.g., 24-well plate with coverslips) such that they reach 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube, dilute the GECI plasmid DNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent in the same serum-free medium.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Replace the cell culture medium with fresh, pre-warmed complete medium.
-
Add the transfection complexes dropwise to the cells.
-
-
Expression:
-
Return the cells to the incubator and allow for GECI expression for 24-72 hours. The optimal expression time will vary depending on the cell type, promoter, and GECI.
-
-
Verification of Expression:
-
After the incubation period, verify the expression of the GECI by observing its fluorescence using a fluorescence microscope with the appropriate filter set (e.g., FITC/GFP filter for GCaMPs).
-
-
Calcium Imaging Experiment:
Conclusion
The choice between this compound and GECIs is highly dependent on the specific experimental goals. This compound, as a non-fluorescent chelator, is primarily used for ¹⁹F NMR-based calcium measurements or as a rapid calcium buffer to investigate the necessity of calcium signaling.[9][10] Its fast kinetics make it suitable for studying rapid calcium transients.[4] However, its lack of cell-type specificity and challenges in in vivo applications are significant limitations.[13]
GECIs, on the other hand, have revolutionized the field of calcium imaging by enabling cell-type-specific and subcellularly targeted measurements, as well as chronic in vivo imaging.[10][13][14] The continuous development of new GECI variants with improved brightness, kinetics, and affinity provides a versatile toolkit for a wide range of applications.[13][18] While GECIs also act as calcium buffers, their expression levels can be controlled to minimize this effect.[13] For most applications requiring visualization of calcium dynamics in specific cell populations or compartments, GECIs represent the superior choice.
References
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. neuronline.sfn.org [neuronline.sfn.org]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. oertner.com [oertner.com]
- 8. Sensitive red protein calcium indicators for imaging neural activity | eLife [elifesciences.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Using genetically encoded calcium indicators to study astrocyte physiology: A field guide [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Calcium Imaging Using a Fluorescence Microscope | KEYENCE America [keyence.com]
- 18. The kinetic mechanisms of fast-decay red-fluorescent genetically encoded calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Calcium Buffering Capacity of 5,5'-Difluoro BAPTA
For researchers, scientists, and drug development professionals investigating the intricate roles of calcium signaling, the selection of an appropriate calcium chelator is paramount. This guide provides a comprehensive comparison of 5,5'-Difluoro BAPTA with other commonly used calcium buffers, namely BAPTA and EGTA. The comparative analysis is supported by experimental data and detailed protocols to assist in making an informed decision for your specific research needs.
Quantitative Comparison of Calcium Chelators
The efficacy of a calcium buffer is primarily determined by its dissociation constant (Kd) for Ca2+, as well as its association (kon) and dissociation (koff) rate constants. A lower Kd indicates a higher affinity for calcium. The following table summarizes the key performance indicators for this compound and its alternatives.
| Parameter | This compound | BAPTA | EGTA |
| Ca2+ Dissociation Constant (Kd) | 620 nM | 160 nM | 60.5 nM (at pH 7.4)[1] |
| Ca2+ On-Rate (kon) | Data not readily available | ~4.5 x 10⁸ M⁻¹s⁻¹ | ~1.05 - 3 x 10⁶ M⁻¹s⁻¹ |
| Ca2+ Off-Rate (koff) | Data not readily available | ~79 s⁻¹ | Slower than BAPTA |
| Selectivity for Ca2+ over Mg2+ | High | High (~10⁵-fold) | Very High |
| pH Sensitivity (around neutral pH) | Relatively Insensitive | Relatively Insensitive | More Sensitive |
Experimental Protocols
Accurate determination of a chelator's calcium buffering capacity is crucial for its effective application. Below are detailed methodologies for key experiments.
Determination of Calcium Dissociation Constant (Kd) by Spectrophotometry
This protocol outlines the "competitive chelator method" using UV-Vis spectrophotometry to determine the Kd of a calcium chelator.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Calcium-free buffer (e.g., Chelex-treated Tris-HCl buffer)
-
Stock solution of the chelator of interest (e.g., this compound) of known concentration
-
Standardized CaCl₂ solution
-
EDTA solution (for determining residual calcium)
Procedure:
-
Prepare a Chelator Solution: Prepare a dilute solution of the chelator (e.g., 25-30 µM) in the calcium-free buffer. Protect from light if the chelator is light-sensitive.
-
Determine Residual Calcium:
-
Measure the absorbance of the chelator solution at the appropriate wavelength for its calcium-bound and unbound forms.
-
Add a small volume of EDTA solution to chelate any residual calcium and record the absorbance of the apo-chelator (A₀).
-
Add a saturating amount of CaCl₂ solution and record the absorbance of the holo-chelator (A₂).
-
The initial absorbance (A₁) allows for the calculation of the initial free calcium concentration.
-
-
Calcium Titration:
-
To the chelator solution, incrementally add small, known volumes of the standardized CaCl₂ solution.
-
After each addition, allow the solution to equilibrate and record the absorbance.
-
Continue the titration until the absorbance no longer changes, indicating saturation of the chelator.
-
-
Data Analysis:
-
Calculate the free and bound chelator concentrations at each titration point using the recorded absorbance values and the molar extinction coefficients of the free and calcium-bound forms.
-
The dissociation constant (Kd) can then be determined by fitting the data to the following equation: Kd = ([Ca²⁺]free * [Chelator]free) / [Ca²⁺-Chelator]
-
Caption: Experimental workflow for determining the calcium dissociation constant (Kd).
Calcium Signaling Pathway: GPCR-PLC Activation
Calcium buffering plays a critical role in modulating intracellular signaling pathways. A prominent example is the G-protein coupled receptor (GPCR) pathway that activates Phospholipase C (PLC).
An agonist binds to a GPCR, leading to a conformational change and the activation of a Gq protein. The activated Gα subunit of the Gq protein then activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. This calcium signal then propagates to activate various downstream cellular responses. Calcium chelators like this compound can be used to buffer this rise in intracellular calcium, allowing researchers to investigate the specific roles of calcium in this pathway.[2][3][4][5][6]
Caption: GPCR-PLC-calcium signaling pathway.
References
- 1. Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method [structbio.vanderbilt.edu]
- 2. researchgate.net [researchgate.net]
- 3. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Chapter 3: G protein-Coupled Receptors (GPCRs) in signalling pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]
A Comparative Guide to Cross-Validation of 19F NMR and Fluorescent Indicators for Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the accurate quantification of intracellular parameters is paramount. Two powerful techniques, Fluorine-19 Nuclear Magnetic Resonance (19F NMR) and fluorescent indicators , are often employed for these measurements. While both methods offer unique advantages, their direct cross-validation is crucial for robust and reliable data interpretation. This guide provides an objective comparison of their performance, supported by experimental data, and details the methodologies for their application.
At a Glance: 19F NMR vs. Fluorescent Indicators
| Feature | 19F NMR | Fluorescent Indicators |
| Signal Specificity | Exceptionally high; no endogenous background signal in biological systems.[1] | High, but can be susceptible to autofluorescence and spectral overlap.[2] |
| Quantification | Inherently quantitative; signal intensity is directly proportional to the number of 19F nuclei.[3][4][5] | Quantitative, but requires careful calibration due to factors like photobleaching and dye leakage. |
| Sensitivity | Lower than fluorescence; typically requires micromolar to millimolar concentrations.[4][5] | Very high; capable of detecting nanomolar to picomolar concentrations. |
| Spatial Resolution | Low; typically provides an average measurement from a population of cells. | High; enables single-cell and subcellular imaging. |
| Temporal Resolution | Moderate; seconds to minutes per measurement. | High; milliseconds to seconds, allowing for real-time monitoring of dynamic processes. |
| Perturbation | Minimally invasive; does not require light excitation, reducing phototoxicity. | Can be invasive due to the need for light excitation, which may cause phototoxicity and photobleaching. |
| Multiplexing | Possible with spectrally distinct 19F probes.[3] | Readily achievable with spectrally distinct fluorophores.[2] |
Signaling Pathway: Generic Ion Influx and Detection
The following diagram illustrates a simplified signaling pathway where an external stimulus triggers the influx of an ion, which is then detected by either a 19F NMR probe or a fluorescent indicator.
References
- 1. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicolor fluorescence fluctuation spectroscopy in living cells via spectral detection | eLife [elifesciences.org]
- 3. 19F MRI for quantitative in vivo cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Chelator Kinetics: 5,5'-Difluoro BAPTA in Focus
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Calcium Buffer
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount for cellular function, and researchers rely on a toolkit of Ca²⁺ chelators to dissect these complex signaling events. Among these, 5,5'-Difluoro BAPTA has emerged as a valuable tool. This guide provides a comprehensive comparison of the kinetics of this compound with other widely used chelators—BAPTA, EGTA, and EDTA—supported by experimental data and detailed methodologies.
Quantitative Comparison of Kinetic Parameters
The efficacy of a Ca²⁺ chelator is defined by its kinetic properties: the on-rate (kₒₙ), representing the speed of Ca²⁺ binding; the off-rate (kₒff), indicating the rate of Ca²⁺ release; and the dissociation constant (Kd), a measure of the affinity for Ca²⁺. These parameters dictate a chelator's ability to buffer rapid Ca²⁺ transients versus slower, bulk changes in Ca²⁺ concentration.
| Chelator | On-Rate (kₒₙ) (M⁻¹s⁻¹) | Off-Rate (kₒff) (s⁻¹) | Dissociation Constant (Kd) (nM) | Key Characteristics |
| This compound | Not explicitly reported; expected to be rapid | Not explicitly reported | 635 - 705[1] | Higher Kd than BAPTA, suggesting faster Ca²⁺ dissociation.[1] |
| BAPTA | ~4.5 x 10⁸[2] | ~79[2] | 160 - 590[3] | Rapid binding kinetics, ideal for buffering fast, localized Ca²⁺ signals.[2][4] |
| EGTA | ~3 x 10⁶[4] | Slower than BAPTA | ~60.5[5] | Slower on-rate, suitable for buffering bulk cytosolic Ca²⁺ levels.[4] |
| EDTA | Not explicitly reported for Ca²⁺ | Not explicitly reported for Ca²⁺ | ~10¹⁰ (as formation constant) | Forms very stable complexes; kinetics are generally considered slow. |
Deciphering Calcium Signaling: The Inositol Trisphosphate Pathway
A fundamental mechanism for intracellular Ca²⁺ release is the inositol trisphosphate (IP₃) signaling pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃.[6][7] IP₃, a soluble second messenger, diffuses through the cytosol and binds to IP₃ receptors (IP₃Rs) on the endoplasmic reticulum (ER) membrane, triggering the release of stored Ca²⁺ into the cytoplasm.[6][7] This localized increase in cytosolic Ca²⁺ can then activate a multitude of downstream cellular responses.
Caption: The Inositol Trisphosphate (IP₃) signaling pathway.
Experimental Protocols for Determining Chelator Kinetics
The kinetic parameters of Ca²⁺ chelators are determined using specialized techniques capable of measuring rapid reactions, primarily the temperature-jump relaxation method and stopped-flow spectrophotometry.
Temperature-Jump Relaxation Method
This method is ideal for studying very fast reactions in solution.[8] It involves rapidly heating a solution containing the chelator and Ca²⁺, which perturbs the binding equilibrium. The system then relaxes to a new equilibrium state, and the rate of this relaxation is monitored, typically by changes in absorbance or fluorescence.[8]
Detailed Protocol Outline:
-
Sample Preparation:
-
Prepare a solution containing the calcium chelator (e.g., this compound), a known concentration of CaCl₂, and a suitable pH buffer (e.g., HEPES or MOPS) to maintain physiological pH and ionic strength.[2]
-
If the chelator's absorbance or fluorescence does not change significantly upon Ca²⁺ binding, a competitive indicator dye with known Ca²⁺ binding kinetics can be added to the solution.[2]
-
Filter the sample to remove any particulate matter and degas to prevent bubble formation during the temperature jump.[2]
-
-
Instrumentation and Measurement:
-
Place the sample in a specialized temperature-jump cell.
-
Induce a rapid temperature increase (typically a few degrees Celsius in microseconds) by discharging a high-voltage capacitor through the solution or by using a pulsed infrared laser.[8]
-
Monitor the change in absorbance or fluorescence as the system relaxes to the new equilibrium. The data is captured using a fast detector and a transient recorder.[2]
-
-
Data Analysis:
-
The relaxation process is typically a single exponential decay.
-
Fit the kinetic trace to a single-exponential function to obtain the relaxation rate constant (k_relax).
-
The on-rate (kₒₙ) and off-rate (kₒff) are then determined from the relationship between k_relax and the concentrations of the reactants.
-
Stopped-Flow Spectrophotometry
This technique allows for the measurement of rapid reactions by rapidly mixing two solutions and monitoring the reaction progress in a very short time frame.[9][10]
Detailed Protocol Outline:
-
Reagent Preparation:
-
Prepare two separate solutions in the same buffer system. One syringe contains the calcium chelator, and the other contains a solution of CaCl₂.
-
-
Rapid Mixing and Observation:
-
The two syringes are driven simultaneously, forcing the solutions into a mixing chamber.
-
The mixed solution then flows into an observation cell placed in the light path of a spectrophotometer or fluorometer.[9]
-
The flow is abruptly stopped, and the change in absorbance or fluorescence is recorded as a function of time, starting from the moment of mixing.[9][10]
-
-
Data Acquisition and Analysis:
-
The change in the optical signal is recorded over time, generating a kinetic trace.
-
The resulting data is fitted to appropriate rate equations (e.g., pseudo-first-order or second-order) to extract the rate constants (kₒₙ and kₒff).
-
Experimental Workflow for Kinetic Analysis
The general workflow for determining the kinetic parameters of a calcium chelator involves careful sample preparation, precise measurement using either temperature-jump or stopped-flow techniques, and rigorous data analysis.
References
- 1. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. interchim.fr [interchim.fr]
- 4. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 8. Temperature jump - Wikipedia [en.wikipedia.org]
- 9. web.williams.edu [web.williams.edu]
- 10. agilent.com [agilent.com]
Unveiling the Superior Selectivity of 5,5'-Difluoro BAPTA for Calcium Imaging
For researchers, scientists, and drug development professionals engaged in cellular signaling and calcium dynamics, the precise measurement of intracellular calcium ions (Ca²⁺) is paramount. The choice of a suitable Ca²⁺ indicator is critical for obtaining accurate and reliable data. This guide provides an objective comparison of 5,5'-Difluoro BAPTA, a non-fluorescent calcium chelator, with other common fluorescent indicators, focusing on its selectivity for Ca²⁺ over magnesium ions (Mg²⁺) and other biologically relevant cations. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
High Fidelity Calcium Chelation: The Advantage of this compound
This compound belongs to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of Ca²⁺ chelators, which are renowned for their high selectivity for Ca²⁺ over Mg²⁺. This characteristic is crucial for intracellular applications where the concentration of free Mg²⁺ is typically several orders of magnitude higher than that of resting Ca²⁺. The introduction of fluorine atoms in the 5,5' positions of the BAPTA structure further refines its binding properties.
The defining feature of this compound is its remarkable selectivity for Ca²⁺, ensuring that measurements of Ca²⁺ dynamics are not confounded by fluctuations in Mg²⁺ levels. Experimental data indicates that the dissociation constant (Kd) of this compound for Ca²⁺ is 635 nM in the absence of Mg²⁺ and only slightly increases to 705 nM in the presence of a physiological concentration of 1 mM Mg²⁺, demonstrating minimal interference from magnesium.[1][2]
Comparative Analysis of Ion Selectivity
To provide a clear perspective on the performance of this compound, the following table summarizes its dissociation constants (Kd) for various ions alongside those of other widely used fluorescent Ca²⁺ indicators. A lower Kd value signifies a higher binding affinity.
| Indicator | Ion | Dissociation Constant (Kd) | Reference |
| This compound | Ca²⁺ (no Mg²⁺) | 635 nM | [1][2] |
| Ca²⁺ (1 mM Mg²⁺) | 705 nM | [1][2] | |
| Fe²⁺ | 50 nM | [3][4] | |
| Zn²⁺ | High Affinity (Specific Kd not available) | [5][6][7] | |
| Na⁺, K⁺ | Negligible Affinity | ||
| Fura-2 | Ca²⁺ | ~145 nM | |
| Mg²⁺ | >1 mM | ||
| Fluo-4 | Ca²⁺ | ~345 nM | [8] |
| Mg²⁺ | High (Specific Kd not available) | ||
| Rhod-2 | Ca²⁺ | ~570 nM | |
| Mg²⁺ | High (Specific Kd not available) | ||
| Mag-Fura-2 | Ca²⁺ | 25 µM | |
| Mg²⁺ | 1.9 mM | ||
| Mag-Fluo-4 | Ca²⁺ | 22 µM | |
| Mg²⁺ | 4.7 mM |
Note: The dissociation constants can be influenced by experimental conditions such as pH, temperature, and ionic strength.
As the data illustrates, while fluorescent indicators like Fura-2 and Fluo-4 offer the advantage of signaling Ca²⁺ binding through changes in fluorescence, their selectivity against other divalent cations, though generally high, may not match the exceptional specificity of BAPTA-based chelators. It is also important to note that this compound exhibits a high affinity for Fe²⁺ and Zn²⁺, which can be a consideration in specific cellular contexts where these ions play a significant signaling role.[3][4][5][6][7] BAPTA derivatives generally show negligible affinity for monovalent cations like Na⁺ and K⁺.
Visualizing the Chelation Mechanism
The following diagram illustrates the fundamental principle of calcium chelation by BAPTA derivatives. The chelator molecule possesses a specific three-dimensional structure that forms a cavity perfectly suited to bind a Ca²⁺ ion, effectively sequestering it from the surrounding environment.
Caption: Ca²⁺ binding and release by a BAPTA derivative.
Experimental Protocol for Determining Dissociation Constants (Kd)
Accurate determination of the dissociation constant is essential for the quantitative analysis of Ca²⁺ concentrations. The following is a generalized protocol for determining the Kd of a Ca²⁺ indicator using a fluorescence spectrophotometer.
Materials:
-
Ca²⁺ indicator (e.g., this compound in its fluorescently responsive form or another indicator for which Kd is to be determined)
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Fluorescence spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of Ca²⁺ calibration buffers: Create a range of free Ca²⁺ concentrations by mixing the calcium-free and calcium-saturating buffers in different ratios. The free Ca²⁺ concentration in each buffer can be calculated using specialized software.
-
Prepare indicator solutions: Add a small, constant amount of the Ca²⁺ indicator to each of the calibration buffers. The final indicator concentration should be in the low micromolar range to avoid inner filter effects.
-
Measure fluorescence: For each indicator solution, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Determine F_min and F_max:
-
F_min is the fluorescence intensity in the calcium-free buffer (zero free Ca²⁺).
-
F_max is the fluorescence intensity in the calcium-saturating buffer.
-
-
Calculate the dissociation constant (Kd): The Kd can be determined by fitting the fluorescence intensity data (F) at different Ca²⁺ concentrations to the following equation:
[Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]
A plot of [Ca²⁺] versus (F - F_min) / (F_max - F) should yield a straight line with a slope equal to the Kd.
Experimental Workflow:
Caption: Workflow for determining the Kd of a Ca²⁺ indicator.
Conclusion
This compound stands out as a superior Ca²⁺ chelator due to its exceptional selectivity for Ca²⁺ over Mg²⁺. This makes it an invaluable tool for researchers who need to buffer or measure intracellular Ca²⁺ without the confounding influence of the much more abundant Mg²⁺. While it does not offer a fluorescent readout itself, its high fidelity in binding Ca²⁺ makes it an excellent choice for calibrating other fluorescent indicators and for experiments where precise Ca²⁺ buffering is the primary goal. For applications requiring direct visualization of Ca²⁺ dynamics, fluorescent indicators like Fura-2, Fluo-4, and Rhod-2 remain essential, and the choice among them will depend on the specific experimental requirements, including the expected Ca²⁺ concentration range and the available imaging instrumentation. By understanding the distinct advantages and limitations of each tool, researchers can make informed decisions to achieve the highest quality data in their investigations of the complex and vital roles of calcium in cellular physiology and pathology.
References
- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zinc forms complexes with higher kinetical stability than calcium, 5-F-BAPTA as a good example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelators for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. research.utwente.nl [research.utwente.nl]
- 8. Binding of monovalent cations to Na+,K+-dependent ATPase purified from porcine kidney. I. Simultaneous binding of three sodium and two potassium or rubidium ions to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5,5'-Difluoro BAPTA: Performance Across Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The precise control of intracellular Ca²⁺ concentrations is therefore paramount for elucidating these pathways and for the development of novel therapeutics. 5,5'-Difluoro BAPTA is a key tool in this endeavor, offering a means to buffer intracellular Ca²⁺ with high selectivity and rapid kinetics. This guide provides a comprehensive comparison of this compound's performance with other calcium chelators, supported by experimental data and detailed protocols to inform your research.
Performance Comparison of Intracellular Calcium Chelators
The selection of an appropriate calcium chelator is critical for experimental success and depends on the specific cellular context and the dynamics of the Ca²⁺ signal being investigated. While direct comparative studies on the performance of this compound across a wide range of cell types are not extensively documented in publicly available literature, we can infer its performance based on its known properties and data from studies using its parent compound, BAPTA, and other derivatives.
Below is a summary of the key characteristics of this compound in comparison to other commonly used intracellular calcium chelators.
| Chelator | Dissociation Constant (Kd) for Ca²⁺ | On-Rate (k_on) (M⁻¹s⁻¹) | Off-Rate (k_off) (s⁻¹) | Selectivity (Ca²⁺ vs. Mg²⁺) | Key Characteristics & Cell Type Considerations |
| This compound | ~0.25 µM[1] | Fast (inferred from BAPTA) | Fast (inferred from BAPTA) | High | Lower Ca²⁺ affinity than BAPTA, making it suitable for studying processes triggered by larger Ca²⁺ transients. Its fluorine atoms allow for detection by ¹⁹F NMR. |
| BAPTA | ~110 nM[2] | ~4.0 x 10⁸[2] | Fast | High (~10⁵ fold)[2] | High-affinity, fast buffer. Ideal for clamping Ca²⁺ at low levels and buffering rapid, localized Ca²⁺ transients in neurons and other excitable cells.[3][4][5] |
| 5,5'-Dibromo BAPTA | ~1.6 - 3.6 µM[6] | Fast | Fast | High | Intermediate affinity, suitable for buffering moderate Ca²⁺ changes. |
| EGTA | ~60.5 nM (at pH 7.4)[2] | ~1.05 x 10⁷[2] | Slow | Very High | Slower on-rate compared to BAPTA, making it less effective for buffering rapid, localized Ca²⁺ transients but suitable for controlling bulk, slower changes in Ca²⁺ concentration.[2][7][8] |
Note: The kinetic parameters for this compound are inferred from its parent compound, BAPTA. Specific experimental determination of these values is recommended for precise applications.
Experimental Data Summary
The following table summarizes experimental data from studies utilizing BAPTA and its derivatives in different cell types. This information can guide the application of this compound in similar experimental contexts.
| Cell Type | Chelator Used | Concentration | Experimental Observation | Reference |
| HeLa Cells | BAPTA-AM | 10 µM | Significantly decreased the cytosolic uptake of cell-penetrating peptides, suggesting a role for Ca²⁺ in this process.[9] | [9] |
| HeLa Cells | BAPTA-AM | 20 µM | Shown to effectively chelate intracellular Ca²⁺.[10] | [10] |
| Hippocampal Neurons | BAPTA-AM | 100 µM | Provided transient protection against neurodegeneration induced by anoxia/aglycemia.[11] | [11] |
| Rat Neocortical Pyramidal Neurons | BAPTA | 0.1 mM - 0.5 mM | Differentially reduced transmitter release depending on the postsynaptic target, indicating target cell-specific differences in presynaptic calcium dynamics.[3] | [3] |
| Rat Melanotropes | BAPTA | Various | Found to be only twice as efficient as EGTA in blocking calcium-dependent exocytosis, despite a much faster on-rate.[12] | [12] |
| Bovine Adrenal Chromaffin Cells | BAPTA | 0.1-60 mM | Shifted the voltage sensitivity of Ca²⁺ currents, an effect not observed with EGTA.[13] | [13] |
Signaling Pathway Modulation by Calcium Chelators
Calcium is a critical component of numerous signaling pathways. Intracellular calcium chelators like this compound can be used to dissect the role of Ca²⁺ in these pathways by preventing or attenuating the rise in intracellular Ca²⁺ concentration. Two key pathways heavily reliant on calcium signaling are the Inositol Trisphosphate (IP₃)/Diacylglycerol (DAG) pathway and the Store-Operated Calcium Entry (SOCE) pathway.
Figure 1: The IP₃/DAG signaling pathway and the inhibitory action of this compound.
Figure 2: The Store-Operated Calcium Entry (SOCE) pathway and the role of this compound.
Experimental Protocols
Protocol 1: Loading Cells with this compound-AM
This protocol describes the general procedure for loading adherent cells with the acetoxymethyl (AM) ester form of this compound, which is membrane-permeant.
Materials:
-
This compound, AM ester (stock solution in anhydrous DMSO)
-
Pluronic® F-127 (10% w/v stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cell culture medium
-
Adherent cells cultured on coverslips or in multi-well plates
Procedure:
-
Prepare Loading Buffer:
-
Thaw the this compound-AM and Pluronic® F-127 stock solutions.
-
For a final loading concentration of 10 µM this compound-AM, dilute the stock solution into HBSS. To aid in dispersion, first mix the this compound-AM stock with an equal volume of the 10% Pluronic® F-127 stock solution.[6]
-
Vortex the mixture and then dilute it into the final volume of HBSS. The final concentration of Pluronic® F-127 should be around 0.02%.[6]
-
-
Cell Loading:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with warm HBSS.
-
Add the prepared loading buffer to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration may vary depending on the cell type and experimental conditions.
-
-
Washing:
-
After incubation, remove the loading buffer and wash the cells two to three times with warm HBSS to remove extracellular this compound-AM.
-
-
De-esterification:
-
Incubate the cells in fresh, warm cell culture medium or HBSS for at least 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active form of this compound within the cytoplasm.
-
-
Experimentation:
-
The cells are now loaded with this compound and are ready for the experiment.
-
Protocol 2: Measurement of Intracellular Calcium using a Fluorescent Indicator
This protocol provides a general method for measuring changes in intracellular Ca²⁺ concentration using a fluorescent Ca²⁺ indicator, which can be used to assess the efficacy of this compound buffering.
Materials:
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Cells loaded with this compound (from Protocol 1) and control cells (no chelator)
-
Fluorescence microscope or plate reader
-
Agonist to stimulate Ca²⁺ release (e.g., ATP, carbachol)
Procedure:
-
Load Cells with Ca²⁺ Indicator:
-
Follow a similar loading protocol as for this compound-AM, using the appropriate concentration of the chosen fluorescent Ca²⁺ indicator (typically 1-5 µM).
-
-
Baseline Fluorescence Measurement:
-
Place the coverslip with loaded cells onto the microscope stage or the multi-well plate into the plate reader.
-
Acquire a stable baseline fluorescence reading for 1-2 minutes before stimulation.
-
-
Stimulation and Data Acquisition:
-
Add the agonist to the cells to induce a rise in intracellular Ca²⁺.
-
Immediately begin recording the fluorescence intensity over time until the signal returns to or stabilizes near the baseline.
-
-
Data Analysis:
-
For each cell or well, calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak).
-
Normalize this change to the baseline fluorescence (ΔF/F₀).
-
Compare the amplitude and kinetics of the Ca²⁺ transients in control cells versus cells loaded with this compound. A significant reduction in the peak ΔF/F₀ in the BAPTA-loaded cells indicates effective Ca²⁺ buffering.
-
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Extracellular Calcium Regulates HeLa Cell Morphology during Adhesion to Gelatin: Role of Translocation and Phosphorylation of Cytosolic Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and Effects of Intracellular Calcium Buffering on Neuronal Survival in Organotypic Hippocampal Cultures Exposed to Anoxia/Aglycemia or to Excitotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Calcium Studies: Understanding the Limitations of 5,5'-Difluoro BAPTA and Exploring Alternatives
For researchers, scientists, and drug development professionals, the precise measurement and manipulation of intracellular calcium (Ca²⁺) is fundamental to unraveling a vast array of cellular processes. For years, BAPTA and its derivatives have been mainstays in the calcium research toolkit. This guide provides an in-depth comparison of 5,5'-Difluoro BAPTA with modern fluorescent calcium indicators, offering experimental data and detailed protocols to inform the selection of the most suitable tool for your research needs.
Introduction to this compound: A Non-Fluorescent Chelator
This compound is a calcium chelator, a molecule designed to bind to Ca²⁺ ions. Unlike fluorescent indicators, its primary application lies in its use with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to measure intracellular calcium concentrations.[1][2][3][4] The fluorine atoms provide a distinct NMR signal that changes upon calcium binding, allowing for quantification of free Ca²⁺. It is also used to buffer or "clamp" intracellular calcium at specific levels, enabling researchers to study the downstream effects of controlled calcium concentrations.[5]
However, the very properties that make this compound suitable for NMR studies also impose significant limitations for broader applications in calcium signaling research.
Key Limitations of this compound in Calcium Studies
While a valuable tool for specific applications, researchers must be aware of the inherent drawbacks of using this compound, especially when dynamic, real-time visualization of calcium signaling is required.
-
Non-Fluorescent Nature: The most significant limitation is that this compound is not a fluorescent indicator.[5] This renders it incompatible with the vast majority of modern cell imaging techniques that rely on fluorescence microscopy to visualize calcium transients in real-time.
-
Buffering of Physiological Calcium Signals: By its nature as a chelator, this compound binds to and buffers intracellular calcium. This can dampen or even abolish the very physiological calcium signals a researcher may wish to study. For instance, in studies of cardiac muscle, it has been shown to attenuate contractile force.[2][6] This buffering effect can mask the true kinetics and amplitude of calcium transients.
-
Potential for Off-Target Effects: Like other BAPTA derivatives, this compound may exert off-target effects that are independent of its calcium-chelating properties.[5][7][8] Studies have shown that some BAPTA analogs can directly interact with and modulate the activity of ion channels and other cellular proteins.[8] These off-target effects can confound the interpretation of experimental results, mistakenly attributing observed cellular changes to calcium buffering when other mechanisms may be at play.
-
Cytotoxicity of AM Esters: To load this compound into cells, its membrane-permeant acetoxymethyl (AM) ester form is typically used. The hydrolysis of AM esters by intracellular esterases can release cytotoxic byproducts, such as formaldehyde, which can impact cell health and experimental outcomes.[9][10] This is a general concern for all AM ester-based probes.
The Rise of Fluorescent Calcium Indicators: A Comparative Overview
To overcome the limitations of non-fluorescent chelators and enable the direct visualization of calcium dynamics, a wide array of fluorescent calcium indicators has been developed. These indicators exhibit a change in their fluorescent properties upon binding to calcium, providing a dynamic and sensitive readout of intracellular calcium concentration changes.
Below is a comparison of key performance characteristics of popular fluorescent calcium indicators that serve as excellent alternatives to this compound for most imaging applications.
Quantitative Comparison of Fluorescent Calcium Indicators
| Feature | Fluo-4 | Cal-520 | Rhod-4 |
| Dissociation Constant (Kd) | ~345 nM[11][12] | ~320 nM[11] | ~525 nM[11] |
| Excitation Wavelength (max) | ~494 nm[12] | ~492 nm | ~530 nm[11] |
| Emission Wavelength (max) | ~516 nm[12] | ~514 nm | ~556 nm |
| Fluorescence Enhancement (F_max/F_min) | >100-fold[12][13] | >100-fold | >250-fold |
| Quantum Yield (Ca²⁺-bound) | ~0.14 | ~0.75 | Not widely reported |
| On-Rate (k_on) | High | High | High |
| Off-Rate (k_off) | Fast | Fast | Fast |
| Photostability | Moderate[12] | High[12] | High |
| Signal-to-Noise Ratio | Good | Excellent[11] | Very Good[11] |
Experimental Protocols
Protocol 1: Loading Cells with AM Ester Fluorescent Calcium Indicators
This protocol provides a general guideline for loading cells with fluorescent calcium indicators in their AM ester form. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Fluorescent calcium indicator (AM ester form, e.g., Fluo-4 AM, Cal-520 AM, Rhod-4 AM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Stock Solution: Dissolve the calcium indicator AM ester in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Solution: On the day of the experiment, dilute the stock solution into a physiological salt solution to a final working concentration of 1-5 µM. To aid in solubilization and prevent dye aggregation, pre-mix the stock solution with an equal volume of 20% Pluronic F-127 before diluting.
-
Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes.
-
De-esterification: After loading, wash the cells with fresh physiological salt solution to remove extracellular dye. Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: Comparing the Performance of Different Fluorescent Calcium Indicators
This protocol outlines a method to directly compare the performance of different fluorescent calcium indicators in the same cell type.
Materials:
-
Multiple fluorescent calcium indicators (AM ester forms)
-
Cells cultured on separate coverslips or in different wells of a multi-well plate
-
Agonist to induce a calcium response (e.g., ATP, histamine)
-
Fluorescence microscope with appropriate filter sets for each indicator
Procedure:
-
Cell Loading: Load separate populations of cells with each of the indicators to be compared, following Protocol 1. Ensure all loading conditions (dye concentration, incubation time, temperature) are identical across all groups.
-
Baseline Imaging: Acquire baseline fluorescence images for each group of cells before stimulation.
-
Stimulation: Add the chosen agonist to the cells to induce a calcium response.
-
Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images for each group to capture the calcium transients.
-
Data Analysis:
-
Measure the baseline fluorescence (F₀) for each cell.
-
Measure the peak fluorescence intensity (F_max) during the calcium transient.
-
Calculate the change in fluorescence (ΔF = F_max - F₀) and the fluorescence ratio (ΔF/F₀).
-
Compare the ΔF/F₀, signal-to-noise ratio, and the kinetics (rise and decay times) of the calcium transients between the different indicators.
-
Protocol 3: Assessing Photostability of Fluorescent Calcium Indicators
This protocol describes a method to evaluate the photostability of different fluorescent indicators under continuous illumination.
Materials:
-
Cells loaded with different fluorescent calcium indicators
-
Fluorescence microscope with a stable light source
Procedure:
-
Cell Preparation: Load cells with the indicators to be tested as described in Protocol 1.
-
Continuous Illumination: Expose a field of view for each indicator to continuous excitation light at an intensity typically used for imaging experiments.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10-30 seconds) over an extended period (e.g., 5-10 minutes).
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (e.g., a single cell) in each image of the time series.
-
Plot the fluorescence intensity as a function of time for each indicator.
-
The rate of fluorescence decay is an indicator of the photostability of the dye, with a slower decay indicating higher photostability.
-
Visualizing the Choice: Signaling Pathways and Experimental Workflows
To further aid in the selection process, the following diagrams illustrate the conceptual differences between using a chelator like this compound and a fluorescent indicator, as well as a typical experimental workflow for comparing indicators.
Figure 1: Conceptual difference between a Ca²⁺ chelator and a fluorescent indicator.
References
- 1. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular effects of BAPTA: Are they only about Ca2+ chelation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures of human haematological and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of BAPTA-Based Indicators and Genetically Encoded Calcium Indicators (GECIs)
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular and molecular research, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to unraveling a multitude of physiological processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1] The two predominant classes of tools for visualizing these intricate Ca²⁺ fluctuations are the synthetic, BAPTA-based chemical indicators and the protein-based, genetically encoded calcium indicators (GECIs).[2] This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal tool for their specific experimental needs.
Fundamental Mechanisms: Chelation vs. Conformational Change
The operational principles of BAPTA-based indicators and GECIs are fundamentally distinct.
BAPTA-based indicators are small organic molecules that feature a Ca²⁺-chelating moiety, 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), linked to a fluorophore. Upon binding to Ca²⁺, the chelator undergoes a conformational change that alters the electronic properties of the attached fluorophore, leading to a change in its fluorescence intensity or a shift in its excitation or emission spectra. These indicators are typically introduced into cells via microinjection or through the use of a membrane-permeant acetoxymethyl (AM) ester form, which is subsequently cleaved by intracellular esterases to trap the active indicator inside the cell.[2]
Genetically Encoded Calcium Indicators (GECIs) , on the other hand, are engineered proteins.[1] The most common GECIs, such as those in the GCaMP series, consist of a circularly permuted fluorescent protein (cpFP), the calcium-binding protein calmodulin (CaM), and a CaM-interacting peptide (M13).[2] When intracellular Ca²⁺ levels rise, Ca²⁺ binds to CaM, inducing a conformational change that brings CaM and M13 into close proximity. This interaction alters the structure of the cpFP, resulting in a significant increase in its fluorescence.[3] GECIs are introduced into cells or organisms through genetic methods like transfection or viral transduction, allowing for targeted expression in specific cell types or subcellular compartments.[2]
Performance Characteristics: A Quantitative Comparison
The choice between a BAPTA-based indicator and a GECI often hinges on key performance metrics such as affinity for Ca²⁺ (Kd), dynamic range, and kinetics. The following tables summarize these parameters for a selection of popular indicators from both classes.
Table 1: Performance Characteristics of Common BAPTA-Based Calcium Indicators
| Indicator | Kd (nM) | Dynamic Range (ΔF/F₀ or F_max/F_min) | Excitation (nm) | Emission (nm) | Key Features |
| Fura-2 | ~145 | Ratiometric | 340/380 | 510 | Ratiometric nature allows for quantitative [Ca²⁺] measurements, reducing effects of uneven dye loading and photobleaching.[4][5] |
| Fluo-4 | ~345 | >100-fold | 494 | 516 | Bright, single-wavelength indicator widely used for confocal microscopy.[5] |
| Oregon Green 488 BAPTA-1 | ~170 | ~14-fold | 494 | 523 | High quantum yield, suitable for low dye concentrations.[6] |
| Cal-520 | ~320 | >100-fold | 492 | 514 | High signal-to-noise ratio, excellent for detecting subcellular Ca²⁺ signals.[6] |
| Rhod-4 | ~700 | >200-fold | 544 | 576 | Red-emitting indicator, suitable for multiplexing with green fluorophores.[7] |
Table 2: Performance Characteristics of Common Genetically Encoded Calcium Indicators (GECIs)
| Indicator | Kd (nM) | ΔF/F₀ (for 1 AP) | Rise Time (t₁/₂) (ms) | Decay Time (t₁/₂) (ms) | Key Features |
| GCaMP6s | ~144 | ~10% | ~200 | ~1000 | "Slow" kinetics with high Ca²⁺ affinity and brightness, good for detecting infrequent signals.[8][9] |
| GCaMP6m | ~167 | ~15% | ~150 | ~600 | "Medium" kinetics, offering a balance between speed and sensitivity.[8] |
| GCaMP6f | ~375 | ~5% | ~50 | ~400 | "Fast" kinetics, suitable for resolving individual action potentials.[8][9] |
| jGCaMP8f | ~238 | ~20% | ~10 | ~200 | "Fast" variant with significantly improved rise times for detecting rapid Ca²⁺ transients.[2][10] |
Experimental Protocols: A Head-to-Head Comparison for Measuring ATP-Stimulated Calcium Response in HEK293 Cells
To provide a practical comparison, this section outlines the methodologies for measuring an ATP-stimulated intracellular Ca²⁺ response in Human Embryonic Kidney 293 (HEK293) cells using Fura-2 AM (a BAPTA-based indicator) and GCaMP6s (a GECI).
Experimental Objective:
To compare the detection of intracellular calcium elevation in HEK293 cells in response to ATP stimulation using a BAPTA-based indicator and a GECI.
Methodology for Fura-2 AM (BAPTA-based Indicator)
1. Cell Preparation:
-
Plate HEK293 cells on glass-bottom dishes or coverslips 24 hours prior to the experiment to achieve 70-90% confluency.[11]
2. Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.[11]
-
On the day of the experiment, dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final working concentration of 1-5 µM.[11] The addition of a dispersing agent like Pluronic F-127 (final concentration 0.02-0.05%) is recommended to aid in dye solubilization.[2]
3. Cell Loading:
-
Aspirate the culture medium from the cells and wash once with HBSS.[11]
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[11]
4. Washing and De-esterification:
-
After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.[11]
-
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[2]
5. Imaging and Data Acquisition:
-
Mount the dish or coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Acquire a baseline fluorescence recording by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulate the cells by adding ATP to the imaging chamber to the desired final concentration.
-
Continue recording the fluorescence changes to capture the Ca²⁺ response.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated to determine the intracellular Ca²⁺ concentration.
Methodology for GCaMP6s (Genetically Encoded Calcium Indicator)
1. Cell Preparation and Transfection:
-
Plate HEK293 cells on glass-bottom dishes or coverslips 24 hours before transfection.
-
Transfect the cells with a plasmid encoding GCaMP6s using a suitable transfection reagent (e.g., lipofection-based). Follow the manufacturer's protocol for the transfection reagent.
-
Allow 24-48 hours for GCaMP6s expression.
2. Imaging and Data Acquisition:
-
Mount the dish or coverslip on a fluorescence microscope equipped with a standard FITC/GFP filter set.
-
Acquire a baseline fluorescence (F₀) recording by exciting the cells at ~488 nm and measuring the emission at ~510 nm.
-
Stimulate the cells by adding ATP to the imaging chamber to the desired final concentration.
-
Continue recording the fluorescence changes (F) to capture the Ca²⁺ response.
-
The change in fluorescence is typically expressed as ΔF/F₀, where ΔF = F - F₀.
Visualizing the Processes
Conclusion: Selecting the Right Tool for the Job
The choice between BAPTA-based indicators and GECIs is not a matter of one being definitively superior to the other, but rather a decision based on the specific demands of the experiment.
BAPTA-based indicators are often the tool of choice for acute experiments in cell culture where rapid Ca²⁺ dynamics need to be resolved and quantitative measurements are desired, as offered by ratiometric dyes like Fura-2.[2][4] Their ease of use in this context, without the need for genetic manipulation, makes them highly valuable for pharmacological screening and studies in primary cell lines.
GECIs , conversely, have revolutionized the study of Ca²⁺ dynamics in the context of intact biological systems.[1] Their key advantage lies in the ability to be targeted to specific cell populations or even subcellular compartments, enabling researchers to ask questions about the role of Ca²⁺ in defined neural circuits or organelles.[2] This makes them indispensable for chronic in vivo imaging in transgenic animals, allowing for the long-term study of Ca²⁺ signaling in development, disease, and behavior.[2]
Ultimately, a thorough understanding of the strengths and limitations of both BAPTA-based indicators and GECIs, as outlined in this guide, will empower researchers to make an informed decision and select the most appropriate tool to illuminate the intricate and vital world of intracellular calcium signaling.
References
- 1. Quantitative comparison of novel GCaMP-type genetically encoded Ca2+ indicators in mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of GCaMP3 and GCaMP6f for studying astrocyte Ca2+ dynamics in the awake mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetically Encoded Calcium Indicators For Studying Long-Term Calcium Dynamics During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brainvta.tech [brainvta.tech]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Choice: Why 5,5'-Difluoro BAPTA is the Gold Standard for ¹⁹F NMR Calcium Studies
For researchers, scientists, and drug development professionals venturing into the precise measurement of intracellular calcium dynamics, the selection of an appropriate probe is paramount. Among the array of available tools, 5,5'-Difluoro BAPTA (5,5'-F₂BAPTA) has emerged as a leading contender for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. This guide provides an in-depth comparison of 5,5'-F₂BAPTA with its alternatives, supported by experimental data and detailed protocols, to elucidate why it is often the superior choice for quantifying intracellular free calcium ([Ca²⁺]ᵢ).
The unique properties of the fluorine-19 nucleus, including its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous signals in biological systems, make ¹⁹F NMR an exceptionally powerful technique for in-cell studies. The chemical shift of ¹⁹F is exquisitely sensitive to its local environment, allowing for the design of responsive probes to measure a variety of physiological parameters, including ion concentrations.
Unveiling the Champion: this compound
This compound is a fluorinated derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Its key feature for ¹⁹F NMR applications is the presence of two fluorine atoms on the benzene rings, which provide a distinct NMR signal that is highly sensitive to the binding of calcium ions.
A critical characteristic of 5,5'-F₂BAPTA is its slow exchange kinetics on the NMR timescale. This means that the rate at which Ca²⁺ binds and dissociates from the chelator is slow compared to the difference in the NMR frequencies of the free and Ca²⁺-bound forms. Consequently, in a ¹⁹F NMR spectrum, two distinct peaks are observed: one for the free 5,5'-F₂BAPTA and another for the Ca²⁺-bound form. The intracellular free calcium concentration can then be determined by quantifying the relative areas of these two peaks. This provides a direct and unambiguous measurement of the bound and free probe concentrations.
Head-to-Head Comparison: 5,5'-F₂BAPTA vs. Alternatives
The primary alternative to 5,5'-F₂BAPTA for ¹⁹F NMR calcium measurements is its isomer, 4,4'-Difluoro BAPTA (4,4'-F₂BAPTA). Other fluorinated chelators with varying affinities, such as quinMF, have also been developed. The following table summarizes the key performance parameters of these probes.
| Feature | This compound (5,5'-F₂BAPTA) | 4,4'-Difluoro BAPTA (4,4'-F₂BAPTA) | quinMF |
| Ca²⁺ Binding Kinetics | Slow Exchange[1][2] | Fast Exchange[1][2] | - |
| Ca²⁺ Dissociation Constant (K_d) | ~635 - 708 nM[3] | ~4 - 5 µM[4] | Lower K_d than 5,5'-F₂BAPTA |
| ¹⁹F Chemical Shift Change (Δδ) | ~6.0 ppm upon Ca²⁺ binding | Significant shift upon Ca²⁺ binding | - |
| Measurement Principle | Ratio of integrated peak areas of bound and free forms | Shift in the averaged resonance peak position | - |
| Key Advantages | Direct quantification of bound and free probe; less sensitive to changes in intracellular Mg²⁺ and pH (6-8)[1][2]. | Can be used to measure a wider range of Ca²⁺ concentrations. | Higher affinity for Ca²⁺, suitable for measuring very low basal Ca²⁺ levels. |
| Key Disadvantages | Limited dynamic range for very high Ca²⁺ concentrations. | Indirect measurement based on chemical shift position; more susceptible to environmental factors. | May buffer intracellular Ca²⁺, potentially altering cellular signaling. |
The Decisive Factor: Slow vs. Fast Exchange Kinetics
The choice between a slow and a fast exchange probe is a critical decision in designing a ¹⁹F NMR experiment for calcium measurement.
Figure 1: Logical workflow for selecting a ¹⁹F NMR calcium probe based on the experimental goals.
Slow Exchange (this compound): The presence of two distinct and well-resolved peaks for the bound and free forms allows for a straightforward and robust calculation of their concentration ratio. This makes the measurement less susceptible to variations in instrumental parameters and the intracellular environment, leading to more accurate and reliable quantification of [Ca²⁺]ᵢ, especially for basal levels and moderate changes.
Fast Exchange (4,4'-Difluoro BAPTA): In this regime, a single, averaged resonance is observed, and its chemical shift is a weighted average of the shifts of the free and bound forms. While this allows for the monitoring of a wider range of Ca²⁺ concentrations, the precise determination of [Ca²⁺]ᵢ is more complex and can be influenced by factors that affect the chemical shifts, such as temperature, pH, and viscosity.
Experimental Protocols
Loading Cells with this compound-AM
The cell-permeant acetoxymethyl (AM) ester form of 5,5'-F₂BAPTA is used to load the probe into cells. Once inside, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.
Materials:
-
This compound, AM ester (5,5'-F₂BAPTA-AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells of interest
Stock Solution Preparation:
-
Prepare a 2-5 mM stock solution of 5,5'-F₂BAPTA-AM in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
Store both stock solutions in small aliquots at -20°C, protected from light and moisture.
Loading Protocol:
-
Culture cells to the desired confluency (e.g., 1-5 x 10⁷ cells/mL for suspension cells).
-
Prepare the loading buffer by diluting the 5,5'-F₂BAPTA-AM stock solution into pre-warmed (37°C) HBSS to a final concentration of 1-10 µM.
-
To aid in the dispersion of the AM ester, first mix the required volume of the 5,5'-F₂BAPTA-AM stock with an equal volume of the 10% Pluronic® F-127 stock solution before diluting it into the final volume of HBSS. The final concentration of Pluronic® F-127 should be around 0.02%.
-
Resuspend the cells in the loading buffer.
-
Incubate the cells at 37°C for 30-60 minutes.
-
After incubation, pellet the cells by centrifugation at a low speed (e.g., 300 x g for 5 minutes) at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular probe.
¹⁹F NMR Sample Preparation and Data Acquisition
Figure 2: A step-by-step workflow for measuring intracellular calcium using 5,5'-F₂BAPTA and ¹⁹F NMR.
NMR Sample Preparation:
-
Resuspend the washed cell pellet in a minimal volume of NMR buffer (e.g., PBS in 90% H₂O/10% D₂O) to achieve a high cell density.
-
Transfer the cell suspension to a 5 mm NMR tube. For higher sensitivity with smaller sample volumes, a Shigemi tube can be used.
Data Acquisition:
-
Acquire 1D ¹⁹F NMR spectra at a constant temperature (e.g., 37°C).
-
Use a simple pulse-acquire sequence.
-
Key parameters to consider include the spectral width (to encompass both bound and free peaks), acquisition time, and relaxation delay. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
Data Analysis
-
Process the acquired ¹⁹F NMR spectrum using appropriate software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phase correction, and baseline correction.
-
Identify the two distinct resonances corresponding to the Ca²⁺-bound and free forms of 5,5'-F₂BAPTA.
-
Integrate the areas of both peaks.
-
Calculate the intracellular free calcium concentration using the following equation:
[Ca²⁺]ᵢ = K_d * (Area_bound / Area_free)
Where:
-
[Ca²⁺]ᵢ is the intracellular free calcium concentration.
-
K_d is the dissociation constant of 5,5'-F₂BAPTA for Ca²⁺.
-
Area_bound is the integrated area of the Ca²⁺-bound peak.
-
Area_free is the integrated area of the free probe peak.
-
Conclusion
For researchers seeking to perform accurate and reliable measurements of intracellular free calcium using ¹⁹F NMR, This compound stands out as the probe of choice. Its slow exchange kinetics provide two well-resolved peaks, allowing for direct and unambiguous quantification of [Ca²⁺]ᵢ. This inherent advantage, coupled with its relative insensitivity to common intracellular variables, makes it a robust and powerful tool for a wide range of biological and pharmacological investigations. While alternatives exist for specific applications, the superior data quality and straightforward analysis offered by 5,5'-F₂BAPTA solidify its position as the gold standard in the field.
References
Navigating the Intricacies of Intracellular Calcium Chelation: A Comparative Guide to the Off-Target Effects of 5,5'-Difluoro BAPTA
For researchers, scientists, and drug development professionals, the precise modulation of intracellular calcium (Ca²⁺) is paramount for elucidating its role in a myriad of cellular processes. 5,5'-Difluoro BAPTA has emerged as a valuable tool for this purpose, prized for its rapid chelation kinetics and minimal pH sensitivity. However, like all chemical probes, it is not without its off-target effects. This guide provides a comprehensive comparison of this compound with other commonly used calcium chelators, focusing on their off-target profiles and providing supporting experimental data to facilitate informed experimental design.
Ion Selectivity: A Balancing Act
A critical aspect of any chelator is its selectivity for the target ion. While BAPTA and its derivatives exhibit high affinity for Ca²⁺, they can also interact with other physiologically relevant divalent cations. Understanding these interactions is crucial to avoid misinterpretation of experimental results.
Table 1: Comparison of Dissociation Constants (Kd) for Various Calcium Chelators and Divalent Cations
| Chelator | Ca²⁺ | Mg²⁺ | Zn²⁺ | Mn²⁺ | Fe²⁺ |
| This compound | ~635 nM[1] | High (mM range) | - | - | 50 nM[2][3] |
| BAPTA | ~160 nM[4] | ~1-2 mM[5] | High Affinity[1] | High Affinity | - |
| EGTA | ~150 nM | ~1 mM | - | - | - |
| TPEN | Low Affinity | Low Affinity | High Affinity | High Affinity | High Affinity[6] |
As the table illustrates, while this compound demonstrates good selectivity for Ca²⁺ over Mg²⁺, a common intracellular cation, it exhibits a surprisingly high affinity for Fe²⁺.[2][3] This off-target binding could have significant implications in studies involving iron homeostasis or cellular processes where iron plays a key signaling role. For experiments where chelation of heavy metals like zinc is a concern, TPEN is a more suitable control due to its high affinity for these ions and low affinity for Ca²⁺.[6]
Beyond Calcium: Unintended Cellular Consequences
Recent studies have revealed that the effects of BAPTA and its derivatives can extend beyond simple ion chelation, directly impacting cellular structures and signaling pathways in a Ca²⁺-independent manner.
Cytoskeletal Disruption
A notable off-target effect of BAPTA-AM, the cell-permeant form of BAPTA, is the disruption of the actin and microtubule cytoskeletons. This effect has been observed to be independent of its calcium-chelating activity, as demonstrated by studies using BAPTA analogs with low Ca²⁺ affinity.
Table 2: Comparative Off-Target Effects of Calcium Chelators on Cellular Processes
| Chelator | Cytoskeleton Disruption | Mitochondrial Dysfunction |
| This compound | Reported for BAPTA derivatives, likely concentration-dependent. | Reported for BAPTA derivatives, including altered morphology and respiration. |
| BAPTA | Yes, at concentrations around 50 µM (Ca²⁺-independent).[7][8][9][10] | Yes, includes changes in morphology, distribution, and ATP depletion (Ca²⁺-independent).[7][8] |
| EGTA | Minimal to no reported effect. | Minimal to no reported effect. |
| D-BAPTA (low Ca²⁺ affinity) | Yes, similar to BAPTA, demonstrating Ca²⁺-independence.[7] | Yes, similar to BAPTA, demonstrating Ca²⁺-independence.[8] |
These findings underscore the importance of using appropriate controls, such as low-affinity BAPTA analogs, to dissect the Ca²⁺-dependent and independent effects of these chelators.
Mitochondrial Integrity and Function
Mitochondria, central hubs of cellular metabolism and signaling, are also susceptible to the off-target effects of BAPTA derivatives. Studies have shown that BAPTA-AM can alter mitochondrial morphology, leading to a more fragmented appearance, and can also impact mitochondrial respiration and ATP production.[7][8] These effects also appear to be independent of calcium chelation.
Experimental Protocols for Assessing Off-Target Effects
To aid researchers in validating their experimental systems, we provide detailed protocols for assessing the key off-target effects discussed above.
Protocol 1: Immunofluorescence Staining for Cytoskeletal Integrity
This protocol allows for the visualization of the actin and microtubule networks following treatment with calcium chelators.
Materials:
-
Cells cultured on glass coverslips
-
Calcium chelators of interest (e.g., this compound-AM, BAPTA-AM, EGTA-AM, D-BAPTA-AM)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-labeled phalloidin (for actin)
-
Anti-tubulin primary antibody and corresponding fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of calcium chelators or vehicle control for the appropriate duration.
-
Fixation: Gently wash cells with pre-warmed PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation (for microtubules): Incubate with anti-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash cells three times with PBS. Stain with DAPI for 5 minutes. Mount coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cytoskeleton using a fluorescence microscope. Compare the morphology of the actin filaments and microtubules in treated cells to control cells.
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
Materials:
-
Cells cultured in a multi-well plate
-
Calcium chelators of interest
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of calcium chelators or vehicle control.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Washing: Gently wash the cells with an appropriate buffer to remove excess dye.
-
Imaging/Measurement: Immediately analyze the cells using a fluorescence microscope or plate reader. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.
-
Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 3: Measurement of Cellular ATP Levels
This protocol provides a method to quantify cellular ATP levels, which can be affected by mitochondrial dysfunction.
Materials:
-
Cells cultured in a multi-well plate
-
Calcium chelators of interest
-
Commercially available ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of calcium chelators or vehicle control.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's protocol to release intracellular ATP.
-
ATP Measurement: Add the luciferase-based reagent to the cell lysates. This reagent will produce a luminescent signal that is proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the ATP levels to the total protein concentration in each sample. Compare the ATP levels in treated cells to control cells.
Visualizing the Impact: Signaling Pathways and Experimental Design
To conceptualize the potential off-target interactions of this compound and its alternatives, the following diagrams illustrate a simplified signaling pathway and a recommended experimental workflow.
Caption: A streamlined workflow for investigating the off-target effects of calcium chelators.
Caption: A diagram illustrating the intended and potential off-target effects of BAPTA derivatives.
Conclusion: A Call for Caution and Rigorous Controls
This compound remains a powerful tool for studying intracellular calcium dynamics. However, researchers must be cognizant of its potential off-target effects, including the chelation of other divalent cations and direct, calcium-independent interactions with cellular components. This guide highlights the importance of:
-
Careful Chelator Selection: The choice of chelator should be guided by the specific experimental question and the potential for off-target interactions.
-
Appropriate Controls: The use of low-calcium affinity analogs (e.g., D-BAPTA) is essential to distinguish between Ca²⁺-dependent and independent effects. Comparing results with structurally different chelators like EGTA can also provide valuable insights.
-
Dose-Response Analysis: Performing experiments across a range of chelator concentrations can help to identify the lowest effective concentration and minimize off-target effects.
-
Validation of Cellular Health: Assessing key cellular parameters such as cytoskeletal integrity and mitochondrial function is crucial to ensure that observed effects are not due to general cellular toxicity.
By adopting a cautious and well-controlled experimental approach, researchers can continue to leverage the benefits of this compound while minimizing the risk of misinterpreting data due to its off-target activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. jsr.org [jsr.org]
- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Calcium-independent cytoskeleton disassembly induced by BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Calcium Buffering and Signal Calibration: 5,5'-Difluoro BAPTA in Context
For researchers, scientists, and drug development professionals, the precise measurement and control of intracellular calcium (Ca²⁺) are critical for dissecting cellular signaling pathways. This guide provides a comprehensive overview of calibrating calcium signals, with a specific focus on the role and properties of 5,5'-Difluoro BAPTA. While often discussed in the context of calcium measurement, it is crucial to understand that this compound is not a fluorescent indicator but a calcium chelator, designed to buffer or control Ca²⁺ concentrations. This distinction is fundamental to its correct application in experimental design.
This guide will clarify the function of this compound, provide a detailed protocol for calibrating true fluorescent calcium indicators, and offer a comparative analysis to aid in selecting the appropriate tools for your research needs.
Understanding this compound: A High-Selectivity Calcium Chelator
This compound belongs to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of Ca²⁺ chelators. Its primary function is to bind to free calcium ions, thereby "clamping" the intracellular calcium concentration at a specific level. This is invaluable for investigating the downstream effects of controlled calcium levels or for preventing calcium-mediated processes.
Key characteristics of BAPTA derivatives include high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), rapid binding and release kinetics, and relative insensitivity to pH changes around physiological values. A primary application of this compound is in the study of cytosolic free Ca²⁺ by ¹⁹F Nuclear Magnetic Resonance (NMR), where it exhibits large chemical shifts upon chelating divalent cations.
The following table summarizes the key properties of this compound:
| Parameter | Value | Notes |
| Dissociation Constant (Kd) for Ca²⁺ | ~610-635 nM | In the absence of Mg²⁺. |
| ~705-720 nM | In the presence of 1 mM Mg²⁺. | |
| Primary Function | Calcium Chelator (Buffer) | Controls, rather than measures, Ca²⁺ concentration. |
| Primary Detection Method | ¹⁹F NMR | Not a fluorescent indicator. |
| Selectivity | High for Ca²⁺ over Mg²⁺ | A key advantage over older chelators like EGTA. |
| Binding/Release Kinetics | Fast | Suitable for studying rapid Ca²⁺ dynamics. |
Experimental Protocol: In Vitro Calibration of Fluorescent Calcium Indicators
To quantitatively measure intracellular calcium concentrations, a fluorescent indicator that changes its spectral properties upon binding Ca²⁺ is required. The following is a detailed protocol for the in vitro calibration of such an indicator, which is essential for converting fluorescence signals into precise Ca²⁺ concentrations.
Materials:
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2, Indo-1) in its salt form
-
Calcium-free buffer (e.g., 10 mM K₂EGTA in a suitable buffer like MOPS or HEPES)
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA in the same buffer)
-
Fluorometer or fluorescence microscope with appropriate filters
-
Cuvettes or imaging chambers
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the fluorescent Ca²⁺ indicator (typically 1-10 mM) in a Ca²⁺-free buffer.
-
Prepare a "zero Ca²⁺" solution (Rmin) by diluting the indicator stock solution into the calcium-free buffer to the final working concentration (e.g., 1-10 µM).
-
Prepare a "saturating Ca²⁺" solution (Rmax) by diluting the indicator stock solution into the calcium-saturating buffer to the same final working concentration.
-
-
Create a Series of Calcium Standards:
-
Generate a series of calibration buffers with known free Ca²⁺ concentrations. This is typically achieved by mixing the "zero Ca²⁺" and "saturating Ca²⁺" solutions in precise ratios. Online calculators can assist in determining the exact free Ca²⁺ concentration for each mixture based on the Kd of EGTA at the experimental pH and temperature.
-
-
Measure Fluorescence:
-
For each calibration standard, measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen indicator.
-
For ratiometric indicators like Fura-2, this involves measuring emission at a single wavelength while alternating between two excitation wavelengths (e.g., 340 nm and 380 nm).
-
For single-wavelength indicators, measure the fluorescence intensity at the peak excitation and emission wavelengths.
-
-
Determine Calibration Parameters:
-
Rmin: The fluorescence ratio (or intensity) in the "zero Ca²⁺" solution.
-
Rmax: The fluorescence ratio (or intensity) in the "saturating Ca²⁺" solution.
-
Kd (effective): The dissociation constant of the indicator under the specific experimental conditions. This can be determined by plotting the fluorescence ratio/intensity against the known Ca²⁺ concentrations and fitting the data to the appropriate binding isotherm.
-
-
Calculate Intracellular Ca²⁺ Concentration:
-
Once the calibration parameters are determined, the intracellular Ca²⁺ concentration in experimental samples can be calculated using the Grynkiewicz equation for ratiometric dyes: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where R is the measured fluorescence ratio, and Sf2/Sb2 is the ratio of fluorescence intensities at the second excitation wavelength for the free and bound forms of the indicator.
-
Workflow for In Vitro Calcium Indicator Calibration
Caption: Workflow for in vitro calibration of fluorescent calcium indicators.
Comparison of this compound with Fluorescent Calcium Indicators
To further clarify the distinct roles of these tools, the following table compares this compound with two widely used fluorescent Ca²⁺ indicators, Fura-2 and Indo-1.
| Feature | This compound | Fura-2 | Indo-1 |
| Primary Function | Ca²⁺ Chelator (Buffer) | Ratiometric Ca²⁺ Indicator | Ratiometric Ca²⁺ Indicator |
| Measurement Principle | ¹⁹F NMR Chemical Shift | Dual Excitation Ratio | Dual Emission Ratio |
| Dissociation Constant (Kd) | ~600-700 nM | ~145 nM | ~230 nM |
| Excitation Wavelength(s) | N/A (Not Fluorescent) | ~340 nm / 380 nm | ~350 nm |
| Emission Wavelength(s) | N/A (Not Fluorescent) | ~510 nm | ~405 nm / ~485 nm |
| Primary Application | Controlling/clamping intracellular [Ca²⁺] | Quantitative measurement of intracellular [Ca²⁺] | Quantitative measurement of intracellular [Ca²⁺], especially for rapid events |
| Advantages | High selectivity for Ca²⁺; fast kinetics; low pH sensitivity | Ratiometric measurement minimizes artifacts from dye loading and photobleaching | Ratiometric; faster temporal resolution than Fura-2 as it requires only one excitation wavelength |
| Limitations | Does not provide a direct measure of [Ca²⁺] | Requires UV excitation and specialized equipment for wavelength switching | Requires UV excitation; more sensitive to photobleaching than Fura-2 under some conditions[1] |
References
Safety Operating Guide
Proper Disposal of 5,5'-Difluoro BAPTA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,5'-Difluoro BAPTA, a common calcium chelator used in laboratory settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) specific to the form of this compound being used (e.g., AM ester, tetrapotassium salt). While specific hazards may vary, general precautions should be observed. This compound and its derivatives may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the compound in its solid form should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through licensed professional waste disposal services. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Segregation and Waste Collection
-
Solid Waste: Collect unadulterated solid this compound and any grossly contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Irritant").
-
Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.
In Case of a Spill:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the necessary PPE, including a respirator if the powder is airborne.
-
Contain the Spill: For solid spills, gently cover the powder with an absorbent material to prevent it from becoming airborne. For liquid spills, use an inert absorbent material to contain the liquid.
-
Clean Up: Carefully scoop the contained material into a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., alcohol), and collect the cleaning materials in the same waste container.
-
Dispose: Dispose of the cleanup materials as hazardous waste following the procedures outlined above.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for common forms of this compound.
| Property | This compound, AM Ester | This compound, Tetrapotassium Salt |
| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈ | C₂₂H₁₈F₂K₄N₂O₁₀ |
| Molecular Weight | 800.67 g/mol | 664.84 g/mol |
| CAS Number | 156027-00-8 | 215449-74-8 |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO | Soluble in water |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
Personal protective equipment for handling 5,5'-Difluoro BAPTA
Essential Safety and Handling Guide for 5,5'-Difluoro BAPTA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical and Physical Properties
This compound is a non-fluorescent calcium indicator used to study cytosolic free Ca2+ by 19F-NMR.[1][2] It is a derivative of BAPTA and is often supplied as an acetoxymethyl (AM) ester for cell loading or as a tetrapotassium salt.[3] The AM ester form is membrane-permeable and is converted to the active Ca2+ chelator by intracellular esterases.[3]
| Property | This compound (AM) | This compound, tetrapotassium salt |
| Molecular Formula | C34H38F2N2O18[1][2] | C22H18F2K4N2O10 |
| Molecular Weight | 800.67 g/mol [1] | 665 g/mol |
| Appearance | White to off-white crystalline powder[2] | White solid |
| Solubility | Soluble in DMSO, DMF, EtOAc or CHCl3[2] | Soluble in water |
| CAS Number | 156027-00-8[1] or 128255-42-5[2] | Not explicitly found |
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound was not found in the immediate search, a thorough risk assessment should be conducted based on the nature of fluorinated organic compounds and BAPTA derivatives. The carbon-fluorine bond is strong, making many perfluorinated compounds stable.[4] However, the synthesis of such compounds can involve hazardous reagents.[4] For the end-user, the primary risks are associated with the handling of the powder and its solutions.
Potential hazards include:
-
Eye and Skin Irritation: Direct contact with the powder or solutions may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust from the powdered form can irritate the respiratory system.
-
Unknown Toxicity: The full toxicological profile of this compound is not widely documented. Therefore, it should be handled with care, assuming it is potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. They should meet ANSI Z87.1 standards.[4] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[5][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are generally suitable for incidental contact.[7][8] Regularly inspect gloves for any signs of degradation or punctures and change them immediately if contaminated.[7] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination.[7] For procedures with a higher risk of exposure, consider a flame-resistant lab coat.[9] |
| Respiratory Protection | Not generally required for handling solutions in a well-ventilated area. If dust is generated during weighing, a NIOSH-approved respirator may be necessary.[7] All handling of the solid form should be done in a chemical fume hood.[7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for both safety and experimental accuracy.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[7]
-
Confirm that an eyewash station and safety shower are readily accessible.[7]
-
Put on all required PPE: safety goggles, chemical-resistant gloves, and a lab coat.
2. Weighing and Solution Preparation:
-
Handle the solid form of this compound inside a chemical fume hood to prevent inhalation of any dust.[7]
-
Use a dedicated spatula and weighing paper.
-
To prepare a solution, slowly add the weighed solid to the appropriate solvent (e.g., DMSO for the AM ester, water for the tetrapotassium salt) to avoid splashing.[7]
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Protect from light and moisture.[2] The recommended storage temperature is often -20°C.[2]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste materials, including unused chemicals, contaminated gloves, and weighing papers, should be collected in a designated and clearly labeled hazardous waste container.[7]
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Method:
-
Never pour this compound solutions down the drain.[7]
-
All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[7]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[10]
Spill Management:
-
In case of a spill, evacuate the immediate area if necessary.
-
For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[7]
-
For a liquid spill, absorb it with an inert, non-combustible material like sand or vermiculite and place it in a chemical waste container.[7]
-
Ensure appropriate PPE is worn during the entire cleanup process.
References
- 1. scbt.com [scbt.com]
- 2. adipogen.com [adipogen.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
